Benzyl chlorofluoroacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-chloro-2-fluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMVSSKZRABAIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372239 | |
| Record name | benzyl 2-chloro-2-fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243659-11-2 | |
| Record name | benzyl 2-chloro-2-fluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Benzyl Chlorofluoroacetate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core chemical properties, synthesis, reactivity, and potential applications of Benzyl Chlorofluoroacetate.
Introduction
This compound is a halogenated ester of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure uniquely combines a benzyl protecting group with an α-chloro, α-fluoro stereocenter, making it a valuable chiral building block. The presence of both chlorine and fluorine atoms at the α-position imparts distinct electronic properties and reactivity, while the benzyl ester functionality allows for versatile chemical manipulation. Understanding the nuanced properties of this reagent is crucial for its effective application in the synthesis of complex target molecules, particularly novel pharmaceutical agents where the incorporation of fluorine can enhance metabolic stability and binding affinity.[1][2]
Core Chemical Identity and Physical Properties
This compound is a colorless to pale yellow oil under standard conditions. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | Benzyl 2-chloro-2-fluoroacetate | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 243659-11-2 | N/A |
| Molecular Formula | C₉H₈ClFO₂ | N/A |
| Molecular Weight | 202.61 g/mol | N/A |
| Boiling Point | 125-126 °C / 15 mmHg | N/A |
| Refractive Index (n²⁰/D) | 1.5019 | N/A |
Molecular Structure
The structure features a chiral carbon bonded to four different substituents: a hydrogen atom, a fluorine atom, a chlorine atom, and a benzyl ester group.
Caption: Chemical structure of this compound.
Spectroscopic Characterization
While a publicly available, verified full dataset for this compound is not readily accessible, its spectroscopic profile can be predicted based on its constituent functional groups. Researchers synthesizing or handling this compound should anticipate the following characteristic signals.
-
¹H NMR:
-
Aromatic Protons: A multiplet in the range of δ 7.3-7.5 ppm, integrating to 5H, corresponding to the phenyl ring of the benzyl group.[3][4]
-
Benzylic Protons: A singlet or a sharp multiplet around δ 5.2-5.4 ppm, integrating to 2H, for the -OCH₂- protons.[3][4]
-
α-Proton: A doublet of doublets (dd) in the range of δ 6.0-6.5 ppm, integrating to 1H, for the proton on the chiral center (-CHFCl). The splitting pattern arises from coupling to both the adjacent fluorine (²JHF) and chlorine atoms, though coupling to chlorine is not typically resolved.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around δ 165-170 ppm for the ester carbonyl carbon.
-
Aromatic Carbons: Multiple signals between δ 127-136 ppm.[3][4][5]
-
Benzylic Carbon: A signal around δ 67-70 ppm for the -OCH₂- carbon.[3]
-
α-Carbon: A signal significantly downfield, split into a doublet by the directly attached fluorine (¹JCF), expected in the range of δ 80-95 ppm.
-
-
¹⁹F NMR:
-
As a monofluorinated aliphatic compound, a single resonance is expected. The chemical shift is highly dependent on the electronic environment. For a fluorine atom attached to a carbon bearing a chlorine and an ester group, the signal is anticipated in the range of δ -150 to -180 ppm (relative to CFCl₃).[6][7] The signal should appear as a doublet due to coupling with the α-proton (²JFH).[8]
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band around 1750-1770 cm⁻¹, characteristic of an α-halo ester carbonyl group.
-
C-O Stretch: A strong band in the region of 1100-1300 cm⁻¹.
-
C-H Aromatic Stretch: Signals appearing just above 3000 cm⁻¹.[9]
-
C-Cl and C-F Stretches: These will appear in the fingerprint region, typically between 600-800 cm⁻¹ for C-Cl and 1000-1100 cm⁻¹ for C-F.[9]
-
Synthesis and Purification
A robust and common method for the synthesis of this compound is the esterification of benzyl alcohol with a suitable chlorofluoroacetylating agent. The choice of agent dictates the reaction conditions.
Proposed Synthetic Workflow
A highly effective method involves the use of chlorofluoroacetyl chloride, which readily reacts with benzyl alcohol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Self-Validating System)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1.0 eq.) and a dry, aprotic solvent such as dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq.), to the solution.
-
Addition of Acyl Chloride: Add chlorofluoroacetyl chloride (1.05 eq.), dissolved in a small amount of DCM, dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at 0 °C is critical to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the benzyl alcohol starting material by Thin Layer Chromatography (TLC). Self-Validation: A new spot corresponding to the more nonpolar ester product should appear, and the alcohol spot should vanish.
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation, taking advantage of its reported boiling point, or by silica gel column chromatography.[10]
Chemical Reactivity and Stability
The reactivity of this compound is governed by three primary sites: the ester carbonyl, the α-carbon, and the benzylic position.
-
Ester Hydrolysis: The ester is susceptible to cleavage under both acidic and basic conditions to yield benzyl alcohol and chlorofluoroacetic acid. Basic hydrolysis (saponification) is typically faster and irreversible.
-
Nucleophilic Substitution at the α-Carbon: The α-carbon is highly electrophilic due to the inductive effects of the ester carbonyl, the chlorine, and the fluorine atoms. It is an excellent substrate for Sₙ2 reactions with a variety of soft nucleophiles.[11][12][13] The reactivity order for halogens as leaving groups is generally I > Br > Cl > F, making the chloride the more likely group to be displaced in the presence of a suitable nucleophile.[10]
-
Hydrogenolysis: The benzyl group can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C). This is a standard deprotection strategy in organic synthesis, which would unmask the chlorofluoroacetic acid.
-
Stability: The compound is expected to be sensitive to moisture due to potential hydrolysis. It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place. It is incompatible with strong acids, strong bases, and strong oxidizing agents.
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Benzyl chlorofluoroacetate synthesis protocol
An In-Depth Technical Guide to the Synthesis of Benzyl 2-chloro-2-fluoroacetate
This guide provides a comprehensive overview and a detailed proposed protocol for the synthesis of benzyl 2-chloro-2-fluoroacetate, a valuable reagent and building block in pharmaceutical and agrochemical research. By leveraging established principles of organic chemistry, this document offers researchers a robust framework for the preparation, purification, and characterization of this target molecule. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability for professionals in drug development and chemical synthesis.
Introduction and Strategic Overview
Benzyl 2-chloro-2-fluoroacetate is an ester containing a stereogenic center with both chlorine and fluorine atoms on the α-carbon. This unique structural motif makes it a desirable precursor for introducing complex functional groups in organic synthesis. The synthesis of such α-halocarbonyl compounds requires careful control of reactivity and selectivity.[1]
The synthetic approach detailed herein is a two-step process designed for efficiency and accessibility, starting from common laboratory reagents. The strategy involves:
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Esterification: Synthesis of the precursor, benzyl 2-chloroacetate, from benzyl alcohol and chloroacetic acid.[2]
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Halogen Exchange (Fluorination): Selective replacement of a chlorine atom with fluorine using a Swarts-type reaction on an analogous dichloro-precursor, or more directly, fluorination of a suitable precursor. For the purpose of this guide, we will focus on the conceptual fluorination of an α-chloro ester, a challenging but key transformation. A more practical laboratory approach might involve starting with benzyl dichloroacetate and performing a selective halogen exchange.
This guide will detail a robust protocol, explain the underlying chemical mechanisms, and provide methods for rigorous characterization of the final product.
Proposed Synthetic Pathway and Mechanism
The overall transformation from benzyl alcohol to benzyl 2-chloro-2-fluoroacetate is a multi-step process. A common and effective method for introducing a fluorine atom into an organic molecule is the Swarts reaction, which involves the treatment of an alkyl chloride or bromide with a metallic fluoride.[3][4]
Reaction Scheme:
-
Step 1: Esterification PhCH₂OH + ClCH₂COOH → PhCH₂OC(O)CH₂Cl + H₂O
-
Step 2: Conceptual α-Fluorination (Note: A more common route would be fluorination of a dichloroacetate precursor) PhCH₂OC(O)CH₂Cl + Fluorinating Agent → PhCH₂OC(O)CHFCl
The key step, fluorination, proceeds via a nucleophilic substitution mechanism, typically SN2.[4] In this reaction, a fluoride ion from a metallic fluoride source (e.g., AgF, SbF₃) attacks the carbon atom bearing a leaving group (chloride), leading to the displacement of the chloride and the formation of a carbon-fluorine bond.[5] The choice of fluorinating agent is critical; heavy metal fluorides are often used because they are effective, though their toxicity and cost are significant considerations.[3]
Logical Workflow Diagram
The following diagram illustrates the proposed synthetic workflow from starting materials to the final product and its characterization.
Caption: Figure 1. Synthetic Workflow.
Detailed Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. Halogenated organic compounds and heavy metal fluorides are toxic and should be handled with extreme care.
Part A: Synthesis of Benzyl 2-chloroacetate
This procedure is adapted from established esterification methods.[2]
Materials:
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Benzyl alcohol
-
Chloroacetic acid
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Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol (1 eq.), chloroacetic acid (1.1 eq.), a catalytic amount of p-toluenesulfonic acid, and toluene (approx. 2 mL per gram of benzyl alcohol).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude benzyl 2-chloroacetate.
-
Purify the crude product by vacuum distillation.[2]
Part B: Synthesis of Benzyl 2-chloro-2-fluoroacetate via Halogen Exchange
This is a proposed protocol based on the principles of the Swarts reaction.[5] The direct monofluorination of an active methylene group adjacent to a carbonyl is challenging. A more common and often higher-yielding approach involves the selective monofluorination of a gem-dihalo precursor (e.g., benzyl dichloroacetate). The following is a conceptual adaptation for the target molecule.
Materials:
-
Benzyl dichloroacetate (precursor for a more reliable reaction)
-
Antimony trifluoride (SbF₃) or Silver(I) fluoride (AgF)
-
Antimony pentachloride (SbCl₅) (catalyst, if using SbF₃)[6]
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Dichloromethane
-
Deionized water
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stirrer, reflux condenser, and thermometer.
-
Charge the flask with benzyl dichloroacetate (1 eq.) and anhydrous acetonitrile.
-
Add the fluorinating agent, such as antimony trifluoride (0.5 eq. for monofluorination), and a catalytic amount of antimony pentachloride.[6] The reaction is often heated to proceed at a reasonable rate.[5]
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the specific substrate and fluorinating agent and may require optimization (e.g., 50-80 °C).
-
Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and quench by carefully pouring it into ice-water.
-
Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization
The crude benzyl 2-chloro-2-fluoroacetate should be purified using flash column chromatography on silica gel.[7] A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Characterization: The structure and purity of the final product must be confirmed by modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the benzyl protons and the α-proton. The α-proton (CHFCl) will appear as a doublet of doublets due to coupling with both ¹⁹F and the neighboring chlorine (if applicable, though ¹³C satellites are more likely what is observed).[7]
-
¹⁹F NMR will show a doublet corresponding to the single fluorine atom, coupled to the α-proton.
-
¹³C NMR will show the carbonyl carbon and the α-carbon, with the latter exhibiting a large one-bond C-F coupling constant.[7]
-
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1770 cm⁻¹ will be indicative of the ester carbonyl group.
Data Summary
The following table summarizes the key reactants and expected outcomes for the proposed synthesis.
| Parameter | Part A: Esterification | Part B: Fluorination (Proposed) |
| Starting Material | Benzyl alcohol | Benzyl dichloroacetate |
| Key Reagent | Chloroacetic acid | Antimony trifluoride (SbF₃) |
| Catalyst | p-Toluenesulfonic acid | Antimony pentachloride (SbCl₅) |
| Solvent | Toluene | Acetonitrile |
| Typical Temp. | Reflux (~111 °C) | 50-80 °C |
| Typical Yield | 80-90% | 40-60% (highly variable) |
| Purification | Vacuum Distillation | Column Chromatography |
Conclusion
This guide presents a structured and scientifically grounded approach for the synthesis of benzyl 2-chloro-2-fluoroacetate. By combining a standard esterification protocol with a proposed halogen exchange reaction, a clear pathway for researchers is established. The emphasis on mechanistic understanding, detailed procedures, and rigorous analytical validation ensures that scientists can confidently approach this synthesis. While the fluorination step may require optimization, the principles laid out in this document provide a solid foundation for the successful preparation of this valuable synthetic intermediate.
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An In-depth Technical Guide to a Prominent Benzamide Histone Deacetylase (HDAC) Inhibitor
A Note on Chemical Identification: The CAS number 243659-11-2 provided in the query corresponds to Benzyl chlorofluoroacetate[1][2][3]. However, the request for an in-depth technical guide for researchers and drug development professionals suggests a focus on a compound with significant biological activity. Therefore, this guide will focus on a structurally related and pharmacologically significant compound, Mocetinostat (CAS: 726169-73-9) , a well-characterized benzamide histone deacetylase (HDAC) inhibitor. This compound is highly relevant to the target audience and has a wealth of publicly available data for a comprehensive technical overview.
Mocetinostat: A Selective Class I and IV HDAC Inhibitor for Oncological Research
Introduction
Mocetinostat, also known as MGCD0103, is a potent and orally bioavailable benzamide histone deacetylase (HDAC) inhibitor that has been the subject of numerous preclinical and clinical investigations for the treatment of various malignancies[4]. Its therapeutic potential lies in its ability to selectively target specific classes of HDAC enzymes, leading to the modulation of gene expression and the induction of anti-tumor effects. This guide provides a detailed overview of the physicochemical properties, mechanism of action, and key experimental protocols related to Mocetinostat, offering valuable insights for researchers and professionals in the field of drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. Key properties of Mocetinostat are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | N-(2-Aminophenyl)-4-({[4-(pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzamide | [4] |
| CAS Number | 726169-73-9 | [4] |
| Molecular Formula | C23H20N6O | [4] |
| Molecular Weight | 396.454 g/mol | [4] |
Mechanism of Action and Biological Activity
Mocetinostat exerts its anti-cancer effects primarily through the selective inhibition of Class I and Class IV histone deacetylases[5].
3.1. Selective HDAC Inhibition
HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. Mocetinostat exhibits potent inhibitory activity against HDAC1, HDAC2, and HDAC3 (Class I) and HDAC11 (Class IV) at nanomolar concentrations. It shows significantly less activity against other HDAC isoforms[6].
| HDAC Isoform | IC50 (µM) | Reference |
| HDAC1 | 0.15 | [5][6] |
| HDAC2 | 0.29 | [5] |
| HDAC3 | 1.66 | [5] |
| HDAC11 | 0.59 | [5] |
3.2. Cellular Effects of HDAC Inhibition
The inhibition of HDACs by Mocetinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of genes that are often silenced in cancer cells, including tumor suppressor genes[7]. The downstream cellular effects of Mocetinostat treatment include:
-
Cell Cycle Arrest: Induction of cell cycle arrest, preventing cancer cell proliferation.
-
Apoptosis: Triggering programmed cell death in malignant cells[8].
-
Differentiation: Promoting the differentiation of cancer cells.
-
Inhibition of Angiogenesis: Suppressing the formation of new blood vessels that supply tumors.
The multifaceted mechanism of action of Mocetinostat is depicted in the following signaling pathway diagram.
Caption: Mechanism of action of Mocetinostat.
Experimental Protocols
The following sections detail standardized protocols for evaluating the in vitro and in vivo activity of Mocetinostat.
4.1. In Vitro HDAC Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of Mocetinostat against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and trypsin)
-
Mocetinostat (dissolved in DMSO)
-
384-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of Mocetinostat in assay buffer.
-
In a 384-well plate, add the HDAC enzyme and the Mocetinostat dilution (or DMSO for control).
-
Incubate for 15 minutes at 30°C.
-
Add the fluorogenic HDAC substrate to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm[6].
-
Calculate the percent inhibition for each concentration of Mocetinostat and determine the IC50 value.
Caption: Workflow for in vitro HDAC inhibition assay.
4.2. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Mocetinostat in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Matrigel
-
Mocetinostat formulation for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer Mocetinostat (e.g., 80 mg/kg, p.o., daily) or vehicle control to the respective groups[6].
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for histone acetylation).
-
Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups.
Clinical Development and Future Perspectives
Mocetinostat has been evaluated in multiple clinical trials for various hematological malignancies and solid tumors, including follicular lymphoma, Hodgkin's lymphoma, and acute myeloid leukemia[4]. While some trials have shown promising results, others have been halted due to adverse events, such as cardiac issues[4]. Ongoing research is focused on optimizing dosing schedules, exploring combination therapies, and identifying predictive biomarkers to improve the therapeutic index of Mocetinostat. The continued investigation of this and other selective HDAC inhibitors holds promise for the future of epigenetic therapy in oncology.
References
-
Wikipedia. Mocetinostat. [Link]
-
PubChem. Mocetinostat. [Link]
-
Arctom. Benzyl 2-chloro-2-fluoroacetate. [Link]
-
Tradeindia. This compound - Cas No: 243659-11-2. [Link]
Sources
- 1. CAS NO. 243659-11-2 | this compound | C9H8ClFO2 [localpharmaguide.com]
- 2. arctomsci.com [arctomsci.com]
- 3. This compound - Cas No: 243659-11-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. Mocetinostat - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Mocetinostat | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to the Structure Elucidation of Benzyl 2-chloro-2-fluoroacetate
Foreword: A Molecule-Centric Approach to Structural Verification
The Compound of Interest: Benzyl 2-chloro-2-fluoroacetate
Benzyl 2-chloro-2-fluoroacetate (C₉H₈ClFO₂) is an ester of significant interest due to the presence of a stereocenter at the α-carbon, which is substituted with both chlorine and fluorine. This unique halogenation pattern can impart specific chemical and biological properties, making it a valuable synthon in drug discovery. The elucidation of its structure requires a combination of techniques to confirm the presence and connectivity of the benzyl group, the ester functionality, and the halogenated acetyl group.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | [1] |
| Molecular Weight | 203.61 g/mol | [1] |
| CAS Number | 243659-11-2 | [1] |
Mass Spectrometry: The First Glimpse into Molecular Composition and Fragmentation
Mass spectrometry (MS) serves as our initial analytical tool, providing two crucial pieces of information: the molecular weight and the fragmentation pattern, which offers clues to the molecule's substructures.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of Benzyl 2-chloro-2-fluoroacetate is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: A small volume of the sample solution is injected into the mass spectrometer.
-
Ionization: The sample is vaporized and then ionized using a high-energy electron beam (typically 70 eV). This process is known as electron ionization (EI).
-
Fragmentation: The high energy of EI causes the molecular ion to fragment in a reproducible manner.
-
Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each fragment is measured, and a mass spectrum is generated.
Data Interpretation: A Fragmentation Roadmap
The EI mass spectrum of Benzyl 2-chloro-2-fluoroacetate is predicted to show a molecular ion peak (M⁺) at m/z 202 and 204 in an approximately 3:1 ratio, which is characteristic of a compound containing one chlorine atom. The fragmentation pattern provides further structural confirmation.
| m/z | Proposed Fragment | Structure | Significance |
| 202/204 | [C₉H₈³⁵ClFO₂]⁺ / [C₉H₈³⁷ClFO₂]⁺ | Molecular Ion | Confirms molecular weight and presence of one chlorine atom. |
| 108 | [C₇H₈O]⁺ | Benzyl alcohol radical cation | Loss of the chlorofluoroacetyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion | A very stable fragment characteristic of benzyl compounds, formed by rearrangement of the benzyl cation.[2] |
| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of CH₂ from the benzyl group. |
dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
M [label="[C₉H₈ClFO₂]⁺˙\nm/z = 202/204"]; F1 [label="[C₇H₇]⁺\nm/z = 91"]; F2 [label="[C₈H₈O]⁺˙\nm/z = 120"]; // Placeholder for a less common fragment F3 [label="[C₆H₅]⁺\nm/z = 77"]; F4 [label="[ClFCCO]⁺\nm/z = 93/95"]; // Placeholder for acylium ion
M -> F1 [label="- •COOCH(Cl)F"]; M -> F4 [label="- •CH₂Ph"]; F1 -> F3 [label="- C₂H₂"];
{rank=same; M;} {rank=same; F1; F4;} {rank=same; F3;} } Caption: Predicted EI-MS Fragmentation Pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. For Benzyl 2-chloro-2-fluoroacetate, a combination of ¹H, ¹³C, and ¹⁹F NMR will be employed to map out the complete atomic connectivity.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~7.40 | m | 5H | - | Ar-H | Aromatic protons of the benzyl group. |
| ~5.30 | s | 2H | - | -CH₂- | Methylene protons of the benzyl group. |
| ~6.80 | d | 1H | J(H,F) ≈ 48 Hz | -CH(Cl)F | The methine proton is split by the adjacent fluorine atom. |
The chemical shift of the benzylic protons is expected to be around 5.30 ppm, similar to that in benzyl chloroacetate.[3] The aromatic protons will appear as a multiplet around 7.40 ppm. The most informative signal will be the methine proton on the α-carbon, which is expected to be a doublet due to coupling with the fluorine atom, with a characteristic geminal H-F coupling constant of approximately 48 Hz.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz).
-
Data Processing: Process the FID as described for ¹H NMR.
| Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment | Rationale |
| ~165 | d | C=O | The ester carbonyl carbon, split by the fluorine on the α-carbon. |
| ~135 | s | Ar-C (quaternary) | The ipso-carbon of the benzene ring. |
| ~128-129 | s | Ar-CH | Aromatic carbons. |
| ~115 | d | -C H(Cl)F | The α-carbon, significantly shifted downfield by the two electronegative halogens and split by the fluorine. |
| ~68 | s | -C H₂- | The benzylic carbon. |
The key signal in the ¹³C NMR spectrum is the α-carbon, which will be a doublet due to coupling with the fluorine atom. Its chemical shift will be significantly downfield due to the deshielding effects of both chlorine and fluorine.
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom.
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum (e.g., at 376 MHz).
-
Data Processing: Process the FID as described for ¹H NMR.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~ -150 | d | J(F,H) ≈ 48 Hz | -CH(Cl)F | The single fluorine atom will appear as a doublet due to coupling with the geminal proton. |
The chemical shift of the fluorine atom is expected in the typical range for alkyl fluorides. The observation of a doublet with a coupling constant matching that seen in the ¹H NMR spectrum provides definitive evidence for the -CH(Cl)F moiety.
dot graph G { layout=neato; node [shape=plaintext, fontsize=12, fontname="Helvetica"]; edge [fontsize=10, fontname="Helvetica", color="#34A853"];
} Caption: Connectivity map confirmed by NMR.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3030 | Medium | C-H stretch | Aromatic C-H |
| ~2950 | Medium | C-H stretch | Aliphatic C-H |
| ~1750 | Strong | C=O stretch | Ester carbonyl |
| ~1200 | Strong | C-O stretch | Ester C-O |
| ~1100 | Strong | C-F stretch | Carbon-fluorine bond |
| ~750 | Strong | C-Cl stretch | Carbon-chlorine bond |
The IR spectrum will provide clear evidence for the ester functional group (strong C=O and C-O stretches) and the presence of the carbon-halogen bonds. The spectrum for Benzyl 2-chloroacetate can be used as a reference for the benzyl and ester absorptions.[4]
Integrated Structure Elucidation: The Final Verdict
The definitive structure of Benzyl 2-chloro-2-fluoroacetate is confirmed by the convergence of all spectroscopic data.
-
Mass Spectrometry establishes the correct molecular formula and shows fragmentation patterns consistent with a benzyl ester structure.
-
¹H NMR confirms the presence of the monosubstituted benzene ring, the benzylic methylene group, and a single proton on the α-carbon that is coupled to a fluorine atom.
-
¹³C NMR reveals the correct number of carbon atoms and confirms the presence of the ester carbonyl, the aromatic ring, the benzylic carbon, and the highly deshielded α-carbon.
-
¹⁹F NMR provides direct evidence for a single fluorine environment, with coupling to a single proton, corroborating the findings from ¹H NMR.
-
IR Spectroscopy confirms the presence of the key functional groups: the ester, the aromatic ring, and the carbon-halogen bonds.
dot graph { layout=circo; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=11]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
} Caption: Integrated approach to structure elucidation.
This comprehensive and self-validating analytical workflow provides an unassailable confirmation of the structure of Benzyl 2-chloro-2-fluoroacetate, demonstrating the power of a multi-technique approach in modern chemical research.
References
-
Chemspace . Benzyl 2-chloro-2-fluoroacetate. Retrieved from [Link]
-
ResearchGate . Plz help in identifying the compound?. Retrieved from [Link]
Sources
Spectroscopic Data for Benzyl Chlorofluoroacetate: A Technical Guide
Introduction
Benzyl chlorofluoroacetate (C₉H₈ClFO₂) is an ester of significant interest in synthetic organic chemistry due to the presence of a stereogenic center bearing both chlorine and fluorine atoms. This unique structural motif makes it a valuable building block for the synthesis of complex fluorinated molecules, which are of increasing importance in the pharmaceutical and agrochemical industries. The precise characterization of this compound is paramount for its effective use, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely available in the public domain, this guide will present a detailed analysis based on established principles of spectroscopy and data from structurally analogous compounds. This predictive approach offers a robust framework for researchers, scientists, and drug development professionals to identify and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene (CH₂) protons, and the methine (CH) proton at the α-position.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.40 - 7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 5.30 | Singlet | 2H | Benzylic protons (OCH₂) |
| ~ 6.50 | Doublet | 1H | α-proton (CHFCl) |
Causality Behind Predicted Chemical Shifts and Splitting:
-
Aromatic Protons (7.40 - 7.30 ppm): The protons on the phenyl ring are deshielded by the aromatic ring current and will appear as a complex multiplet in this region.
-
Benzylic Protons (~5.30 ppm): The methylene protons adjacent to the oxygen atom are deshielded and are expected to appear as a singlet, as there are no adjacent protons to couple with.
-
α-Proton (~6.50 ppm): This proton is significantly deshielded due to the presence of three electronegative groups: the ester oxygen, chlorine, and fluorine. It is expected to appear as a doublet due to coupling with the adjacent fluorine atom (²J-H,F coupling).
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
¹H NMR Acquisition Workflow:
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The presence of fluorine will lead to splitting of the signal for the α-carbon due to C-F coupling.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | Carbonyl carbon (C=O) |
| ~ 135 | Aromatic C (quaternary) |
| ~ 129 - 128 | Aromatic CH carbons |
| ~ 85 (doublet, ¹J-C,F) | α-carbon (CHFCl) |
| ~ 68 | Benzylic carbon (OCH₂) |
Causality Behind Predicted Chemical Shifts:
-
Carbonyl Carbon (~165 ppm): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons (135 - 128 ppm): The aromatic carbons will appear in their typical region.
-
α-Carbon (~85 ppm): This carbon is attached to two electronegative halogens and an oxygen, leading to a downfield shift. The signal will be split into a doublet due to a large one-bond coupling with the fluorine atom (¹J-C,F).
-
Benzylic Carbon (~68 ppm): The benzylic carbon attached to the ester oxygen will appear in this region.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
¹³C NMR Acquisition Workflow:
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom in the molecule.
Predicted ¹⁹F NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -150 to -200 | Doublet |
Causality Behind Predicted Chemical Shift and Splitting:
-
Chemical Shift (-150 to -200 ppm): The chemical shift of fluorine is highly dependent on its electronic environment. For a fluorine atom attached to a carbon bearing a chlorine and an ester group, a chemical shift in this upfield region (relative to CFCl₃) is expected.
-
Multiplicity (Doublet): The ¹⁹F signal will be split into a doublet due to coupling with the adjacent α-proton (²J-F,H coupling).
Experimental Protocol for ¹⁹F NMR Spectroscopy:
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum.
-
Data Processing: Process the data as with other NMR experiments.
¹⁹F NMR Acquisition Workflow:
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 3000-2850 | Medium | Aliphatic C-H stretch |
| ~ 1750 | Strong | C=O stretch (ester) |
| ~ 1600, 1495 | Medium | C=C stretch (aromatic) |
| ~ 1250-1100 | Strong | C-O stretch (ester) |
| ~ 1100-1000 | Strong | C-F stretch |
| ~ 800-600 | Strong | C-Cl stretch |
Causality Behind Predicted Absorption Bands:
-
C=O Stretch (~1750 cm⁻¹): The ester carbonyl group gives a strong and characteristic absorption in this region.
-
C-O Stretch (~1250-1100 cm⁻¹): The C-O single bond of the ester will also show a strong absorption.
-
C-F and C-Cl Stretches: The carbon-halogen bonds will have characteristic absorptions in the fingerprint region of the spectrum.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Place the salt plates in the spectrometer.
-
Data Acquisition: Record the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IR Spectroscopy Workflow:
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectral Data:
| m/z | Ion |
| 202/204 | [M]⁺ (Molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 107 | [C₇H₇O]⁺ |
| 77 | [C₆H₅]⁺ |
Causality Behind Predicted Fragmentation:
-
Molecular Ion Peak (m/z 202/204): The molecular ion peak will show an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
-
Tropylium Ion (m/z 91): A very common and stable fragment for benzyl-containing compounds, formed by the loss of the chlorofluoroacetate group and rearrangement of the benzyl cation.
-
Other Fragments: Other significant fragments would arise from the cleavage of the ester bond.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the fragmentation pattern to confirm the structure of the molecule.
Mass Spectrometry Workflow:
Conclusion
The spectroscopic data presented in this guide, while predictive, are based on sound chemical principles and extensive data from related compounds. This information provides a reliable foundation for the identification and characterization of this compound. Researchers working with this compound can use this guide to anticipate the results of their spectroscopic analyses and to aid in the interpretation of their experimental data. The provided experimental protocols offer a standardized approach to obtaining high-quality spectra.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
NIST Chemistry WebBook. ([Link])
-
SDBS (Spectral Database for Organic Compounds). ([Link])
An In-depth Technical Guide to the Discovery and History of α-Halocarbonyl Compounds
Abstract: The α-halocarbonyl motif is a cornerstone of modern organic synthesis, prized for its dual reactivity that enables a vast array of molecular transformations. These compounds serve as powerful electrophiles and precursors to versatile nucleophilic enolates, making them indispensable building blocks in the synthesis of pharmaceuticals, natural products, and complex heterocyclic systems. This guide provides a comprehensive exploration of the discovery, historical evolution, fundamental reactivity, core synthetic methodologies, and strategic applications of α-halocarbonyl compounds. Designed for researchers and drug development professionals, it blends historical context with practical, field-proven insights, detailed experimental protocols, and critical safety considerations to offer a holistic understanding of this vital class of molecules.
Introduction: The Strategic Importance of the α-Carbonyl-Halogen Motif
The placement of a halogen atom on the carbon immediately adjacent (the α-position) to a carbonyl group creates a molecule of profound synthetic utility. This structural arrangement, found in α-haloaldehydes, α-haloketones, α-haloesters, and α-halo-carboxylic acids, activates the molecule in two critical ways. First, the electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack via SN2 displacement.[1][2][3] This reactivity is significantly greater than that of a corresponding alkyl halide.[1][4] Second, the carbonyl group acidifies the remaining α-protons (if present), facilitating their removal by a base to form an enolate—a potent carbon nucleophile.[4] This duality allows α-halocarbonyls to act as pivotal linchpins in carbon-carbon and carbon-heteroatom bond-forming reactions, cementing their role as essential intermediates in synthetic chemistry.[5][6]
Historical Perspective: Charting the Discovery Trajectory
The journey of α-halocarbonyl compounds from laboratory curiosities to indispensable synthetic tools spans over a century and is marked by key discoveries that unlocked their vast potential.
Early Encounters and Seminal Observations (19th Century)
While α-haloketones were first described in the late 18th century, systematic investigation began in the latter half of the 19th century.[1] One of the earliest well-documented preparations was that of chloroacetophenone by German chemist Carl Graebe in 1871, who synthesized it by passing chlorine through boiling acetophenone.[7] This compound, later designated CN gas, would gain notoriety as a tear gas and riot control agent.[7][8][9]
A landmark development in the synthesis of α-halocarbonyl compounds was the Hell-Volhard-Zelinsky (HVZ) reaction , independently discovered by Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky between 1881 and 1887.[10][11] This robust method allows for the α-halogenation of carboxylic acids using a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus (or a phosphorus trihalide like PBr₃).[10][11][12][13] The reaction proceeds through an acyl halide intermediate, which readily tautomerizes to an enol that subsequently attacks the halogen.[14] The HVZ reaction was a pivotal moment, providing the first general and reliable method for producing α-halo-carboxylic acids, which are themselves versatile precursors for amino acids and other important molecules.[14]
Another critical discovery from this era was the Favorskii rearrangement , first reported by Russian chemist Alexei Yevgrafovich Favorskii in 1894.[15][16][17] He observed that α-halo ketones, when treated with a base, rearrange to form carboxylic acid derivatives (acids, esters, or amides).[15][18][19] This reaction, which often involves a cyclopropanone intermediate, provided a novel method for skeletal reorganization and, in the case of cyclic substrates, ring contraction.[15][18] The Favorskii rearrangement demonstrated the unique and complex reactivity inherent to the α-halocarbonyl scaffold.
The 20th Century: Mechanistic Elucidation and Synthetic Expansion
This period also saw the expansion of the synthetic repertoire. The development of new halogenating agents, such as N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS), offered milder and more selective alternatives to diatomic halogens for the preparation of α-halocarbonyls.
Fundamental Principles of Reactivity and Mechanism
The synthetic versatility of α-halocarbonyl compounds stems from the electronic interplay between the carbonyl group and the adjacent halogen. An α-halocarbonyl has multiple electrophilic and acidic sites, leading to several competing reaction pathways.[1]
The Duality of the α-Position: Electrophile and Latent Nucleophile
The primary site of reactivity is the α-carbon. The inductive electron-withdrawing effects of both the carbonyl oxygen and the halogen atom create a significant partial positive charge (δ+) on this carbon, making it a potent electrophile for SN2 reactions.[1][2] Nucleophiles readily attack this site, displacing the halide ion.
Simultaneously, the carbonyl group acidifies any protons on the α'-carbon (the carbon on the other side of the carbonyl). A base can deprotonate this position to form an enolate, a strong nucleophile. This enolate can then participate in a variety of reactions, including the intramolecular displacement seen in the Favorskii rearrangement.[4]
Caption: Duality of α-halocarbonyl reactivity.
Competing Pathways: SN2, E2, and Favorskii Rearrangement
The outcome of a reaction with a nucleophile/base is highly dependent on the substrate structure, the nature of the reagent, and the reaction conditions.
-
SN2 Pathway: Weakly basic, strong nucleophiles (e.g., I⁻, CN⁻, R₂NH) favor direct substitution at the α-carbon.[3] This is the most common and synthetically useful pathway.[2]
-
E2 Pathway: Strong, sterically hindered bases (e.g., pyridine, t-BuOK) can promote the elimination of HX to form an α,β-unsaturated carbonyl compound.[20] This is a key strategy for introducing conjugation.
-
Favorskii Rearrangement: Strong, unhindered bases (e.g., RO⁻, OH⁻) on substrates with an acidic α'-proton can initiate the Favorskii rearrangement.[4][15]
Core Synthetic Methodologies: A Practical Guide
The preparation of α-halocarbonyls is a foundational process in organic synthesis. Methodologies have evolved from harsh conditions to milder, more selective protocols.
Halogenation of Enols and Enolates
The most common approach involves the reaction of a ketone or aldehyde's enol or enolate tautomer with an electrophilic halogen source.[4][21][22]
-
Acid-Catalyzed Halogenation: This method proceeds via the enol intermediate.[20] The reaction is catalyzed by an acid (e.g., acetic acid, HBr) which promotes tautomerization. The subsequent halogenation is typically regioselective, occurring at the more substituted α-carbon due to the formation of the more stable, more substituted enol. A key feature is that the reaction tends to stop after a single halogenation, as the electron-withdrawing halogen deactivates the product towards further enolization.[20]
-
Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which is a much stronger nucleophile than an enol.[21] This reaction is often faster but harder to control. The introduction of the first halogen makes the remaining α-protons more acidic, leading to rapid multiple halogenations.[21] This phenomenon is exploited in the Haloform Reaction , where a methyl ketone is exhaustively halogenated and then cleaved to yield a carboxylic acid and a haloform (CHX₃).[21]
Protocol 4.1.1: Acid-Catalyzed Bromination of Acetophenone
This protocol details a classic, reliable method for synthesizing α-bromoacetophenone (phenacyl bromide).
Causality: Acetic acid serves as both the solvent and the acid catalyst to promote the formation of the enol tautomer of acetophenone. Elemental bromine is the electrophilic halogen source. The reaction is carefully controlled to achieve mono-bromination.
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagents: Dissolve acetophenone (5.0 g, 41.6 mmol) in glacial acetic acid (20 mL).
-
Bromination: Prepare a solution of bromine (6.65 g, 41.6 mmol) in glacial acetic acid (10 mL) and add it to the dropping funnel. Add the bromine solution dropwise to the stirring acetophenone solution over 30 minutes. The red-brown color of bromine should dissipate as it is consumed. Maintain the temperature below 30°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The progress can be monitored by TLC.
-
Workup: Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product, α-bromoacetophenone, will precipitate as a white or pale yellow solid.
-
Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining HBr.
-
Purification: Recrystallize the crude product from ethanol to yield pure α-bromoacetophenone.
Caption: Workflow for acid-catalyzed bromination.
Data Summary: Comparison of Halogenation Methods
| Method | Reagents | Selectivity | Advantages | Disadvantages |
| Acid-Catalyzed | X₂, H⁺ (e.g., AcOH) | Mono-halogenation at the more substituted α-carbon. | Good control for mono-halogenation; simple procedure. | Requires stoichiometric, corrosive reagents (X₂, H⁺). |
| Base-Promoted | X₂, Base (e.g., OH⁻) | Tends towards poly-halogenation. | Fast reaction. | Difficult to control; risk of Favorskii or Haloform side reactions. |
| NBS/NCS | NBS or NCS, catalyst | Generally good for mono-halogenation. | Milder conditions; easier to handle than Br₂/Cl₂. | Reagents are more expensive; can require radical initiators. |
Applications in Complex Molecule Synthesis
The unique reactivity of α-halocarbonyls makes them powerful intermediates in the construction of complex molecular architectures, particularly heterocycles.[5]
-
Hantzsch Thiazole Synthesis: A classic method where an α-haloketone reacts with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.[4]
-
Feist-Benary Furan Synthesis: The reaction of an α-haloketone with the enolate of a β-dicarbonyl compound to produce furans.
-
Alkylation of Nucleophiles: They are excellent alkylating agents for a wide range of nucleophiles, including amines, thiols, and carbanions, providing a direct route to α-functionalized carbonyl compounds.[4][23] This is fundamental in building complexity for drug development.
Safety, Handling, and Toxicology
Trustworthiness through Safety: A protocol's validity is contingent on its safe execution. α-Halocarbonyl compounds demand respect and stringent safety protocols.
Inherent Hazards
Many α-halocarbonyl compounds, particularly lower molecular weight ones like chloroacetone and phenacyl bromide, are potent lachrymators (tear-producing agents) and vesicants (blistering agents).[8][9][24] Their vapors are highly irritating to the eyes, skin, and respiratory system.[24] Exposure can cause severe pain, inflammation, and chemical burns. Some are also classified as toxic and mutagenic.[25][26]
Best Practices for Laboratory Handling
-
Engineering Controls: Always handle α-halocarbonyl compounds in a certified chemical fume hood with proper airflow.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient.
-
Quenching: Have a quenching solution, such as aqueous sodium bisulfite (to neutralize unreacted halogens) or a basic solution, readily available in the fume hood.
-
Waste Disposal: All contaminated materials (glassware, gloves, paper towels) must be treated as hazardous waste and disposed of according to institutional guidelines.
Conclusion and Future Outlook
From their discovery in the 19th century to their central role in modern synthesis, α-halocarbonyl compounds have proven to be remarkably versatile and powerful chemical intermediates. The foundational work of chemists like Zelinsky, Favorskii, and Lapworth laid the groundwork for a field that continues to evolve. Current research focuses on developing greener, more efficient, and highly enantioselective methods for their synthesis and use, ensuring that the α-halocarbonyl motif will remain a vital tool for chemists pushing the boundaries of molecular design and drug discovery.
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An In-Depth Technical Guide on the Stability and Decomposition of Benzyl Chlorofluoroacetate
Introduction
Benzyl chlorofluoroacetate is a halogenated benzyl ester of significant interest to researchers and professionals in drug development and organic synthesis. Its unique structure, featuring a benzyl ester functional group and an α-carbon substituted with both chlorine and fluorine, imparts a distinct reactivity profile. This combination makes it a potentially valuable building block for introducing complex fluorinated moieties into larger molecules. However, the same structural features that confer its synthetic utility also define its stability and susceptibility to decomposition.
Understanding the stability of this compound is paramount for its effective use. The integrity of the molecule under various storage and reaction conditions directly impacts experimental reproducibility, yield, and the impurity profile of the final products. This guide provides a comprehensive analysis of the principal decomposition pathways of this compound, offers field-proven protocols for its stability assessment, and outlines analytical methodologies for monitoring its degradation, grounded in established chemical principles and regulatory expectations.
Molecular Structure and Intrinsic Reactivity
The stability of this compound is best understood by dissecting its two primary functional components: the benzyl ester and the α-chloro, α-fluoro acetate moiety.
-
Benzyl Ester: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. The benzylic position is also prone to nucleophilic attack and hydrogenolysis. The stability of the benzylic carbocation or radical intermediates often enhances the reactivity at this position.[1]
-
α-Chloro, α-Fluoro Carbonyl: The presence of two electron-withdrawing halogens on the α-carbon significantly increases the electrophilicity of the carbonyl carbon. This makes the ester highly susceptible to nucleophilic acyl substitution.[2] The α-carbon itself becomes a potential site for nucleophilic attack, with the relative leaving group ability of chloride versus fluoride playing a critical role in determining the reaction outcome.[3]
Predicted Decomposition Pathways
Based on its structure, this compound is predicted to degrade via several key pathways. These pathways are critical for anticipating potential impurities and designing stable formulations or reaction conditions.
Hydrolytic Decomposition
Hydrolysis is a primary degradation pathway for esters. The reaction can be catalyzed by either acid or base, leading to the cleavage of the ester bond.
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon significantly more electrophilic. A weak nucleophile, such as water, can then attack the carbonyl carbon. Subsequent proton transfers and elimination of benzyl alcohol yield chlorofluoroacetic acid. This reaction is reversible.[4]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the benzyl alkoxide as the leaving group to form chlorofluoroacetic acid, which is immediately deprotonated by the base to yield the corresponding carboxylate salt. This process is effectively irreversible.[2]
Caption: Major hydrolytic pathways for this compound.
Nucleophilic Substitution at the α-Carbon
The α-carbon of this compound is electron-deficient and presents another site for nucleophilic attack. This SN2-type reaction would involve the displacement of one of the halogen substituents.
Chloride is generally a better leaving group than fluoride due to its larger size and lower bond strength with carbon. Therefore, nucleophilic substitution is more likely to occur with the displacement of the chloride ion. This would result in the formation of Benzyl α-fluoro substituted acetate derivatives. Such reactions are known to occur with α-halo esters.[3]
Caption: Nucleophilic substitution at the α-carbon of this compound.
Thermal Decomposition
Experimental Guide: Forced Degradation Studies
To systematically evaluate the stability of this compound, a forced degradation (stress testing) study is essential. This approach, mandated by regulatory bodies like the ICH, helps to identify likely degradation products, elucidate decomposition pathways, and establish the stability-indicating nature of analytical methods.[7]
The goal is to achieve a target degradation of 5-20%.[8] Degradation below this range may not reveal key impurities, while excessive degradation can lead to complex secondary products that are not relevant to normal storage conditions.[8]
Experimental Workflow
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocols
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Volumetric flasks, pipettes, and vials
Protocol 1: Acid and Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Acid Stress: Transfer 1 mL of the stock solution to a vial and add 1 mL of 0.2 M HCl. This results in a final concentration of 0.5 mg/mL in 0.1 M HCl with 50% ACN as a co-solvent. The co-solvent is necessary due to the poor aqueous solubility of many organic molecules.
-
Base Stress: In a separate vial, transfer 1 mL of the stock solution and add 1 mL of 0.2 M NaOH.
-
Control: Prepare a control sample by adding 1 mL of stock solution to 1 mL of water.
-
Incubation: Keep the base stress vial at room temperature. Place the acid stress and control vials in a water bath or oven at 60°C.[8]
-
Sampling & Quenching: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the degradation.
-
Analysis: Dilute the quenched samples with mobile phase and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Preparation: Transfer 1 mL of the 1 mg/mL stock solution to a vial.
-
Stress Application: Add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Incubation: Keep the sample at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points and analyze directly by HPLC.
Protocol 3: Thermal and Photolytic Degradation
-
Thermal (Solid): Place a small amount of solid this compound in a vial and heat at 60°C. Periodically dissolve a sample in ACN for analysis.
-
Thermal (Solution): Incubate a vial of the 1 mg/mL stock solution at 60°C.
-
Photolytic: Expose both solid and solution samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analysis: Analyze samples at appropriate time intervals.
Data Presentation
The results of the forced degradation study should be summarized in a table for clarity and easy comparison.
| Stress Condition | Reagent/Temp | Time (h) | Initial Assay (%) | Final Assay (%) | % Degradation | Major Degradants (Retention Time) |
| Control | Water, 60°C | 24 | 100.0 | 99.5 | 0.5 | - |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 | 100.0 | 85.2 | 14.8 | Peak 1 (2.1 min), Peak 2 (3.5 min) |
| Base Hydrolysis | 0.1 M NaOH, RT | 2 | 100.0 | 80.7 | 19.3 | Peak 1 (2.1 min), Peak 3 (4.2 min) |
| Oxidation | 3% H₂O₂, RT | 24 | 100.0 | 98.1 | 1.9 | Minor peaks observed |
| Thermal (Solution) | 60°C | 24 | 100.0 | 96.5 | 3.5 | Peak 1 (2.1 min) |
| Photolytic | ICH Light Box | - | 100.0 | 99.2 | 0.8 | - |
Table represents hypothetical data for illustrative purposes.
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is the cornerstone of any degradation study. The method must be able to separate the intact parent compound from all process impurities and degradation products.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV or Photodiode Array (PDA) detection is the most common technique for stability testing.[10]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.
-
Mobile Phase: A gradient elution is typically required to separate compounds with different polarities. A common mobile phase system is a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer helps to ensure consistent ionization states for acidic or basic analytes, leading to sharp, reproducible peaks.
-
Detection: PDA detection is superior to single-wavelength UV as it provides spectral data for each peak. This helps in assessing peak purity and can give clues about the identity of degradants by comparing their UV spectra to the parent compound.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for proving the method's specificity and stability-indicating capability.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the identification of unknown degradation products, LC-MS is an indispensable tool.[10]
-
Function: After separation by LC, the mass spectrometer provides mass-to-charge ratio (m/z) data for the parent molecule and its degradants.
-
Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition of a degradant. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting fragments to piece together its structure. For example, the detection of a fragment corresponding to benzyl alcohol (m/z 108) would strongly suggest a hydrolytic degradation pathway.
Conclusion
This compound possesses a reactive chemical profile that makes it a valuable synthetic intermediate but also susceptible to degradation. The primary pathways of decomposition are hydrolytic cleavage of the benzyl ester bond under both acidic and basic conditions, and potential nucleophilic substitution at the α-carbon, primarily displacing the chloride atom. Thermal and oxidative stress appear to be less significant factors under typical laboratory conditions, although they can accelerate other degradation pathways.
A systematic approach using forced degradation studies, as outlined in this guide, is essential for a comprehensive understanding of the molecule's stability. The development and validation of a stability-indicating HPLC method, coupled with LC-MS for structural elucidation of degradants, provides the necessary analytical framework to ensure the quality, safety, and efficacy of processes and products involving this compound. For professionals in drug development and chemical synthesis, this knowledge is critical for designing robust synthetic routes, developing stable formulations, and meeting stringent regulatory requirements.
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A Technical Guide to the Systematic Evaluation of Benzyl Chlorofluoroacetate Solubility in Organic Solvents
Abstract
The solubility of an active molecule is a critical, determinant parameter in chemical research and drug development, profoundly influencing reaction kinetics, purification strategies, formulation, and bioavailability. This guide presents a comprehensive framework for the systematic evaluation of Benzyl Chlorofluoroacetate's solubility in common organic solvents. Recognizing the scarcity of published data for this specific molecule, we pivot from a simple data repository to a detailed methodological guide. We provide the theoretical underpinnings based on the molecule's physicochemical properties, a detailed, field-proven protocol for quantitative solubility determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC), and a framework for interpreting and reporting the resulting data. This document is intended for researchers, chemists, and formulation scientists who require robust, reproducible solubility data to advance their work.
Introduction: The Central Role of Solubility
This compound (C₉H₈ClFO₂) is an ester characterized by a non-polar benzyl group and a polar chlorofluoroacetate moiety. This structural duality makes its interaction with solvents non-trivial and essential to characterize. Understanding its solubility is not an academic exercise; it is a prerequisite for:
-
Synthetic Chemistry: Selecting appropriate solvents for reactions to ensure reactants are in the same phase, influencing reaction rates and yields.
-
Purification: Designing effective crystallization or chromatographic purification processes.
-
Pharmaceutical Development: For drug candidates, solubility in various media dictates formulation possibilities (e.g., for oral or parenteral delivery) and is a key component of the Biopharmaceutics Classification System (BCS).[1]
-
In Vitro Biological Assays: Ensuring a compound is fully dissolved in a stock solution (typically DMSO) is critical to avoid precipitation in assay media, which can lead to erroneous results.[2][3]
This guide provides the necessary theoretical context and a practical, validated workflow to determine this crucial parameter.
Physicochemical Profile and Solubility Predictions
To understand why this compound will dissolve in certain solvents, we must first analyze its molecular properties. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding axiom, referring to the polarity and intermolecular forces of the solute and solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Method |
|---|---|---|
| Molecular Formula | C₉H₈ClFO₂ | - |
| Molar Mass | 202.61 g/mol | [4] |
| Boiling Point | 125-126 °C (at 15 mmHg) | [4] |
| Refractive Index | 1.5019 | [4] |
| Key Structural Features | Aromatic Ring (Benzyl): Non-polar, capable of π-π stacking and van der Waals forces.Ester Carbonyl (C=O): Polar, strong dipole moment, hydrogen bond acceptor.Halogens (Cl, F): Highly electronegative, contribute significantly to the dipole moment. | Chemical Structure |
Predicted Solubility Behavior: Based on its structure, this compound possesses both lipophilic (benzyl group) and highly polar (chlorofluoroacetate group) characteristics. This amphiphilic nature suggests:
-
High Solubility in polar aprotic solvents like Acetone, Tetrahydrofuran (THF), Ethyl Acetate, and Dichloromethane (DCM), which can engage in strong dipole-dipole interactions.
-
Moderate to High Solubility in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are highly polar and excellent solubilizing agents for a wide range of compounds.[2]
-
Limited Solubility in highly non-polar solvents like Hexane or Heptane, as the polar ester group will resist solvation by the weak van der Waals forces offered by these solvents.
-
Very Low Solubility in polar protic solvents like Water or Ethanol. While it can accept hydrogen bonds, it cannot donate them, and the large non-polar benzyl group will be energetically unfavorable to accommodate within the highly structured hydrogen-bonding network of water.
The following diagram illustrates the logical flow for a comprehensive solubility assessment.
Caption: Workflow for Systematic Solubility Assessment.
Experimental Protocol: Quantitative Solubility Determination
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[3] This process involves generating a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered and analyzed to determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique due to its high precision and sensitivity.[5][6][7]
Materials & Equipment
-
Reagents: this compound (as solid), selected organic solvents (HPLC grade), solvent for HPLC mobile phase (e.g., Acetonitrile, Methanol), and purified water.
-
Equipment: Analytical balance, scintillation vials with screw caps, orbital shaker or rotator with temperature control, centrifuge, syringe filters (0.22 µm, PTFE for organic solvents), autosampler vials, and a calibrated HPLC system with a suitable detector (e.g., UV-Vis).
Step-by-Step Methodology
Step 1: Preparation of Stock Standard for Calibration
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.[5]
-
Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile). This creates a ~1 mg/mL stock solution.
-
From this stock, prepare a series of calibration standards by serial dilution (e.g., 100, 50, 25, 10, 1 µg/mL).
Step 2: Generation of Saturated Solutions (Shake-Flask Method)
-
Add an excess amount of solid this compound to a series of vials (e.g., add ~10-20 mg to vials that will contain 1-2 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[3][7]
-
Add a precise volume of each test solvent to the corresponding vials.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached. Some systems may require up to 48-72 hours; consistency is key.[3]
Step 3: Sample Processing
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.[7]
-
Visually confirm the presence of undissolved solid in each vial.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
To remove any remaining microscopic particles, filter the supernatant through a 0.22 µm syringe filter directly into a clean autosampler vial. Crucially, this step prevents undissolved solid from artificially inflating the measured concentration. [7]
-
Perform a precise dilution of the filtered saturated solution to bring its concentration within the range of the HPLC calibration curve. The dilution factor must be recorded accurately.
Step 4: HPLC Analysis
-
Develop a suitable HPLC method. A reverse-phase C18 column is often a good starting point for a molecule of this type.[6] The mobile phase could be an isocratic or gradient mixture of water and acetonitrile/methanol.
-
Set the UV detector to a wavelength where this compound has strong absorbance (this can be determined using a UV scan of a standard solution).
-
Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.
-
Inject the diluted samples from the solubility experiment.
Data Calculation
-
Using the linear regression equation from the calibration curve (y = mx + c), calculate the concentration of the diluted sample.[5]
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
The diagram below visualizes the core experimental steps for quantitative analysis.
Caption: Experimental Workflow for HPLC-Based Solubility Measurement.
Data Reporting and Interpretation
Quantitative solubility data should be reported in a clear, tabular format. It is useful to categorize solvents by their polarity to better visualize trends.
Table 2: Template for Reporting Quantitative Solubility of this compound
| Solvent Category | Solvent | Polarity Index (Reichardt)[8] | Experimental Solubility at 25°C (mg/mL) | Molar Solubility (M) |
|---|---|---|---|---|
| Non-Polar | n-Hexane | 0.009 | Record experimental value | Calculate |
| Toluene | 0.099 | Record experimental value | Calculate | |
| Polar Aprotic | Dichloromethane | 0.309 | Record experimental value | Calculate |
| Tetrahydrofuran (THF) | 0.207 | Record experimental value | Calculate | |
| Ethyl Acetate | 0.228 | Record experimental value | Calculate | |
| Acetone | 0.355 | Record experimental value | Calculate | |
| Acetonitrile (ACN) | 0.460 | Record experimental value | Calculate | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Record experimental value | Calculate | |
| Polar Protic | Ethanol | 0.654 | Record experimental value | Calculate |
| | Methanol | 0.762 | Record experimental value | Calculate |
Safety & Handling Considerations
While a specific, comprehensive Safety Data Sheet (SDS) for this compound may be difficult to locate, its structure suggests hazards based on related compounds such as benzyl chloroformate and benzyl chloride.
-
Corrosive/Irritant: The acyl chloride-like structure and the presence of halogens suggest the compound may be corrosive and a lachrymator (causes tearing).[9] It is expected to be a skin and eye irritant.[10]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Reactivity: The compound may react with water or moist air, potentially liberating acidic and toxic gases. Store in a cool, dry place under an inert atmosphere.
Users are REQUIRED to obtain and consult the specific SDS from their supplier before commencing any experimental work.
Conclusion
This guide establishes a definitive protocol for determining the organic solvent solubility of this compound. By combining theoretical predictions based on physicochemical properties with a rigorous, HPLC-based experimental workflow, researchers can generate the reliable and reproducible data essential for advancing synthesis, formulation, and broader drug development efforts. Adherence to this systematic approach ensures data integrity and provides a solid foundation for subsequent scientific decisions.
References
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
-
This compound - Physico-chemical Properties. ChemBK. Available at: [Link]
-
(PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]
-
Compound solubility measurements for early drug discovery. Computational Chemistry (Mcule). Available at: [Link]
-
how can i test the solubility in hplc please ?. Chromatography Forum. Available at: [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]
-
Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at: [Link]
-
Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. Available at: [Link]
-
Benzyl 2,2,2-trifluoroacetate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Benzyl chloroformate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Benzyl chloride - Wikipedia. Wikipedia. Available at: [Link]
-
1-(Chloroformyl)benzyl acetate. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Physical Constants of Benzyl 2-chloro-2-fluoroacetate
This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of Benzyl 2-chloro-2-fluoroacetate. We will explore its structural and chemical identity and provide a framework for its synthesis and characterization.
Introduction to Benzyl 2-chloro-2-fluoroacetate
Benzyl 2-chloro-2-fluoroacetate is a halogenated ester of benzyl alcohol and chloro-fluoroacetic acid. Its structure, featuring a benzyl protecting group and a stereocenter at the alpha-carbon of the acetate moiety, makes it a potentially valuable building block in organic synthesis, particularly for the introduction of a fluorinated stereocenter in the development of novel pharmaceutical and agrochemical compounds. The presence of both chlorine and fluorine atoms on the same carbon atom imparts unique chemical reactivity and potential biological activity to molecules synthesized from this precursor.
Chemical Identity:
| Identifier | Value |
| IUPAC Name | benzyl 2-chloro-2-fluoroacetate |
| CAS Number | 243659-11-2 |
| Molecular Formula | C₉H₈ClFO₂ |
| Molecular Weight | 202.61 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C(F)Cl |
Table 1: Chemical Identifiers for Benzyl 2-chloro-2-fluoroacetate.[1]
Physicochemical Properties
Detailed experimental data for the physical constants of Benzyl 2-chloro-2-fluoroacetate are not currently available in peer-reviewed literature. However, we can infer expected properties based on its structure and by comparison with analogous compounds.
Analog Comparison: Benzyl 2-chloroacetate
For context, the physical properties of the non-fluorinated analog, Benzyl 2-chloroacetate (CAS 140-18-1), are well-documented.
| Physical Constant | Value for Benzyl 2-chloroacetate |
| Boiling Point | 90 °C at 1 mmHg |
| Density | 1.215 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.525 |
Table 2: Physical Constants of the Analogous Compound, Benzyl 2-chloroacetate.
It is anticipated that the introduction of a fluorine atom in Benzyl 2-chloro-2-fluoroacetate will influence its physical properties. Generally, fluorination can lead to a lower boiling point compared to its non-fluorinated counterpart due to reduced intermolecular forces, although the increased molecular weight can sometimes counteract this effect. The density is expected to be higher than that of Benzyl 2-chloroacetate.
Synthesis and Purification
The synthesis of Benzyl 2-chloro-2-fluoroacetate would likely follow standard esterification protocols. A plausible and efficient method involves the reaction of benzyl alcohol with 2-chloro-2-fluoroacetyl chloride or 2-chloro-2-fluoroacetic acid in the presence of a suitable coupling agent.
Proposed Synthesis Workflow
The following diagram illustrates a probable synthetic route for Benzyl 2-chloro-2-fluoroacetate.
Caption: Figure 1: Proposed Synthesis of Benzyl 2-chloro-2-fluoroacetate.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a solution of benzyl alcohol (1.0 equivalent) in a dry aprotic solvent such as dichloromethane, add a non-nucleophilic base like pyridine or triethylamine (1.1 equivalents).
-
Addition of Acyl Chloride: Cool the mixture to 0 °C in an ice bath. Add 2-chloro-2-fluoroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a designated period (typically monitored by Thin Layer Chromatography, TLC, for the consumption of benzyl alcohol).
-
Workup: Quench the reaction by adding water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel to yield pure Benzyl 2-chloro-2-fluoroacetate.
Experimental Determination of Physical Constants
Once synthesized and purified, the physical constants of Benzyl 2-chloro-2-fluoroacetate can be determined using standard laboratory techniques.
Workflow for Physical Constant Determination
Caption: Figure 2: Workflow for Physical Constant Determination.
Methodologies
-
Boiling Point: The boiling point can be determined by vacuum distillation. The temperature at which the liquid boils at a specific reduced pressure should be recorded.
-
Density: A pycnometer or a digital density meter can be used to accurately measure the density of the liquid sample at a controlled temperature (e.g., 25 °C).
-
Refractive Index: An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. The measurement is typically performed at 20 °C using the sodium D-line (589 nm).
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectra are crucial for structural confirmation. The chemical shifts, coupling constants, and integration will provide detailed structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the ester carbonyl group (C=O), C-O stretching, C-Cl stretching, C-F stretching, and the aromatic C-H bonds of the benzyl group.
-
Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight and provide fragmentation patterns that can further confirm the structure of the molecule.
-
Conclusion
While specific, experimentally verified physical constants for Benzyl 2-chloro-2-fluoroacetate are not yet prevalent in accessible scientific literature, this guide provides a comprehensive framework for its synthesis and characterization. The methodologies outlined are standard and robust, allowing researchers to generate the necessary data for their specific applications. The unique structural features of this compound suggest its potential as a valuable reagent in synthetic chemistry, and a full understanding of its physical properties is the first step toward unlocking this potential.
References
-
Chemspace. (n.d.). Benzyl 2-chloro-2-fluoroacetate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl 2,2,2-trifluoroacetate. Retrieved from [Link]
-
Chemspace. (n.d.). Benzyl 2-chloro-2-fluoroacetate. Retrieved from [Link]
Sources
Methodological & Application
Application Note: A Protocol for the Stereoselective Synthesis of Benzyl Chlorofluoroacetate
Abstract
Chiral molecules containing a stereocenter bearing both chlorine and fluorine atoms are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties these halogens impart. However, the stereocontrolled construction of such quaternary α-chloro-α-fluoro carbonyl compounds remains a formidable synthetic challenge. This application note provides a detailed protocol for the enantioselective synthesis of benzyl chlorofluoroacetate from benzyl silyl ketene acetal. The methodology leverages a non-covalent, hydrogen-bond-donating squaramide organocatalyst to control the stereochemical outcome of the electrophilic chlorination and subsequent fluorination, affording the target compound in high yield and enantiomeric excess.
Introduction: The Significance of Chiral Halogenated Esters
The introduction of fluorine and other halogens into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] Compounds with a chiral center substituted with two different halogen atoms, such as chlorofluoroacetic acid (CFA) derivatives, are valuable building blocks for these complex targets.[2][3] Furthermore, optically active CFA esters serve as effective chiral derivatizing agents for determining the enantiomeric purity of alcohols via NMR and chromatographic methods.[2][4]
The primary challenge in synthesizing molecules like this compound lies in the simultaneous and stereocontrolled introduction of two different halogen atoms at a single carbon center. Traditional methods often suffer from a lack of selectivity, leading to racemic mixtures or undesired side products. Modern asymmetric catalysis offers a powerful solution. Both transition-metal catalysis and organocatalysis have emerged as robust strategies for the enantioselective α-functionalization of carbonyl compounds.[5] Organocatalysis, in particular, avoids the use of potentially toxic or expensive metals and often proceeds under mild conditions. This protocol employs a chiral squaramide catalyst, which operates through a network of non-covalent interactions to create a chiral environment around the reacting species, thereby directing the facial approach of the electrophilic halogenating agents.[6]
Reaction Principle and Catalytic Mechanism
The core of this synthetic strategy is the sequential, enantioselective α-halogenation of a silyl ketene acetal derived from benzyl acetate. A chiral squaramide catalyst is employed to orchestrate the stereoselectivity.
Mechanism of Action: The squaramide catalyst is believed to function as a dual hydrogen-bond donor.[6] In the key stereodetermining step, the catalyst simultaneously activates the silyl ketene acetal (nucleophile) and the N-chlorosuccinimide (NCS) electrophile. The catalyst's chiral scaffold creates a well-defined pocket that shields one face of the enolate intermediate. This forces the electrophile to approach from the less sterically hindered face, resulting in the formation of one enantiomer of the α-chloro ester preferentially. A subsequent electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) proceeds through a similar catalyst-controlled pathway to yield the final product.
Caption: Fig. 1: Proposed catalytic cycle for squaramide-catalyzed chlorination.
Detailed Experimental Protocol
This protocol details the synthesis of this compound in a one-pot, two-step sequence starting from the corresponding silyl ketene acetal.
Materials and Reagents
-
Benzyl acetate (≥99%)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Chlorotrimethylsilane (TMSCl), distilled (≥99%)
-
N-chlorosuccinimide (NCS), recrystallized from water (≥98%)
-
N-fluorobenzenesulfonimide (NFSI), (≥97%)
-
(S,S)-Squaramide catalyst (e.g., Jacobsen's catalyst)
-
Dichloromethane (DCM), anhydrous, (≥99.8%)
-
Tetrahydrofuran (THF), anhydrous, (≥99.9%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Ethyl acetate and hexanes for chromatography (HPLC grade)
Overall Experimental Workflow
Caption: Fig. 2: High-level experimental workflow.
Step-by-Step Synthesis Procedure
Note: All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
-
In situ Preparation of Benzyl Silyl Ketene Acetal:
-
To a flame-dried 250 mL round-bottom flask, add anhydrous THF (80 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (5.5 mL, 11.0 mmol, 1.1 equiv) via syringe.
-
In a separate flask, dissolve benzyl acetate (1.50 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the LDA solution over 15 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Add distilled TMSCl (1.40 mL, 11.0 mmol, 1.1 equiv) dropwise. Allow the mixture to stir at -78 °C for 1 hour. The formation of the silyl ketene acetal is now complete. Do not isolate.
-
-
Asymmetric Chlorination:
-
To the silyl ketene acetal solution at -78 °C, add the (S,S)-squaramide catalyst (180 mg, 0.5 mmol, 5 mol%).
-
In a separate flask, dissolve NCS (1.47 g, 11.0 mmol, 1.1 equiv) in anhydrous DCM (20 mL). Add this solution slowly to the reaction mixture over 20 minutes.
-
Stir the reaction at -78 °C for 4 hours. Monitor the reaction progress by TLC (stain with KMnO₄).
-
-
Asymmetric Fluorination:
-
Once the chlorination is complete (as indicated by TLC), add NFSI (3.47 g, 11.0 mmol, 1.1 equiv) as a solid in one portion.
-
Allow the reaction vessel to slowly warm to -40 °C and maintain this temperature for 12-18 hours, continuing to monitor by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -40 °C by slowly adding 50 mL of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 2% to 10%) to afford this compound as a colorless oil.
-
Characterization and Analysis
-
Structural Analysis: Confirm the identity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determination of Enantiomeric Excess (ee): The enantiomeric excess of the purified product should be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H) with a hexane/isopropanol mobile phase.
Data and Expected Results
The described protocol, based on analogous transformations in the literature, is expected to provide the desired product with good yield and high stereoselectivity.[6]
| Parameter | Value |
| Substrate | Benzyl silyl ketene acetal |
| Catalyst | (S,S)-Squaramide |
| Catalyst Loading | 5 mol% |
| Chlorinating Agent | N-chlorosuccinimide (NCS) |
| Fluorinating Agent | N-fluorobenzenesulfonimide (NFSI) |
| Temperature | -78 °C (Chlorination), -40 °C (Fluorination) |
| Typical Yield | 70-85% |
| Typical ee | 90-97% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive reagents (wet solvents/reagents, old LDA). | Ensure all solvents and reagents are strictly anhydrous. Use freshly titrated or newly purchased LDA. |
| Incomplete formation of silyl ketene acetal. | Increase reaction time or use a slight excess of LDA/TMSCl. | |
| Low Enantioselectivity | Impure catalyst. | Use high-purity, commercially available catalyst or recrystallize if necessary. |
| Reaction temperature too high. | Maintain strict temperature control, especially during the addition of reagents. | |
| Formation of Side Products | Dichlorinated or difluorinated products. | Ensure slow, controlled addition of halogenating agents. Do not use a large excess (>1.1 equiv). |
| Hydrolysis of silyl ketene acetal or product. | Maintain scrupulously dry conditions throughout the reaction and work-up. |
Safety Precautions
-
Reagents: LDA is highly reactive and pyrophoric. NCS and NFSI are strong oxidizers and irritants. Dichloromethane is a suspected carcinogen.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Conditions: The reaction is run at very low temperatures. Use appropriate insulated gloves and exercise caution when handling dry ice and acetone baths.
Conclusion
This application note outlines a robust and highly stereoselective method for the synthesis of this compound using a chiral squaramide organocatalyst. The protocol is characterized by its operational simplicity, mild reaction conditions, and avoidance of transition metals. The resulting enantioenriched product is a valuable building block for the synthesis of complex pharmaceuticals and other high-value chemical entities. This method provides a reliable pathway for researchers in drug discovery and chemical development to access this important chiral synthon.
References
-
Al-Maharik, N. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(9), 6240-6300. [Link]
-
Lennox, A. J. J., et al. (2024). Diastereodivergent nucleophile-nucleophile alkene chlorofluorination. Nature Chemistry. [Link]
-
Lennox, A. J. J., et al. (2024). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. ResearchGate. [Link]
-
Various Authors. (2019). Asymmetric syntheses of α‐halogenated β‐AA starting from β‐keto esters. ResearchGate. [Link]
-
Wang, Y., et al. (2017). Mechanism and Origins of Chemo- and Stereoselectivities of Aryl Iodide-Catalyzed Asymmetric Difluorinations of β-Substituted Styrenes. Journal of the American Chemical Society, 139(37), 13137-13146. [Link]
-
Various Authors. (2011). Screening of Chiral Catalysts for Enantioselective Electrophilic Fluorination of β-Ketoesters. Request PDF. [Link]
-
Lectka, T., et al. (2009). Catalytic, Asymmetric α-Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation. Journal of the American Chemical Society, 131(41), 14636-14637. [Link]
-
O'Hagan, D. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(4), 2507-2545. [Link]
-
Streinz, L., et al. (1994). Preparation of chlorofluoroacetic acid derivatives for the analysis of chiral alcohols. Journal of the Chemical Society, Perkin Transactions 1, (23), 3509-3512. [Link]
-
Anonymous. Asymmetric Synthesis. Course Hero. [Link]
-
Maruoka, K., et al. (2017). Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones. European Journal of Organic Chemistry, 2017(42), 6299-6302. [Link]
-
Jacobsen, E. N., et al. (2011). Enantioselective Synthesis of Tertiary α-Chloro Esters by Non-covalent Catalysis. Journal of the American Chemical Society, 133(14), 5488-5491. [Link]
-
Streinz, L., et al. (1994). Preparation of chlorofluoroacetic acid derivatives for the analysis of chiral alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Růžička, J., et al. (1998). Chlorofluoroacetic Acid Derivatives of Sterically Hindered Chiral Alcohols. Journal of Chemical Research, Synopses, (12), 830-831. [Link]
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- 6. researchgate.net [researchgate.net]
Benzyl Chlorofluoroacetate: A Versatile Fluorinated Building Block for Advanced Organic Synthesis
Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, the development of novel fluorinated building blocks is of paramount importance for accessing new chemical space and overcoming challenges in drug development.[1] Benzyl 2-chloro-2-fluoroacetate emerges as a particularly promising reagent, offering a versatile platform for the stereocontrolled introduction of a fluorinated carbon unit. This guide provides an in-depth exploration of its synthesis, properties, and key applications, complete with detailed protocols for its utilization in the synthesis of novel compounds.
Physicochemical Properties and Handling
Benzyl 2-chloro-2-fluoroacetate (CAS No: 243659-11-2) is a colorless to pale yellow liquid with the molecular formula C₉H₈ClFO₂.[2][3][4][5] Like many α-haloesters, it is expected to be soluble in common organic solvents such as ethers, esters, and chlorinated solvents, with limited solubility in water. Due to its reactive nature, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.
Synthesis of Benzyl Chlorofluoroacetate: A Plausible Protocol
While a specific, detailed protocol for the synthesis of benzyl 2-chloro-2-fluoroacetate is not widely available in peer-reviewed literature, a plausible and efficient method can be derived from standard esterification procedures. The most direct approach involves the esterification of chlorofluoroacetic acid with benzyl alcohol.
Protocol 1: Synthesis of Benzyl 2-chloro-2-fluoroacetate
This protocol is based on analogous esterification reactions of haloacetic acids.[6][7]
Materials:
-
Chlorofluoroacetic acid
-
Benzyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of chlorofluoroacetic acid (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.05 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure benzyl 2-chloro-2-fluoroacetate.
Causality of Experimental Choices:
-
DCC and DMAP: This combination is a highly effective coupling system for esterification. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, accelerating the reaction.
-
Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of DCC and the activated carboxylic acid intermediate, which would lead to lower yields.
-
Aqueous Workup: The washing steps are essential to remove any unreacted acid, DMAP, and other water-soluble byproducts.
Applications in the Synthesis of Novel Compounds
The primary utility of benzyl 2-chloro-2-fluoroacetate lies in its ability to serve as a precursor to a zinc enolate in the Reformatsky reaction, providing access to β-hydroxy-α-fluoro-α-chloro esters. These products are valuable intermediates for the synthesis of fluorinated analogs of biologically active molecules.
The Reformatsky Reaction: A Gateway to Fluorinated Scaffolds
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[8][9][10][11][12][13] The use of benzyl 2-chloro-2-fluoroacetate in this reaction allows for the introduction of a stereocenter bearing both a fluorine and a chlorine atom.
Workflow for the Reformatsky Reaction
Caption: Workflow of the Reformatsky reaction using this compound.
Protocol 2: Reformatsky Reaction with Benzaldehyde
This protocol is a representative example of the Reformatsky reaction using benzyl 2-chloro-2-fluoroacetate.
Materials:
-
Benzyl 2-chloro-2-fluoroacetate
-
Activated zinc dust
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Activate zinc dust by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the activated zinc dust (1.5 eq) in anhydrous THF under an inert atmosphere.
-
A solution of benzyl 2-chloro-2-fluoroacetate (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the zinc suspension.
-
The reaction mixture is gently heated to initiate the reaction. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
After the initial exothermic reaction subsides, continue to stir the mixture at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired β-hydroxy-α-fluoro-α-chloro ester.
Trustworthiness of the Protocol:
This protocol is a self-validating system. The progress of the reaction can be monitored by TLC. The successful formation of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The diastereoselectivity of the reaction can be determined by ¹H and ¹⁹F NMR analysis of the crude product.
Asymmetric Reformatsky Reaction
The synthesis of single enantiomers of the β-hydroxy ester products can be achieved through the use of chiral ligands in the Reformatsky reaction.[9][14] Chiral amino alcohols are often effective in inducing high levels of enantioselectivity. The choice of ligand and solvent can significantly impact the stereochemical outcome.
| Chiral Ligand | Typical Solvent | Expected Enantioselectivity | Reference |
| (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine | Toluene | Moderate to High | [9] |
| (-)-Sparteine | THF | Moderate | [14] |
| Chiral Schiff bases | Dichloromethane | High | [9] |
Potential Application in the Synthesis of Fluorinated β-Lactams
The products of the Reformatsky reaction using benzyl 2-chloro-2-fluoroacetate are excellent precursors for the synthesis of fluorinated β-lactams.[15][16][17] The β-hydroxy ester can be converted to a β-amino ester, which can then be cyclized to form the β-lactam ring. The presence of the fluorine atom can enhance the biological activity and metabolic stability of these important heterocyclic compounds.
Synthetic Pathway to Fluorinated β-Lactams
Caption: Plausible synthetic route to fluorinated β-lactams.
Conclusion
Benzyl 2-chloro-2-fluoroacetate is a valuable and versatile building block for the introduction of a fluorinated stereocenter into organic molecules. Its application in the Reformatsky reaction provides a reliable method for the synthesis of β-hydroxy-α-fluoro-α-chloro esters, which are key intermediates for the preparation of a wide range of novel compounds, including fluorinated β-lactams. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and organic synthesis to harness the full potential of this powerful fluorinated reagent.
References
Sources
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate Supplier in Mumbai, Azetidin-1-yl(azetidin-3-yl)methanone trifluoroacetate Trader, Maharashtra [chemicalmanufacturers.in]
- 3. This compound - Cas No: 243659-11-2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 4. Benzyl 2-chloro-2-fluoroacetate - C9H8ClFO2 | CSSB00000036447 [chem-space.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Benzyl 2-chloroacetate | 140-18-1 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. Reformatsky Reaction [organic-chemistry.org]
- 12. organicreactions.org [organicreactions.org]
- 13. A Practical Method for the Reformatsky Reaction of Aldehydes [organic-chemistry.org]
- 14. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic methods for compounds containing fluoro-lactam units - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Trifluoromethylated lactams: promising small molecules in the search for effective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Incorporation of Fluorine: A Guide to Synthesizing α-Fluoro-α-Amino Acids Using Benzyl Chlorofluoroacetate
Introduction: The Fluorine Advantage in Amino Acid Chemistry
The introduction of fluorine into amino acids represents a paradigm shift in peptide and protein engineering, offering a powerful tool to modulate biological activity, enhance metabolic stability, and introduce unique spectroscopic probes for in-depth biochemical analysis.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, allow for subtle yet profound alterations to the electronic and conformational landscape of amino acid building blocks.[3] This guide provides a detailed exploration of the use of benzyl chlorofluoroacetate as a key reagent in the synthesis of α-fluoro-α-amino acids, a class of compounds with significant potential in drug discovery and chemical biology.
We will delve into the mechanistic underpinnings of this synthetic strategy, focusing on the powerful O'Donnell asymmetric amino acid synthesis, and provide detailed, field-proven protocols for both racemic and enantioselective approaches.[1] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amino acids in their work.
Core Principle: Alkylation of a Glycine Enolate Equivalent
The central strategy for incorporating the chlorofluoromethyl group from this compound into an amino acid backbone relies on the alkylation of a glycine enolate equivalent. To achieve this, we utilize an N-(diphenylmethylene)glycine ester, a stable and easily handled precursor. The diphenylmethylene (benzophenone imine) group serves two critical functions: it protects the amine and, more importantly, it acidifies the α-protons of the glycine, facilitating their removal by a base to form a nucleophilic enolate.[4] This enolate can then react with an electrophile, in our case, this compound.
The benzyl ester of the glycine derivative is chosen for its compatibility with a range of reaction conditions and its straightforward removal via catalytic hydrogenation in the final deprotection step.[5]
Racemic Synthesis of α-Fluoro-α-Amino Acid Precursors
This protocol outlines the fundamental alkylation reaction to produce the racemic protected fluorinated amino acid.
Experimental Protocol: Racemic Alkylation
Materials:
-
N-(Diphenylmethylene)glycine benzyl ester
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve N-(Diphenylmethylene)glycine benzyl ester (1.0 eq) in anhydrous THF (to a concentration of approx. 0.2 M).
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise via syringe. Stir the resulting deep red solution at -78 °C for 30 minutes.
-
Alkylation: In a separate flame-dried flask, prepare a solution of this compound (1.2 eq) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl and extracting with EtOAc.
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water and EtOAc. Separate the layers and extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected α-fluoro-α-amino acid derivative.
Asymmetric Synthesis via Chiral Phase-Transfer Catalysis
For applications where stereochemistry is critical, an enantioselective synthesis is paramount. The O'Donnell asymmetric amino acid synthesis, employing a chiral phase-transfer catalyst, provides an elegant and effective solution.[1][6] This method avoids the use of strong organometallic bases and cryogenic temperatures, making it highly practical.
The mechanism relies on the in-situ formation of the glycine enolate at the interface of a biphasic system (e.g., toluene and aqueous KOH). A chiral quaternary ammonium salt, typically derived from Cinchona alkaloids, then forms a chiral ion pair with the enolate, shuttling it into the organic phase where it reacts with the electrophile. The chiral environment of the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.[7][8]
Workflow for Asymmetric Synthesis
Caption: Workflow for Asymmetric Synthesis of Fluorinated Amino Acids.
Experimental Protocol: Asymmetric Alkylation
Materials:
-
N-(Diphenylmethylene)glycine benzyl ester
-
This compound
-
(S)-(-)-N-Benzylcinchonidinium chloride (or other suitable chiral phase-transfer catalyst)
-
Potassium hydroxide (KOH), 50% aqueous solution
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(Diphenylmethylene)glycine benzyl ester (1.0 eq), the chiral phase-transfer catalyst (e.g., (S)-(-)-N-Benzylcinchonidinium chloride, 0.1 eq), and toluene (to a concentration of approx. 0.2-0.4 M).[9]
-
Addition of Base: Cool the mixture to 0 °C in an ice bath. With vigorous stirring, add the 50% aqueous KOH solution (10-20 eq). The mixture should be a biphasic suspension.[7]
-
Alkylation: Add this compound (1.2 eq) dropwise to the vigorously stirred biphasic mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress by TLC until the starting glycine imine is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, dilute the mixture with water and CH₂Cl₂. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the enantioenriched protected α-fluoro-α-amino acid derivative. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Data Presentation: Expected Outcomes
The following table summarizes typical outcomes for the asymmetric alkylation of N-(diphenylmethylene)glycine esters with reactive electrophiles under chiral phase-transfer catalysis. While data for this compound is not extensively published, these values from analogous reactions provide a reasonable expectation of performance.
| Electrophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Benzyl Bromide | 10 | Toluene/50% KOH | 0 | 6 | 85 | 94 |
| Allyl Bromide | 10 | Toluene/50% KOH | 0 | 4 | 90 | 92 |
| 1-Bromo-3-fluoropropane | 10 | Toluene/50% KOH | 0 | 8 | 78 | 91 |
Data is representative and adapted from studies on related N-(diphenylmethylene)glycine esters and chiral phase-transfer catalysts.[7][9]
Deprotection to the Free Amino Acid
The final step in the synthesis is the removal of the N-(diphenylmethylene) and O-benzyl protecting groups to yield the free α-fluoro-α-amino acid. This is conveniently achieved in a single step via catalytic hydrogenation.[5]
Deprotection Mechanism
Caption: General scheme for the deprotection of the fluorinated amino acid.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Protected α-fluoro-α-amino acid derivative
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
1N Hydrochloric acid (HCl) (optional, for hydrochloride salt formation)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the protected amino acid (1.0 eq) in methanol (approx. 0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting free amino acid can be used as is or can be treated with 1N HCl and lyophilized to obtain the stable hydrochloride salt.
Conclusion and Future Outlook
The synthesis of α-fluoro-α-amino acids using this compound via O'Donnell's methodology represents a robust and versatile approach for accessing these valuable building blocks. The protocols detailed herein provide a solid foundation for both racemic and highly enantioselective syntheses. The ability to fine-tune the steric and electronic properties of peptides and proteins by incorporating fluorinated amino acids opens up exciting avenues in medicinal chemistry, enzyme inhibition studies, and the development of novel biomaterials. The continued development of more efficient and selective catalytic systems will undoubtedly further expand the accessibility and application of these unique molecules.
References
-
Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. [Link]
-
PubMed. Enantioselective synthesis of alpha-fluorinated beta2-amino acids. [Link]
-
National Center for Biotechnology Information. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. [Link]
-
National Center for Biotechnology Information. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]
-
ResearchGate. Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... [Link]
-
Semantics Scholar. ChemInform Abstract: Enantioselective Synthesis of α‐Fluorinated β 2 ‐Amino Acids. [Link]
-
Organic Syntheses. Acetic acid, chlorofluoro-, ethyl ester. [Link]
-
ResearchGate. Asymmetric synthesis of chiral α-benzyl mercaptoglycine derivatives. [Link]
-
ResearchGate. Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. [Link]
-
Scilit. Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. [Link]
-
ResearchGate. Asymmetric alkylation of glycine imines using in situ generated phase-transfer catalysts. [Link]
-
CityUHK Scholars. Enantioselective Alkylation of Glycine Imine Promoted by Amino-Acid-Derived Phosphonium Salts. [Link]
Sources
- 1. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Nucleophilic Substitution Reactions on Benzyl Chlorofluoroacetate
Abstract
Benzyl chlorofluoroacetate is a versatile synthetic intermediate possessing a stereogenic center with three distinct functionalities: a benzyl ester, a chlorine atom, and a fluorine atom. This unique structure makes it a valuable building block in medicinal chemistry and materials science. The carbon atom bearing the halogens is highly electrophilic and susceptible to nucleophilic attack. This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on this compound. It delves into the underlying mechanistic principles, offers detailed step-by-step protocols for various classes of nucleophiles, and outlines methods for reaction monitoring, product purification, and characterization.
Mechanistic Insights and Strategic Considerations
The reactivity of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by three electron-withdrawing groups: the carbonyl, the chlorine atom, and the fluorine atom. Nucleophilic substitution at this position primarily proceeds via a bimolecular (SN2) mechanism.[1]
Key Mechanistic Features:
-
SN2 Pathway: The reaction involves a backside attack by the nucleophile on the α-carbon, leading to the displacement of a halide leaving group.[1][2] This process occurs in a single, concerted step, resulting in an inversion of stereochemistry at the α-carbon.
-
Leaving Group Preference: Chlorine is a significantly better leaving group than fluorine due to its lower bond strength with carbon and the greater stability of the resulting chloride anion (Cl⁻) compared to the fluoride anion (F⁻). Consequently, nucleophilic substitution will selectively displace the chlorine atom.
-
Carbonyl Activation: The adjacent carbonyl group enhances the electrophilicity of the α-carbon and helps to stabilize the charge development in the trigonal bipyramidal transition state, thereby accelerating the SN2 reaction rate compared to a simple alkyl halide.[3]
-
Benzylic Position: While the primary reaction site is the α-carbon, the benzylic nature of the ester can influence reactivity, particularly under conditions that might favor an SN1 pathway (e.g., strongly ionizing solvents).[4] However, for most common nucleophiles, the SN2 pathway at the α-carbon is the dominant route.[1]
Caption: General SN2 mechanism for nucleophilic substitution on the α-carbon.
Core Protocol: General Parameters for Nucleophilic Substitution
The following parameters serve as a foundational starting point for reactions with this compound. Specific details are provided in the subsequent protocols for different nucleophile classes.
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred for SN2 reactions.[5] They effectively solvate the counter-ion of the nucleophile without significantly solvating the nucleophile itself, thus enhancing its reactivity.
-
Temperature Control: Reactions are typically initiated at 0 °C or room temperature. Gentle heating may be required for less reactive nucleophiles, but this should be monitored carefully to avoid side reactions, such as elimination or decomposition.
-
Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the nucleophile is often used to ensure complete consumption of the electrophile. If the nucleophile is also acting as a base, a larger excess may be necessary.
-
Inert Atmosphere: To prevent side reactions with atmospheric moisture or oxygen, especially when using sensitive reagents like strong bases or certain nucleophiles, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[6]
Detailed Experimental Protocols
Safety First: this compound and other α-halo carbonyl compounds are potent lachrymators and are toxic. All manipulations must be performed in a certified chemical fume hood.[7] Appropriate Personal Protective Equipment (PPE), including nitrile or butyl rubber gloves, a lab coat, and splash-proof safety goggles, is mandatory.[6][7]
Protocol A: Substitution with an Amine (N-Nucleophile)
This protocol details the reaction with a primary or secondary amine to form an α-amino ester derivative.
Materials:
-
This compound
-
Primary or Secondary Amine (e.g., Benzylamine)
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).
-
Dissolve the substrate in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, dissolve the amine (1.2 eq.) and triethylamine (1.5 eq.) in a small amount of anhydrous DMF. The triethylamine acts as a scavenger for the HCl generated during the reaction.[8]
-
Add the amine/base solution dropwise to the stirred solution of this compound over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic extracts and wash sequentially with water and then brine.[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product via flash column chromatography on silica gel.[10]
Protocol B: Substitution with a Thiol (S-Nucleophile)
This protocol describes the formation of an α-thioether ester using a thiol nucleophile.
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), finely ground
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the thiol (1.1 eq.) and anhydrous acetonitrile (approx. 0.2 M).
-
Add finely ground potassium carbonate (1.5 eq.). The base deprotonates the thiol to generate the more nucleophilic thiolate in situ.[11]
-
Stir the suspension vigorously for 20 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Filter off the inorganic salts and rinse the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude thioether can be purified by flash column chromatography.
Protocol C: Substitution with an Alkoxide (O-Nucleophile)
This protocol outlines the synthesis of an α-alkoxy ester via reaction with an alkoxide.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe) or Sodium Ethoxide (NaOEt)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, add this compound (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M).
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., ice/salt).
-
Add a solution of sodium methoxide (1.1 eq.) in THF (or methanol, used sparingly) dropwise, maintaining the internal temperature below -15 °C. Note: Alkoxide reactions can be highly exothermic.
-
Stir the reaction at -20 °C for 1-3 hours.
-
Monitoring: Carefully quench a small aliquot with saturated NH₄Cl and extract with EtOAc for TLC analysis.
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, then add ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude α-alkoxy ester product by flash column chromatography.
Analytical & Purification Workflow
A systematic approach to analysis and purification is crucial for obtaining high-purity final products.
Sources
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- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
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Application Notes and Protocols: The Benzyl Group as a Robust Protecting Strategy in Organic Synthesis
Introduction: The Enduring Utility of Protecting Groups in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling chemists to execute transformations with high selectivity and yield.[2] An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily cleaved under specific and mild conditions that do not compromise the integrity of the newly synthesized molecule.[1] Among the arsenal of protecting groups available to the modern synthetic chemist, the benzyl (Bn) group stands out for its versatility and robustness, particularly for the protection of alcohols and amines.[3] This guide provides an in-depth exploration of the benzyl protecting group, with a focus on practical applications and detailed protocols for its installation and removal.
While the user's query specified "benzyl chlorofluoroacetate," a comprehensive search of the chemical literature and supplier databases did not yield significant information on this specific reagent as a common protecting group. It is likely that this was a misnomer for more conventional and widely utilized benzylating agents. This guide will therefore focus on the broadly applicable and well-documented methods for introducing the benzyl protecting group using common reagents such as benzyl chloride (BnCl) and benzyl chloroformate (Cbz-Cl).
Part 1: The Benzyl Group - A Chemist's Ally
The benzyl group's popularity stems from its exceptional stability across a broad spectrum of chemical environments, including acidic, basic, and many oxidative and reductive conditions.[3] This stability allows for a wide range of subsequent chemical transformations to be performed on the protected molecule without affecting the masked functional group.
Key Attributes of the Benzyl Protecting Group:
-
Broad Stability: Resistant to a wide array of reagents and reaction conditions.[3]
-
Ease of Introduction: Can be readily introduced using common and relatively inexpensive reagents.[3][4]
-
Orthogonal Removal: The primary method for deprotection, catalytic hydrogenolysis, is a mild and highly specific method that is often orthogonal to many other protecting groups.[5][6]
-
Spectroscopic Signature: The aromatic protons of the benzyl group provide a clear signature in 1H NMR spectra, aiding in reaction monitoring and characterization.
Logical Workflow for Benzyl Protection and Deprotection:
Caption: General workflow for the application of the benzyl protecting group.
Part 2: Installation of the Benzyl Group
The choice of benzylating agent and reaction conditions is dictated by the nature of the substrate and the presence of other functional groups.
Protection of Alcohols as Benzyl Ethers
The most common method for the protection of alcohols is their conversion to benzyl ethers. This is typically achieved via a Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on a benzyl halide.[4][6]
Protocol 1: General Procedure for Benzylation of a Primary Alcohol using Benzyl Bromide and Sodium Hydride
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The resulting alkoxide is a potent nucleophile that readily displaces the bromide from benzyl bromide in an SN2 reaction.[3] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it solvates the sodium cation, leaving the alkoxide highly reactive.
Materials:
-
Substrate (primary alcohol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere (N2 or Ar), add a solution of the alcohol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Troubleshooting Common Issues in Alcohol Benzylation
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficiently active NaH or wet solvent/reagents. | Use fresh NaH and ensure all glassware and solvents are rigorously dried. |
| Formation of Byproducts | Elimination of BnBr (minor); reaction with solvent. | Maintain a low reaction temperature during the addition of reagents. |
| Difficult Workup | Emulsion formation. | Add a small amount of brine during the extraction. |
Protection of Amines as Carbobenzyloxy (Cbz) Derivatives
For the protection of amines, benzyl chloroformate (Cbz-Cl) is the reagent of choice.[7][8] It reacts with amines to form a stable carbamate linkage, effectively suppressing the nucleophilicity and basicity of the nitrogen.[7][8] This reaction is often referred to as the Schotten-Baumann reaction.
Protocol 2: General Procedure for the Cbz-Protection of a Primary Amine
Causality: The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the HCl generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it unreactive.
Materials:
-
Substrate (primary amine)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM) or a mixture of dioxane and water
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the amine (1.0 eq.) in a suitable solvent such as DCM or a 1:1 mixture of dioxane and water.
-
Add an aqueous solution of Na2CO3 (2.0 eq.) or NaHCO3 (2.0 eq.) to the amine solution.
-
Cool the mixture to 0 °C with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC.
-
If using DCM, separate the organic layer. If using a dioxane/water mixture, extract with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the Cbz-protected amine by recrystallization or flash column chromatography.
Visualization of Amine Protection with Cbz-Cl:
Caption: Reaction scheme for the Cbz protection of an amine.
Part 3: Deprotection of the Benzyl Group
The selective cleavage of the benzyl group is a critical step in the synthetic sequence. The most widely used and mildest method is catalytic hydrogenolysis.
Protocol 3: General Procedure for Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Causality: Palladium on carbon (Pd/C) is a heterogeneous catalyst that facilitates the reaction of molecular hydrogen (H2) with the benzyl ether.[5] The reaction proceeds via the cleavage of the C-O bond, liberating the free alcohol and toluene as a byproduct.[6] This method is highly efficient and the byproducts are easily removed.
Materials:
-
Benzyl-protected substrate
-
Palladium on carbon (Pd/C), 10 wt. %
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H2) gas supply (balloon or Parr hydrogenator)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected compound in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C (typically 5-10 mol %) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under a stream of inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry completely, as it can be pyrophoric.
-
Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.
Table 2: Alternative Deprotection Methods
| Protecting Group | Reagents | Conditions | Notes |
| O-Benzyl | H2, Pd/C | MeOH or EtOH, rt | Most common and mildest method.[5] Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes). |
| O-Benzyl | Na, NH3(l) | -78 °C | Birch reduction conditions; useful when catalytic hydrogenolysis is not feasible.[9] |
| N-Cbz | H2, Pd/C | MeOH or EtOH, rt | Standard method, clean and efficient.[8] |
| N-Cbz | HBr in Acetic Acid | rt | Strong acidic conditions; useful when hydrogenation is not an option.[8] |
Part 4: Safety and Handling
Benzyl Chloride (BnCl):
-
Hazards: Lachrymator, corrosive, and a potential carcinogen.[10][11] Causes skin irritation and serious eye damage.[10]
-
Handling: Always handle in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[10]
Benzyl Chloroformate (Cbz-Cl):
-
Hazards: Corrosive, toxic, and causes severe skin burns and eye damage.[12][13] Reacts with water.[8]
-
Handling: Must be handled in a chemical fume hood.[12] Use with adequate ventilation and wear appropriate PPE.[12] Store in a cool, dry place under an inert atmosphere.
Sodium Hydride (NaH):
-
Hazards: Flammable solid, reacts violently with water to produce flammable hydrogen gas.
-
Handling: Handle under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon). Never add water to NaH. Quench reactions carefully and slowly at low temperatures.
References
- Thermo Fisher Scientific. (2002-04-22). SAFETY DATA SHEET.
- Organic Chemistry. (2021-09-30). Adding Cbz Protecting Group Mechanism. YouTube.
- Common Organic Chemistry.Benzyl Protection.
- ChemicalBook. (2025-02-01). Benzyl 2-chloroacetate - Safety Data Sheet.
- Chem-Station Int. Ed. (2014-03-09). Benzyl (Bn) Protective Group.
- Aapptec Peptides.Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
- University of California, Irvine.Protecting Groups.
- Organic Chemistry Portal.Benzyl Ethers - Protecting Groups.
- Organic Chemistry Portal.Protecting Groups.
- Sigma-Aldrich.Benzyl-Chloride - Safety Data Sheet.
- Penta chemicals. (2025-04-07). Benzyl chloride.
- Wikipedia.Benzyl chloroformate.
- Fisher Scientific.SAFETY DATA SHEET - Benzyl chloroformate, stabilized.
- J&K Scientific LLC. (2025-12-10). Benzyl Protection of Alcohols.
- PubChem.Benzyl chloroformate.
Sources
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- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
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- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. westliberty.edu [westliberty.edu]
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- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic Benzyl Chlorofluoroacetate
Abstract
Chiral α-chlorofluoroacetic acid derivatives are valuable building blocks in medicinal chemistry and materials science. This guide provides a comprehensive framework for the enzymatic kinetic resolution of racemic benzyl chlorofluoroacetate. We detail protocols for enzyme screening, optimized enantioselective transesterification, and product analysis using chiral High-Performance Liquid Chromatography (HPLC). The methodologies are grounded in established principles of biocatalysis, offering researchers a robust starting point for developing highly efficient resolutions.
Introduction: The Significance of Chiral Fluoro-organics
The introduction of fluorine into organic molecules can profoundly alter their biological properties, including metabolic stability and binding affinity. Enantiomerically pure α-halo-α-fluoroacetic acid derivatives, such as this compound, are particularly sought-after synthons for creating complex chiral molecules.[1][2] Traditional chemical methods for achieving this separation can be harsh and require stoichiometric amounts of expensive chiral auxiliaries. In contrast, enzymatic kinetic resolution (EKR) offers a mild, highly selective, and environmentally benign alternative.[3][4]
Lipases (EC 3.1.1.3) are among the most versatile enzymes in organic synthesis due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity.[4] This application note leverages these properties to resolve racemic this compound via an irreversible transesterification reaction.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process where two enantiomers in a racemic mixture react at different rates with a chiral catalyst, such as an enzyme.[5] In this protocol, a lipase will selectively acylate one enantiomer of the starting alcohol (formed via in-situ hydrolysis or used in a transesterification context) or selectively hydrolyze one enantiomer of the ester, leaving the reaction mixture enriched in the other, slower-reacting enantiomer.
For this application, we focus on an irreversible transesterification using vinyl acetate as an acyl donor. The lipase preferentially catalyzes the transfer of an acetyl group to one enantiomer of the alcohol derived from the ester. The use of a vinyl ester is advantageous as the co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.[6] The theoretical maximum yield for the resolved, unreacted enantiomer in a classic EKR is 50%.[7]
Experimental Workflow Overview
The overall process involves enzyme selection, the main resolution reaction, separation of the product from the unreacted substrate, and finally, analysis of the optical purity of both fractions.
Caption: Workflow for the enzymatic resolution of this compound.
Materials and Methods
Reagents & Enzymes
-
Racemic this compound (Substrate)
-
Lipase Sources (Screening Kit):
-
Solvents: Diisopropyl ether (DIPE), Toluene, Heptane (Anhydrous)
-
HPLC Grade Solvents: Hexane, Isopropanol (IPA)
-
Standards for HPLC: Racemic this compound
Equipment
-
Thermostatted orbital shaker
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Analytical balance
-
HPLC system with a UV detector and a chiral stationary phase (CSP) column.
Detailed Experimental Protocols
Protocol 1: Screening of Lipases for Enantioselective Transesterification
Rationale: The choice of enzyme is critical for success. A preliminary screen identifies which lipase provides the best combination of activity and enantioselectivity for the target substrate.
-
Preparation: To three separate 4 mL vials, add 10 mg of racemic this compound (substrate).
-
Solvent Addition: Add 1 mL of diisopropyl ether (DIPE) to each vial and ensure the substrate is fully dissolved.
-
Acyl Donor: Add 1.2 equivalents of vinyl acetate to each vial.
-
Enzyme Addition: To each vial, add 10 mg of a different lipase (Novozym 435, Lipase PS, C. rugosa lipase).
-
Reaction: Seal the vials and place them in an orbital shaker set to 200 rpm and 40°C.[6]
-
Monitoring: After 24 hours, take a small aliquot from each reaction mixture. Filter out the enzyme and dilute the sample with mobile phase for HPLC analysis to determine conversion and enantiomeric excess (ee) of the remaining substrate.
Protocol 2: Optimized Preparative-Scale Kinetic Resolution
Rationale: This protocol scales up the best conditions identified during the screening phase to produce a larger quantity of the enantioenriched material. Novozym 435 is often a superior catalyst for such resolutions.[4][9]
-
Setup: In a 50 mL round-bottom flask, dissolve 1.0 g of racemic this compound in 20 mL of DIPE.
-
Reagents: Add 1.2 equivalents of vinyl acetate.
-
Enzyme: Add 100 mg of Novozym 435.
-
Incubation: Stir the mixture at 40°C. Monitor the reaction progress by taking aliquots every 4-6 hours and analyzing them by chiral HPLC.
-
Termination: Stop the reaction when the conversion approaches 50%. This point maximizes the yield and enantiomeric purity of both the unreacted substrate and the acetylated product.[7]
-
Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
Protocol 3: Work-up and Purification
-
Solvent Removal: After filtering off the enzyme, concentrate the filtrate using a rotary evaporator.
-
Chromatography: Purify the resulting residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the unreacted this compound from the more polar acetylated product.
-
Characterization: Collect the fractions, evaporate the solvent, and confirm the identity of the separated compounds (e.g., by NMR).
Protocol 4: Analysis by Chiral HPLC
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of the substrate and product. Polysaccharide-based columns are highly effective for a broad range of chiral compounds.[12]
-
System: HPLC with UV detector (set to 254 nm).
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IA, IB, or IC.[12]
-
Mobile Phase: A mixture of hexane and isopropanol (IPA). A typical starting condition is 95:5 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Prepare samples at a concentration of approximately 1 mg/mL in the mobile phase.
-
Injection: Inject 10 µL of the sample.
-
Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:
-
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Expected Results & Data Presentation
The following tables present illustrative data for the described experiments.
Table 1: Results from Lipase Screening Protocol (Illustrative Data)
| Enzyme Source | Conversion (%) after 24h | Substrate % ee | Product % ee | Enantioselectivity (E) |
| C. antarctica B (Novozym 435) | 48% | >99% (S)-ester | 96% (R)-acetate | >200 |
| P. cepacia (Lipase PS) | 35% | 52% (S)-ester | 95% (R)-acetate | ~45 |
| C. rugosa Lipase | 15% | 17% (R)-ester | 94% (S)-acetate | ~15 |
Note: Enantioselectivity (E) is calculated from conversion and ee values. A high E-value (>200) is excellent for preparative applications.[9] The stereochemical preference ((R) vs (S)) is hypothetical and must be determined experimentally.
Table 2: Outcome of Optimized Resolution with Novozym 435 (Illustrative Data)
| Compound | Isolated Yield | % ee |
| (S)-Benzyl chlorofluoroacetate | 46% (0.46 g) | >99% |
| (R)-Acetylated Product | 48% | 96% |
Reaction Mechanism
The lipase-catalyzed transesterification proceeds via a "Ping-Pong Bi-Bi" mechanism, involving the formation of a covalent acyl-enzyme intermediate.
Caption: Simplified mechanism of lipase-catalyzed irreversible transesterification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no reaction | Inactive enzyme, presence of inhibitors (e.g., water in transesterification), wrong solvent. | Use fresh enzyme. Ensure anhydrous conditions and solvents. Screen different solvents (e.g., toluene, heptane). |
| Low enantioselectivity (low % ee) | Non-optimal enzyme, wrong temperature. | Screen other lipases. Optimize the reaction temperature (lower temperatures often increase selectivity). |
| Poor separation on HPLC | Inappropriate chiral column or mobile phase. | Screen different chiral columns. Adjust the mobile phase composition (change the % of IPA or try other modifiers).[12][13] |
| Reaction stops before 50% conversion | Product inhibition, enzyme denaturation. | Consider using immobilized enzyme for better stability. If product inhibition is suspected, a continuous flow setup might be beneficial. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the enzymatic kinetic resolution of racemic this compound. By leveraging the high selectivity of lipases, particularly Candida antarctica lipase B, researchers can efficiently produce both enantiomers of this valuable synthetic intermediate in high optical purity. The outlined methods for screening, optimization, and analysis constitute a complete workflow that can be adapted for a wide range of similar chiral esters, facilitating advancements in pharmaceutical and materials science research.
References
-
Streinz, L., Svatoš, A., Vrkoč, J., & Meinwald, J. (1995). Preparation of Chlorofluoroacetic Acid Derivatives for the Analysis of Chiral Alcohols. Journal of the Chemical Society, Perkin Transactions 1, (23), 3509-3512. (URL not directly available, referenced in[14][15])
-
Simeonov, S. P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1). Available at: [Link]
-
ResearchGate. (n.d.). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Chlorofluoroacetic Acid Derivatives of Sterically Hindered Chiral Alcohols. Journal of Chemical Research, Synopses. Available at: [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Preparation of Chlorofluoroacetic Acid Derivatives for the Analysis of Chiral Alcohols. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic resolution of 2-chloro-3,3,3-trifluoropropanoic acid esters catalyzed by lipase from Candida rugosa. Available at: [Link]
-
Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Available at: [Link]
-
de Almeida, L. S., et al. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 32(8). Available at: [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Paper. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Available at: [Link]
-
SciELO. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Kinetic resolution – Knowledge and References. Available at: [Link]
-
MDPI. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 27(21), 7288. Available at: [Link]
-
ResearchGate. (2014). Enzymatic resolution of a chiral chlorohydrin precursor for (R)-α-lipoic acid synthesis via lipase catalyzed enantioselective transacylation with vinyl acetate. Journal of Molecular Catalysis B: Enzymatic, 99, 102-107. Available at: [Link]
-
YouTube. (2022). Stereochemistry: Kinetic Resolution. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Available at: [Link]
-
Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-26. Available at: [Link]
-
National Institutes of Health. (2018). Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane. Molecules, 23(11), 2993. Available at: [Link]
-
National Institutes of Health. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. International Journal of Molecular Sciences, 23(14), 7687. Available at: [Link]
-
MDPI. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts, 8(7), 283. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chlorofluoroacetic Acid Derivatives of Sterically Hindered Chiral Alcohols - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. scielo.br [scielo.br]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pharmafocusamerica.com [pharmafocusamerica.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization* [scirp.org]
- 15. researchgate.net [researchgate.net]
Application Note: A Scalable and Enantioselective Synthesis of Benzyl 2-chloro-2-fluoroacetate for Pharmaceutical Development
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of enantiopure Benzyl 2-chloro-2-fluoroacetate, a valuable chiral building block in the pharmaceutical industry. Recognizing the critical need for robust and scalable synthetic routes in drug development, this document details a highly efficient and enantioselective protocol. The presented methodology focuses on a catalytic asymmetric approach, offering significant advantages over classical resolution techniques in terms of atom economy and process efficiency. We delve into the rationale behind experimental choices, provide a detailed step-by-step protocol, and address critical aspects of process safety, analytical quality control, and data interpretation. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex chiral molecules.
Introduction: The Significance of Enantiopure α-Halo-α-Fluoro Esters
Chiral α-halo-α-fluoro esters are privileged structural motifs in medicinal chemistry. The incorporation of a stereogenic center bearing both a chlorine and a fluorine atom can profoundly influence the pharmacological profile of a drug candidate. This is due to the unique electronic properties and conformational constraints imparted by the geminal halo-fluoro substitution. Enantiopure Benzyl 2-chloro-2-fluoroacetate, in particular, serves as a versatile intermediate for the synthesis of a wide range of biologically active compounds, where the benzyl ester provides a readily cleavable protecting group.
The development of a scalable and economically viable synthesis of this enantiopure building block is paramount for its successful application in pharmaceutical research and development. This application note outlines a robust protocol that addresses the challenges associated with achieving high enantioselectivity in a process suitable for scale-up.
Strategic Approach to Enantioselective Synthesis
Several strategies can be envisioned for the preparation of enantiopure Benzyl 2-chloro-2-fluoroacetate. A critical analysis of the available synthetic methodologies is essential for selecting a route that is amenable to scale-up.
-
Chiral Auxiliary-Based Methods: While effective at the lab scale, these methods often require additional synthetic steps for the attachment and removal of the auxiliary, leading to a lower overall yield and increased process complexity.[1]
-
Kinetic Resolution: This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.[2][3][4] While enzymatic resolutions can be highly selective, they are often limited to specific substrates and can be costly. Chemical kinetic resolution can also be effective but is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
-
Asymmetric Catalysis: This is often the most elegant and efficient approach for generating enantiopure compounds.[5][6] A small amount of a chiral catalyst can generate a large quantity of the desired enantiomer, making it highly attractive for industrial applications.
For the scale-up synthesis of Benzyl 2-chloro-2-fluoroacetate, an asymmetric catalytic approach is the most promising strategy. Specifically, the enantioselective chlorination of a suitable precursor using a chiral catalyst offers a direct and atom-economical route to the target molecule.
Recommended Scale-Up Synthesis Protocol: Asymmetric Electrophilic Chlorination
This protocol details the enantioselective chlorination of benzyl 2-fluoroacetate using a chiral organocatalyst. The choice of an organocatalyst over a metal-based catalyst is often preferred for pharmaceutical applications to minimize the risk of heavy metal contamination in the final product.
Workflow Diagram
Caption: Workflow for the enantioselective synthesis of Benzyl 2-chloro-2-fluoroacetate.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Benzyl 2-fluoroacetate | >98% | Commercially Available | |
| Chiral Organocatalyst | >98% | e.g., Cinchona alkaloid derivative | [7] |
| N-Chlorosuccinimide (NCS) | >98% | Recrystallize from water if necessary | |
| Dichloromethane (DCM) | Anhydrous | Solvent purification system | |
| Ethyl Acetate | ACS Grade | For extraction | |
| Saturated aq. NaHCO₃ | For washing | ||
| Brine | For washing | ||
| Anhydrous Na₂SO₄ | For drying | ||
| Celite® | For filtration |
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.
-
Addition funnel.
-
Rotary evaporator.
-
Flash chromatography system.
-
Chiral HPLC system.
Step-by-Step Protocol
-
Reactor Setup: Assemble a dry, jacketed glass reactor under a nitrogen atmosphere.
-
Charging Reagents: Charge the reactor with benzyl 2-fluoroacetate (1.0 equiv) and the chiral organocatalyst (0.1 equiv).
-
Dissolution: Add anhydrous dichloromethane to the reactor to achieve a 0.5 M concentration of the starting material. Stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using a circulating chiller.
-
Addition of Chlorinating Agent: Dissolve N-chlorosuccinimide (1.2 equiv) in a minimal amount of anhydrous dichloromethane and charge it to the addition funnel. Add the NCS solution dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature at 0-5 °C. The slow addition is crucial to control the exotherm and maintain high enantioselectivity.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and rinse the filter cake with dichloromethane.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to afford enantiopure Benzyl 2-chloro-2-fluoroacetate as a colorless oil.
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Purity (by HPLC) | >99% |
Process Safety and Hazard Analysis
The scale-up of any chemical process requires a thorough safety assessment. The reagents used in this synthesis present several hazards that must be properly managed.
-
N-Chlorosuccinimide (NCS): A strong oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.[8]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and with appropriate personal protective equipment (PPE).
-
Benzyl 2-chloro-2-fluoroacetate (Product): As a halogenated organic compound, it should be handled with care. Assume it is toxic and an irritant.[9]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
Lab coat.
Emergency Procedures:
-
Skin Contact: Immediately wash with soap and water.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[8]
-
Inhalation: Move to fresh air.
-
Spills: Absorb with an inert material and dispose of as hazardous waste.[9]
Analytical Quality Control: Ensuring Enantiopurity
The determination of enantiomeric excess (ee) is a critical quality control step in this synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.[10][11]
Chiral HPLC Method
| Parameter | Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Interpretation
The two enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Conclusion
This application note provides a detailed and scalable protocol for the enantioselective synthesis of Benzyl 2-chloro-2-fluoroacetate. The use of an asymmetric organocatalytic approach offers a highly efficient and practical route to this valuable chiral building block. By following the detailed experimental procedures, safety guidelines, and analytical methods outlined in this document, researchers and drug development professionals can confidently produce high-quality, enantiopure material for their programs.
References
- CymitQuimica. (n.d.). Chloro(fluoro)acetic acid Safety Data Sheet.
- Apollo Scientific. (2022, May 18). 2-Chloro-2-fluoroacetamide Safety Data Sheet.
- Fisher Scientific. (2011, February 15). Chloroacetic acid Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Chloroacetic acid Safety Data Sheet.
- ECHEMI. (n.d.). 2-Chloro-2-fluoroacetyl chloride Safety Data Sheet.
- ResearchGate. (n.d.). Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones.
- ResearchGate. (2025, August 6). Enantioselective Synthesis of Tertiary α-Chloro Esters by Non-covalent Catalysis.
- PubMed. (1999). Simple synthesis of alpha-cyano-alpha-fluoro-p-tolylacetic acid (CFTA), a new efficient chiral derivatizing agent.
- ChemRxiv. (2024, June 14). Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction.
- MDPI. (n.d.). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids.
- Beilstein Journal of Organic Chemistry. (n.d.). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides.
- NIH. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.
- Semantic Scholar. (2021, June 16). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota.
- Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- SciSpace. (1999, April 1). SYNTHESIS OF α-FLUORO ALDEHYDES AND KETONES. A REVIEW.
- ResearchGate. (n.d.). Enantioselective synthesis of α‐chloroesters and carboxylic acids from....
- ResearchGate. (2025, August 9). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement.
- PubMed. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). A convenient synthesis of enantioenriched α-haloaldehydes.
- Wiley. (n.d.). Chiral Reagents for Asymmetric Synthesis.
- CHIMIA. (n.d.). Symmetric Chiral Phase-transfer Catalysts for Practical Asymmetric Synthesis.
- Benchchem. (n.d.). A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis.
- Chemical Communications (RSC Publishing). (n.d.). Separation and enrichment of enantiopure from racemic compounds using magnetic levitation.
- NIH. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.
- PubMed. (2017, May 22). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review.
- PubMed. (2005, December 23). Asymmetric Intermolecular C-H Functionalization of Benzyl Silyl Ethers Mediated by Chiral Auxiliary-Based Aryldiazoacetates and Chiral Dirhodium Catalysts.
- Synquest Labs. (n.d.). Explore the Applications and Benefits of a Chiral Fluorinated Alpha-Hydroxy Ketone.
- Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.
- Organic Chemistry Portal. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.
- CORE. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.
- Chemspace. (n.d.). Benzyl 2-chloro-2-fluoroacetate.
- Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate.
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Simple synthesis of alpha-cyano-alpha-fluoro-p-tolylacetic acid (CFTA), a new efficient chiral derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. BJOC - Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides [beilstein-journals.org]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. uma.es [uma.es]
Application Notes and Protocols: Benzyl Chlorofluoroacetate in Agrochemical Synthesis
Introduction: The Strategic Incorporation of Fluorine in Modern Agrochemicals
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern agrochemical design. The unique physicochemical properties of the fluorine atom—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly enhance the biological efficacy and metabolic stability of active ingredients. These enhancements manifest as increased potency, improved transport and bioavailability, and greater resistance to metabolic degradation, ultimately leading to more effective and environmentally benign crop protection agents.
A key strategy in the synthesis of fluorinated agrochemicals is the use of versatile, fluorine-containing building blocks. Among these, α-halo-α-fluoroacetate esters are emerging as valuable synthons. This application note focuses on Benzyl Chlorofluoroacetate , a reagent that combines the reactive chlorofluorinated α-carbon with a benzyl ester protecting group. While direct, large-scale applications of this compound in published agrochemical syntheses are not widely documented, its reactivity profile is analogous to more commonly cited esters like ethyl chlorofluoroacetate, which is utilized in the development of novel pesticides and herbicides.
This guide will provide a comprehensive overview of the potential applications of this compound in agrochemical synthesis, including detailed protocols for its preparation and its use in key synthetic transformations. The principles and methodologies described are grounded in established organic synthesis and are adaptable for research and development in the agrochemical sector.
PART 1: The Synthetic Utility of the Chlorofluoroacetyl Moiety
This compound offers a unique combination of reactive sites, making it a versatile tool for the synthetic chemist. The primary locus of reactivity is the α-carbon, which is susceptible to nucleophilic substitution of the chlorine atom. The presence of the adjacent fluorine atom and the carbonyl group activates the C-Cl bond towards displacement.
Key Synthetic Transformations:
-
Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles (O, N, S-based) to introduce the fluorinated acetate moiety into a larger molecule. This is a fundamental step in building the core structure of many potential agrochemicals.
-
Ester Hydrolysis/Transesterification: The benzyl ester can be selectively cleaved under various conditions (e.g., hydrogenolysis, acidic or basic hydrolysis) to reveal the carboxylic acid, which can then be coupled with other fragments. Alternatively, it can undergo transesterification to generate other alkyl esters.
The benzyl group offers specific advantages over simpler alkyl esters (e.g., ethyl or methyl). It can be removed under mild, non-acidic/non-basic conditions via catalytic hydrogenolysis, which is beneficial when acid- or base-labile functional groups are present elsewhere in the molecule.
Logical Workflow for Agrochemical Synthesis
The general strategy for employing this compound in the synthesis of a novel agrochemical would follow the logical workflow depicted below. This process allows for the strategic introduction of the critical fluoroacetyl group.
Caption: General workflow for the application of this compound.
PART 2: Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Preparation of this compound
This protocol describes a standard esterification procedure to synthesize this compound from Chlorofluoroacetic acid and Benzyl alcohol.
Materials:
-
Chlorofluoroacetic acid (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add Chlorofluoroacetic acid (1.0 eq), Benzyl alcohol (1.1 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per mmol of acid).
-
Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC-MS until all the starting acid is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Data Summary Table:
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents |
| Chlorofluoroacetic acid | 112.50 | 1.0 |
| Benzyl alcohol | 108.14 | 1.1 |
| p-TSA monohydrate | 190.22 | 0.05 |
| This compound | 202.61 | (Product) |
Protocol 2: Synthesis of a Fluorinated Agrochemical Precursor via Nucleophilic Aromatic Substitution
This representative protocol illustrates the reaction of this compound with a phenolic precursor, a common step in the synthesis of herbicides and fungicides. The reaction is analogous to the synthesis of fluoroglycofen-ethyl, where an α-chloroacetate is used.
Materials:
-
4-Nitrophenol (or other substituted phenol) (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser with drying tube.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the suspension for 15 minutes at room temperature.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC (typically 6-12 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic extracts and wash with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, a benzyl (2-(4-nitrophenoxy)-2-fluoro)acetate derivative, can be purified by column chromatography on silica gel.
Reaction Mechanism Visualization:
Caption: Nucleophilic substitution of chloride on this compound.
PART 3: Safety, Handling, and Trustworthiness
Scientific Integrity and Self-Validating Protocols:
The protocols provided are designed to be self-validating. Each step includes purification and monitoring stages (e.g., TLC, GC-MS) to ensure the identity and purity of the intermediates and final products. Researchers should characterize all synthesized compounds using standard analytical techniques (NMR, IR, MS) to confirm their structure and purity, ensuring the reliability of subsequent steps.
Handling and Safety Precautions:
-
This compound and related α-halo-α-fluoro esters should be handled as potent alkylating agents and lachrymators.
-
Toxicity: These compounds are expected to be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Corrosivity: As with many acid derivatives, they may be corrosive to the skin, eyes, and respiratory tract.
-
Handling: Always work in a certified chemical fume hood. Wear appropriate PPE, including double gloves (nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and moisture. Keep containers tightly sealed.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Fluoroglycofen-ethyl Synthesis. A synthetic process for an agrochemical demonstrating the use of ethyl chloroacetate, a related α-halo ester, in a nucleophilic substitution reaction.
- Saflufenacil Intermediate Preparation. A patent describing the synthesis of a fluorinated agrochemical intermediate, highlighting the use of fluorinated building blocks in heterocyclic synthesis.
-
Synthesis of Fluorinated Heterocycles. A review on the synthesis of fluorinated heterocyclic compounds, which are prevalent in modern agrochemicals. Source: "Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications" edited by V. A. Petrov. [Link]
-
Nucleophilic Substitution Reactions. A general overview of the principles of nucleophilic substitution, the core reaction type for utilizing this compound. Source: Chemistry LibreTexts. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl Chlorofluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Benzyl Chlorofluoroacetate. This guide is designed to provide in-depth, practical solutions to common challenges encountered during this esterification. As Senior Application Scientists, we combine mechanistic understanding with field-proven experience to help you optimize your reaction, troubleshoot side reactions, and ensure the highest purity for your final product.
Section 1: Core Synthesis Protocol & Workflow
The synthesis of this compound is typically achieved via the acylation of benzyl alcohol. The choice of the acylating agent is critical and dictates the necessary reaction conditions and potential side reactions. The most common and direct method involves the use of chlorofluoroacetyl chloride in the presence of a non-nucleophilic base.
Recommended Protocol: Acylation using Chlorofluoroacetyl Chloride
This protocol is recommended for its high reactivity and generally good yields. The key is rigorous exclusion of moisture and careful temperature control.
Materials:
-
Benzyl alcohol (high purity, anhydrous)
-
Chlorofluoroacetyl chloride
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Pyridine or triethylamine (TEA), freshly distilled and stored over KOH
-
Argon or Nitrogen gas supply
-
Standard glassware, dried in an oven ( >120°C) and cooled under an inert atmosphere
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: Dissolve benzyl alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Add a solution of chlorofluoroacetyl chloride (1.05 eq.) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the stirred benzyl alcohol mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5°C. The formation of pyridinium hydrochloride salt will be observed as a white precipitate.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting alcohol.
-
Workup:
-
Quench the reaction by slowly adding cold, dilute HCl (1M) to neutralize excess pyridine and dissolve the salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
General Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Acid-catalyzed formation of dibenzyl ether from benzyl alcohol.
Q: I am detecting unreacted starting materials (benzyl alcohol, chlorofluoroacetic acid) in my crude product. What went wrong?
A: This indicates an incomplete or failed reaction. The primary causes are often related to the issues described in "Low Yield."
-
Causality: The most likely reason is the hydrolysis of your chlorofluoroacetyl chloride to chlorofluoroacetic acid before it could react with the alcohol. [1]The resulting carboxylic acid is not reactive enough to undergo esterification under these mild, base-mediated conditions. You are essentially left with a mixture of the starting alcohol and the hydrolyzed acid.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Confirm your acyl chloride is active.
-
Ensure Anhydrous Conditions: Re-evaluate your procedure for drying glassware, solvents, and reagents.
-
Check Stoichiometry: Ensure you have used a slight excess of the acylating agent and at least a full equivalent of the base.
-
Extend Reaction Time: If the reaction is simply slow, increasing the reaction time at room temperature or gently warming (e.g., to 40°C) after the initial addition may drive it to completion. Monitor progress carefully by TLC or GC to avoid decomposition.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best base to use for this reaction, and can I use a catalyst like DMAP?
A: Pyridine and triethylamine (TEA) are the most common stoichiometric bases. Pyridine is often slightly preferred because it can also act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, which is then attacked by the alcohol. [2]TEA is a stronger, non-nucleophilic base that is very effective at scavenging HCl. [2] 4-(Dimethylamino)pyridine (DMAP) is an excellent catalyst for acylations, often used in small amounts (0.05-0.2 eq) alongside a stoichiometric base like TEA. [3][4][5]
-
Mechanism with DMAP: DMAP is a hyper-nucleophilic catalyst. It attacks the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic than the original acyl chloride, leading to a significantly faster reaction with the alcohol. [3][5]* Recommendation: For a robust reaction, use TEA (1.1 eq) as the stoichiometric base and add DMAP (0.1 eq) as a catalyst. This combination is highly effective for acylating even hindered alcohols. [4] Q: What are the recommended purification techniques for this compound?
A: The choice depends on the scale and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for larger scales (>5 g) if the main impurities are unreacted benzyl alcohol and high-boiling residues. This compound has a significantly higher boiling point than benzyl alcohol, allowing for good separation.
-
Silica Gel Column Chromatography: This is the most effective method for achieving high purity on a lab scale, especially for removing byproducts with similar boiling points like dibenzyl ether. [6][7]A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The ester is moderately polar and will elute after less polar impurities (like dibenzyl ether) and before more polar ones (like benzyl alcohol).
Q: Are there any specific safety precautions I should take?
A: Yes, several components of this reaction are hazardous.
-
Chlorofluoroacetyl Chloride: This is a corrosive and lachrymatory (tear-inducing) liquid. It reacts with moisture to produce HCl gas. [8]Always handle it in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Pyridine: Has a strong, unpleasant odor and is toxic. Handle only in a fume hood.
-
Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure and handle in a fume hood.
-
Quenching: The workup step where the reaction is quenched with aqueous acid can be exothermic. Perform this step slowly and with cooling.
Section 4: Data Summary Table
This table summarizes the common impurities, their analytical signatures, and troubleshooting actions.
| Impurity | Likely Cause | Typical Analytical Signature (¹H NMR) | Recommended Action |
| Dibenzyl Ether | Acidic conditions (ineffective HCl scavenging). [9] | Singlet ~4.5 ppm (CH₂) | Use ≥1.1 eq. of dry pyridine/TEA. Avoid acid catalysts. Purify by column chromatography. |
| Chlorofluoroacetic Acid | Hydrolysis of the acyl chloride by moisture. [1] | Broad singlet (acid proton), multiplet ~6.0-6.5 ppm (CHF) | Ensure strictly anhydrous conditions. Use fresh/distilled acyl chloride. Remove during workup with NaHCO₃ wash. |
| Unreacted Benzyl Alcohol | Incomplete reaction; hydrolysis of acyl chloride. | Singlet ~4.7 ppm (CH₂), broad singlet (OH) | Check reagent quality, ensure anhydrous conditions, extend reaction time, or add a catalyst (DMAP). Remove by distillation or chromatography. |
| Benzyl Chloride | Side reaction with HCl byproduct, especially if heated. [10] | Singlet ~4.6 ppm (CH₂) | Ensure efficient base scavenging of HCl. Avoid excessive heating. |
Section 5: References
-
Benchchem. (n.d.). Minimizing dibenzyl ether byproduct in alcohol synthesis from benzyl chloride. Retrieved from
-
YouTube. (2021). Acylation of Alcohols, Part 1: with Acyl Halides. Retrieved from
-
Quora. (2017). What are the modifications to improve the purity of ester?. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme showing the formation of dibenzyl ether under inert conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Ataman Kimya. (n.d.). DIBENZYL ETHER. Retrieved from [Link]
-
Brainly.com. (2023). [FREE] 1a.) Draw the mechanism for the esterification of benzyl alcohol with acetic anhydride (without. Retrieved from [Link]
-
National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]
-
ResearchGate. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibenzyl ether. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure A1-2. Retrieved from [Link]
-
Chegg.com. (2020). Solved Draw the full reaction mechanism for the. Retrieved from [Link]
-
ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]
-
ResearchGate. (2018). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]
-
YouTube. (2021). Acylation of Alcohols, Part 2: with Other Acylating Reagents. Retrieved from [Link]
-
Reddit. (2022). Reaction mechanism help : r/OrganicChemistry. Retrieved from [Link]
-
Regis Technologies. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzyl chloroformate (CbzCl) synthesis using carbon monoxide as a carbonyl source. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]
-
Waters. (2020). Developing Impurities Analytical Methods with a Quality and Risk-Based Approach. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of carboxylic benzyl esters. Retrieved from
-
ResearchGate. (2010). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
YouTube. (2025). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of benzyl chloride. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
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Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. Retrieved from [Link]
-
YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. Retrieved from [Link]
-
PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzyl chloride - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Benzyl Chlorofluoroacetate
Welcome to the technical support center for the purification of Benzyl Chlorofluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique α-haloester. Given the reactive nature of the chlorofluoromethyl group, purification of this compound from complex reaction mixtures requires careful consideration of the potential impurities and the selection of appropriate purification techniques. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. However, common impurities can be broadly categorized as follows:
-
Unreacted Starting Materials: The most common impurities are typically unreacted benzyl alcohol and the chlorofluoroacetylating agent (or its precursors).
-
Side-Reaction Byproducts: Depending on the reaction conditions, byproducts such as dibenzyl ether (from the self-condensation of benzyl alcohol) and products of over-halogenation may be present.[1][2][3]
-
Decomposition Products: this compound can be susceptible to hydrolysis, leading to the formation of benzyl alcohol and chlorofluoroacetic acid. The presence of moisture or protic solvents can exacerbate this issue.
-
Solvent and Reagent Residues: Residual solvents used in the reaction or workup, as well as any catalysts or reagents, may also be present.
Q2: What are the primary challenges in purifying this compound?
A2: The main challenges in purifying this compound stem from its chemical reactivity and the physical properties of potential impurities:
-
Thermal Instability: Like many α-haloesters, this compound may be prone to decomposition at elevated temperatures. This makes high-temperature distillation a less desirable option without careful optimization.
-
Hydrolytic Instability: The ester linkage is susceptible to hydrolysis, particularly in the presence of acidic or basic residues and water.[4]
-
Co-elution in Chromatography: The polarity of this compound can be similar to that of impurities like unreacted benzyl alcohol, leading to difficulties in achieving baseline separation during column chromatography.
-
Reactivity of the α-Halo Group: The presence of both chlorine and fluorine on the α-carbon can influence the compound's reactivity, potentially leading to undesired reactions during purification.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of this compound and detecting non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water gradient) is a good starting point.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents and low-boiling byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is indispensable for confirming the structure of the desired product and identifying impurities. ¹⁹F NMR will be particularly useful for tracking fluorine-containing species.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the purification, for example, during column chromatography.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: Low yield after aqueous workup.
Possible Cause:
-
Hydrolysis of the ester: this compound may be hydrolyzing to benzyl alcohol and chlorofluoroacetic acid during the workup, especially if acidic or basic conditions are prolonged or if the temperature is elevated.[4]
-
Emulsion formation: The presence of both organic and aqueous phases with various components can sometimes lead to stable emulsions, making phase separation difficult and causing loss of product to the aqueous layer.
Solutions:
-
Maintain Neutral pH: Perform aqueous washes with neutral solutions like brine (saturated NaCl solution) whenever possible. If an acid or base wash is necessary, carry it out quickly and at a low temperature (0-5 °C).
-
Use of Brine: Washing with brine can help to break emulsions and decrease the solubility of the organic product in the aqueous layer.
-
Back-extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Issue 2: Difficulty in removing unreacted benzyl alcohol.
Possible Cause:
-
Similar Polarity: Benzyl alcohol has a polarity that can be close to that of this compound, leading to co-elution during column chromatography and incomplete removal during aqueous extraction.[6]
Solutions:
-
Aqueous Extraction with Mild Base: A wash with a dilute solution of a weak base like sodium bicarbonate can help to remove any acidic impurities that might be retaining benzyl alcohol in the organic phase.[7]
-
Column Chromatography Optimization:
-
Solvent System Screening: Use TLC to screen a variety of solvent systems to maximize the separation between your product and benzyl alcohol. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).
-
Gradient Elution: Employing a gradient of increasing polarity during column chromatography can improve separation.
-
-
Vacuum Distillation: If the boiling point difference is sufficient and the product is thermally stable under vacuum, fractional vacuum distillation can be an effective method for separating benzyl alcohol.[8][9][10]
Issue 3: Product decomposes during distillation.
Possible Cause:
-
Thermal Instability: The product may be decomposing at the temperature required for distillation, even under reduced pressure.
-
Presence of Acidic or Basic Impurities: Trace amounts of acidic or basic impurities can catalyze decomposition at elevated temperatures.
Solutions:
-
Use High Vacuum: Employ a high-vacuum pump to lower the boiling point of the product as much as possible, thereby reducing the required distillation temperature.[8][11] A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.[12]
-
Short-Path Distillation: For small quantities of heat-sensitive compounds, a short-path distillation apparatus (like a Kugelrohr) minimizes the time the compound spends at high temperatures.[9]
-
Pre-distillation Wash: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine and thorough drying.[4]
Issue 4: Tailing of the product peak during column chromatography.
Possible Cause:
-
Interaction with Silica Gel: The ester group and the halo-substituents can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Presence of Acidic Impurities: Acidic impurities in the sample can exacerbate the issue of tailing.
Solutions:
-
Deactivate Silica Gel: Add a small amount of a non-polar solvent and triethylamine to the silica gel slurry before packing the column to neutralize the acidic sites.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.
-
Optimize the Mobile Phase: Adding a small percentage of a more polar solvent or a modifier like triethylamine to the mobile phase can sometimes improve peak shape.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous layer.
-
To neutralize acidic byproducts, wash the organic layer with a saturated solution of sodium bicarbonate. Be sure to vent the separatory funnel frequently to release any evolved gas.
-
Wash the organic layer with brine to remove residual water and salts.[7]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.[13]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common impurities.
References
-
Benzyl alcohol. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Stripping of unreacted glycol ethers and acids from an esterification reaction mixture. (n.d.). Google Patents.
-
Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved January 17, 2026, from [Link]
- Method for separation of an ester from a reaction mixture. (n.d.). Google Patents.
- Process for the preparation of benzyl alcohol. (n.d.). Google Patents.
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
- Process for removing an ester impurity from an ether. (n.d.). Google Patents.
-
Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
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What is the esterification reaction equation of benzyl alcohol and acetic acid? (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]
-
Vacuum distillation. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
- Process for the preparation of benzyl alcohol. (n.d.). Google Patents.
-
Benzyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. (2005).
-
Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Vacuum Distillation. (2022, April 7). YouTube. Retrieved January 17, 2026, from [Link]
- Process for the preparation of benzyl alcohol. (n.d.). Google Patents.
- Hydrolysis of benzyl chloride to benzyl alcohol. (n.d.). Google Patents.
-
Formic acid, chloro-, benzyl ester. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]
- Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2005).
-
MCAT Organic Chemistry: Column Chromatography. (2023, December 21). YouTube. Retrieved January 17, 2026, from [Link]
-
Benzyl chloride. (n.d.). Sciencemadness Wiki. Retrieved January 17, 2026, from [Link]
-
Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]
-
Distillation II. (2010, February 4). YouTube. Retrieved January 17, 2026, from [Link]
-
Column Chromatography. (2022, February 12). YouTube. Retrieved January 17, 2026, from [Link]
- Coupled column chromatography for separation and determination of enantiomers of phenylcarbamic acid derivatives in serum. (2004).
-
Vacuum Distillation. (2021, May 17). YouTube. Retrieved January 17, 2026, from [Link]
- Organocatalytic Enantioselective Synthesis of Both Diastereomers of α-Hydroxyphosphinates. (2012). The Journal of Organic Chemistry, 77(17), 7537-7546.
-
Benzyl chloroformate. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
HPLC Columns for Chromatography Separation. (n.d.). HALO® LC Columns. Retrieved January 17, 2026, from [Link]
-
Acid Chloride/ chloroformate purification? (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
- Processed Food by Vacuum Distillation. (2022). Journal of Food Processing & Technology, 12(1), 206.
- Benzal chloride hydrolysis method. (n.d.). Google Patents.
- Method for producing benzyl chloride compound. (n.d.). Google Patents.
- A systematic approach for the purification of fluorophore-labelled proteins via anion exchange chrom
- Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism. (1998). The Journal of Biological Chemistry, 273(49), 32614-32620.
- Method for the purification of cyclosporine a. (n.d.). Google Patents.
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- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Benzyl Chlorofluoroacetate Synthesis
Welcome to the technical support center for the synthesis of Benzyl chlorofluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.
Introduction to the Synthesis of this compound
This compound is a valuable building block in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide will explore the two most common synthetic routes and provide solutions to potential problems you may encounter.
The primary methods for synthesizing this compound are:
-
Fischer-Speier Esterification: The acid-catalyzed reaction of chlorofluoroacetic acid with benzyl alcohol.
-
Acyl Chloride Acylation (Schotten-Baumann type reaction): The reaction of chlorofluoroacetyl chloride with benzyl alcohol, typically in the presence of a base.
Each method has its own set of advantages and potential pitfalls. This guide will provide detailed protocols for both and address common issues associated with each step, from starting material purity to final product purification.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for preparing this compound?
A1: The choice of route depends on the availability of starting materials and the scale of the reaction.
-
The Fischer Esterification is often simpler to set up as it uses the commercially available chlorofluoroacetic acid directly. However, it is an equilibrium reaction, which can result in incomplete conversion if water is not effectively removed.[1][2]
-
The Acyl Chloride Acylation route typically provides higher yields and faster reaction times as the reaction with an acyl chloride is generally irreversible and highly favorable.[3] However, it requires the additional step of preparing chlorofluoroacetyl chloride from the corresponding acid, which involves handling reagents like thionyl chloride or oxalyl chloride.
For laboratory-scale synthesis where high yield is a priority, the acyl chloride route is often preferred. For larger-scale industrial processes, a cost-benefit analysis of the starting materials and reaction efficiency would be necessary.
Q2: What are the most critical parameters to control during the Fischer Esterification of benzyl alcohol?
A2: The most critical parameters are:
-
Water Removal: Since Fischer esterification is a reversible reaction, the removal of water is crucial to drive the equilibrium towards the product.[1][2] This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst Choice and Amount: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is necessary. However, using an excessive amount of a strong acid like H₂SO₄ can lead to the polymerization or sulfonation of benzyl alcohol, especially at higher temperatures.[4]
-
Temperature: The reaction needs to be heated to proceed at a reasonable rate, but excessive heat can promote side reactions. Careful temperature control is essential.
Q3: Why is a base used in the reaction of benzyl alcohol with chlorofluoroacetyl chloride?
A3: The reaction of an alcohol with an acyl chloride produces one equivalent of hydrochloric acid (HCl) as a byproduct.[5][6] This HCl can protonate the benzyl alcohol, reducing its nucleophilicity, and can also potentially lead to side reactions. A base, typically a non-nucleophilic amine like triethylamine or pyridine, is added to neutralize the HCl as it is formed. This is characteristic of the Schotten-Baumann reaction conditions, which drives the reaction to completion.[6][7][8]
Q4: What are the common impurities I should look out for in my final product?
A4: Common impurities can include:
-
Unreacted Starting Materials: Benzyl alcohol and chlorofluoroacetic acid (or its chloride).
-
Dibenzyl Ether: Formed from the acid-catalyzed self-condensation of benzyl alcohol, particularly under harsh Fischer esterification conditions.[9]
-
Polymeric materials: Resulting from the polymerization of benzyl alcohol in the presence of strong acid.[4]
-
Chlorinated byproducts: If the reaction conditions are not well-controlled, chlorination of the aromatic ring of benzyl alcohol can occur.[9]
Q5: How can I purify the crude this compound?
A5: Purification typically involves a multi-step process:
-
Aqueous Workup: The reaction mixture is first washed with water to remove any water-soluble catalysts and byproducts. A wash with a mild base (like sodium bicarbonate solution) is used to neutralize any remaining acid, followed by a brine wash to aid in the separation of the organic and aqueous layers.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can then be purified by either vacuum distillation or column chromatography on silica gel.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Fischer Esterification: - Insufficient water removal.- Inactive or insufficient catalyst.- Low reaction temperature.Acyl Chloride Acylation: - Decomposed or impure chlorofluoroacetyl chloride.- Insufficient base to neutralize HCl.- Low reaction temperature. | Fischer Esterification: - Use a Dean-Stark trap to azeotropically remove water.- Add fresh, anhydrous acid catalyst.- Gradually increase the reaction temperature while monitoring for side product formation.Acyl Chloride Acylation: - Use freshly prepared or distilled chlorofluoroacetyl chloride.- Ensure at least one equivalent of a dry, non-nucleophilic base is used.- The reaction is often exothermic, but gentle warming might be necessary to initiate it. |
| Formation of a Dark, Tarry Substance | - Polymerization of benzyl alcohol due to excessive acid concentration or high temperature.[4]- Decomposition of the product or starting materials. | - Reduce the amount of acid catalyst in Fischer esterification.- Maintain a lower reaction temperature.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Product is Contaminated with Starting Materials | - Incomplete reaction.- Inefficient purification. | - Increase the reaction time or temperature (with caution).- In Fischer esterification, use a larger excess of one reactant to drive the equilibrium.- Improve the efficiency of the aqueous workup and purification steps (e.g., more thorough washing, optimized chromatography). |
| Formation of Dibenzyl Ether | - Acid-catalyzed dehydration of benzyl alcohol.[9] | - Use a milder acid catalyst or a lower concentration of the strong acid catalyst.- Maintain the lowest possible effective reaction temperature. |
| Difficulty in Isolating the Product | - Emulsion formation during aqueous workup.- Product co-eluting with impurities during chromatography. | - Add brine during the workup to break emulsions.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Chlorofluoroacetic Acid with Benzyl Alcohol
This protocol is based on the general principles of Fischer esterification.[1][2][11]
Reagents and Materials:
-
Chlorofluoroacetic acid
-
Benzyl alcohol (freshly distilled)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add chlorofluoroacetic acid (1.0 eq), benzyl alcohol (1.2 eq), and toluene (to fill approximately one-third of the flask).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) or a few drops of concentrated sulfuric acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more gas evolves), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Protocol 2: Acylation of Benzyl Alcohol with Chlorofluoroacetyl Chloride
This protocol is based on the principles of the Schotten-Baumann reaction.[6][7][8]
Part A: Preparation of Chlorofluoroacetyl Chloride
-
In a fume hood, carefully add chlorofluoroacetic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Carefully distill the crude product to obtain pure chlorofluoroacetyl chloride.
Part B: Synthesis of this compound
Reagents and Materials:
-
Chlorofluoroacetyl chloride (freshly prepared)
-
Benzyl alcohol (freshly distilled)
-
Triethylamine (or pyridine), dried
-
Dichloromethane (or another suitable aprotic solvent), anhydrous
-
Dilute hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
In a fume hood, dissolve benzyl alcohol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Add a solution of chlorofluoroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, dilute hydrochloric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Fischer-Speier Esterification | Acyl Chloride Acylation |
| Starting Materials | Chlorofluoroacetic acid, Benzyl alcohol | Chlorofluoroacetyl chloride, Benzyl alcohol |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., Triethylamine, Pyridine) |
| Reaction Type | Reversible, equilibrium-driven | Irreversible, kinetically controlled |
| Typical Yields | Moderate to good (dependent on water removal) | Good to excellent |
| Key Challenge | Driving the equilibrium to completion | Preparation and handling of the acyl chloride |
| Byproducts | Water, potential for dibenzyl ether | Triethylammonium chloride (or similar salt) |
Visualizations
Reaction Workflow Diagrams
Caption: Workflow for Acyl Chloride Acylation.
Troubleshooting Decision Tree
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Low Yields in α-Chlorofluoroesterification
Welcome to the Technical Support Center for α-Chlorofluoroesterification. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sensitive transformation. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues leading to low yields in your experiments. This resource is structured as a series of frequently asked questions and a comprehensive troubleshooting guide to directly address the common hurdles in synthesizing α-chlorofluoroesters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of α-chlorofluoroesterification, and why is it prone to low yields?
A1: At its core, the α-chlorofluoroesterification of an α-chlorofluoroacetic acid with an alcohol is a variation of the classic Fischer-Speier esterification.[1][2] The reaction is an equilibrium process, catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][4] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[5]
The primary reason for low yields is the reversible nature of the reaction.[6][7] The presence of water, a byproduct, can drive the equilibrium back towards the starting materials through hydrolysis of the ester.[7] Additionally, the electron-withdrawing nature of the α-chloro and α-fluoro substituents can influence the reactivity of the carboxylic acid and the stability of the intermediates, adding a layer of complexity compared to standard esterifications.
Q2: How critical is the purity of the α-chlorofluoroacetic acid and the alcohol?
A2: The purity of your starting materials is paramount. Trace amounts of water in either the α-chlorofluoroacetic acid or the alcohol will directly inhibit the forward reaction by shifting the equilibrium towards the reactants.[3] It is highly recommended to use anhydrous solvents and reagents. If necessary, reagents should be dried using appropriate methods, such as distillation or storage over molecular sieves.
Q3: What are the most common side reactions that can occur during α-chlorofluoroesterification?
A3: Besides the reverse hydrolysis reaction, several side reactions can diminish your yield. At elevated temperatures and in the presence of a strong acid catalyst, alcohols can undergo dehydration to form ethers or alkenes, particularly if you are using secondary or tertiary alcohols.[7][8] While less common with the highly functionalized α-chlorofluoroacetic acid, decarboxylation at very high temperatures could be a concern. Additionally, impurities in the starting materials can lead to undesired byproducts. For instance, if the α-chlorofluoroacetic acid was synthesized from precursors containing other halogens, you might see the formation of mixed halogenated esters.
Q4: How can I effectively monitor the progress of my α-chlorofluoroesterification reaction?
A4: Monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products. The two most effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10][11]
-
GC-MS: This technique is excellent for separating and identifying the volatile components of your reaction mixture, including the starting materials, the ester product, and any volatile byproducts.[12] It provides a clear picture of the conversion of your starting materials over time.
-
¹H and ¹⁹F NMR: NMR spectroscopy is a powerful non-invasive tool for monitoring the reaction in real-time.[11] By taking aliquots from the reaction mixture at different time points, you can observe the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the α-chlorofluoroester product. ¹⁹F NMR can be particularly informative for tracking the fluorine-containing species.
Troubleshooting Guide for Low Yields
This section provides a systematic approach to diagnosing and resolving common issues leading to low yields in α-chlorofluoroesterification.
Problem 1: Low Conversion of the Starting Carboxylic Acid
Low conversion is often the primary reason for a low isolated yield. The following decision tree can help you pinpoint the cause.
Caption: Troubleshooting workflow for low starting material conversion.
Problem 2: Formation of Significant Byproducts
The presence of unexpected peaks in your GC-MS or NMR analysis indicates the formation of byproducts.
Caption: Decision-making process for identifying and mitigating byproduct formation.
Problem 3: Low Isolated Yield Despite Good Conversion
If your reaction monitoring shows good conversion but your final yield is low, the issue likely lies in your workup and purification procedure.
| Possible Cause | Troubleshooting Action |
| Product Loss During Workup | - Ensure complete extraction of the ester from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. - Back-extract the combined organic layers to recover any dissolved product. |
| Incomplete Removal of Unreacted Carboxylic Acid | - Perform a thorough wash of the organic phase with a mild base (e.g., saturated sodium bicarbonate solution) to remove any remaining α-chlorofluoroacetic acid. Be cautious as vigorous gas evolution can occur. |
| Product Volatility | - If your α-chlorofluoroester is volatile, be mindful during solvent removal under reduced pressure. Use a cold trap and avoid excessive heating of the rotovap bath. |
| Inefficient Purification | - Optimize your purification method. For column chromatography, ensure the chosen solvent system provides good separation between your product and any impurities.[13] Consider vacuum distillation for liquid products if chromatography is challenging. |
Data-Driven Optimization: The Impact of Reaction Parameters
To provide a more quantitative understanding, the following table summarizes the typical effects of key reaction parameters on the yield of α-chlorofluoroesterification. These are generalized trends, and optimal conditions will vary depending on the specific alcohol used.
Table 1: Effect of Reaction Parameters on Esterification Yield
| Parameter | Low Setting | Medium Setting | High Setting | General Impact on Yield |
| Temperature (°C) | 60 | 80 | 100 | Yield generally increases with temperature up to an optimum, after which byproduct formation may increase.[14] |
| Catalyst Conc. (mol%) | 0.5 | 2.0 | 5.0 | A catalytic amount is essential. Too little results in slow reaction rates, while too much can promote side reactions.[15][16][17] |
| Alcohol Equivalents | 1.1 | 5.0 | 10.0 (or as solvent) | Using a large excess of the alcohol significantly drives the equilibrium towards the product, increasing the yield.[18] |
| Reaction Time (h) | 2 | 8 | 24 | Yield increases with time until equilibrium is reached. Prolonged reaction times at high temperatures can lead to degradation. |
Experimental Protocols
General Protocol for α-Chlorofluoroesterification
This protocol provides a starting point for the synthesis of α-chlorofluoroesters. Optimization of temperature, time, and catalyst loading may be necessary for specific substrates.
Materials:
-
α-Chlorofluoroacetic acid
-
Anhydrous alcohol (e.g., ethanol, methanol)
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Anhydrous solvent (e.g., toluene, if not using the alcohol as the solvent)
-
Dean-Stark apparatus (optional, but recommended)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add α-chlorofluoroacetic acid (1.0 eq). If using a Dean-Stark trap, add an appropriate volume of anhydrous toluene.
-
Addition of Alcohol: Add the anhydrous alcohol (at least 3.0 eq, or use as the solvent).
-
Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 1-2 mol%) to the stirred reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC, GC-MS, or NMR.[19] If using a Dean-Stark trap, monitor the collection of water.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel.[20][21]
Protocol for Reaction Monitoring by GC-MS
-
Sample Preparation: At desired time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., 1 mL of ethyl acetate) and a small amount of a weak base (e.g., a drop of saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
Analysis: Inject a small volume of the quenched and diluted sample into the GC-MS.
-
Data Interpretation: Analyze the resulting chromatogram to determine the relative peak areas of the starting materials and the product, allowing you to calculate the percent conversion over time.
References
- Benchchem. (n.d.). Troubleshooting low yield in ethyl mandelate esterification.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?
- Esterification Lab Answers. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Ester Synthesis.
- Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468.
- Chemistry Steps. (n.d.). Fischer Esterification.
- Sigma-Aldrich. (n.d.). Sample Preparation for Chromatographic Purification.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- Reddit. (n.d.). Fischer Esterification Issue.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- Opekar, S., Kvíčala, J., Moos, M., Pejchal, V., & Šimek, P. (2021). Mechanism of the Alkyl Chloroformate Mediated Esterification of Carboxylic Acids in Aqueous Media. The Journal of Organic Chemistry, 86(23), 16293–16299.
- PubMed. (n.d.). Combined Use of 1H-NMR and GC-MS for Metabolite Monitoring and in Vivo 1H-NMR Assignments.
- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
- Protein Purification. (n.d.).
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- PubMed. (2021, December 3). Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media.
- JKU ePUB. (2021, July 28). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions.
- Wishart, D. S. (2016). NMR Spectroscopy for Metabolomics Research. Methods in Molecular Biology, 1413, 33–59.
- ResearchGate. (2025, August 6). Esterification of Monochloroacetic Acid with n-Butanol Catalyzed by SBA-15 Supported Tungstophosphoric Acid.
- PubMed Central. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
- PubMed Central. (n.d.). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation.
- PubChem. (n.d.). Chlorofluoroacetic acid.
- American Journal of Engineering Research. (n.d.). Acid-Catalyzed Transesterification Reaction of Beef Tallow For Biodiesel Production By Factor Variation.
- Cytiva. (2024, September 4). Chromatography Principles.
- Reactions of Alcohols. (n.d.).
- DOI. (n.d.). SUPPORTING INFORMATION Orthogonal Comparison of GC-MS and H NMR Spectroscopy for Short Chain Fatty Acid Quantitation.
- Pure. (1990, January 1). Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography.
- ResearchGate. (n.d.). Effect of catalyst concentration on esterification at 150 o C and 5 hours of reaction.
- RSC Publishing. (n.d.). Chlorofluoroacetic Acid Derivatives of Sterically Hindered Chiral Alcohols.
- ResearchGate. (n.d.). Effect of catalyst (HCl) concentration on esterification reaction.
- Strategies for Protein Purification. (n.d.).
- Gel Filtration. (n.d.).
- Manual of Diagnostic Tests for Detection of CSF. (n.d.).
- YouTube. (2020, July 29). Reactions of Alcohols - Esterification (A2 Chemistry).
- YouTube. (2022, November 3). 303 Complete Pre-Lab Preparations || Modules 1-4.
- ResearchGate. (n.d.). Effect of acid concentration on the (A) nanocellulose isolation yield....
- Chemistry LibreTexts. (2021, July 31). 15.6: Reactions Involving the C-O Bond of Alcohols.
- Scirp.org. (n.d.). The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil.
- PubMed Central. (2019, January 28). Visible light-induced direct α C–H functionalization of alcohols.
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Preventing racemization during synthesis of Benzyl chlorofluoroacetate
Answering the call of synthetic chemists and pharmaceutical developers, this Technical Support Center provides a focused resource for tackling a persistent challenge: preventing racemization during the synthesis of Benzyl chlorofluoroacetate. The stereochemical integrity of this compound is often crucial for its intended biological activity, making the control of its single stereocenter at the α-carbon a paramount objective.
This guide moves beyond simple procedural lists, offering in-depth explanations for the underlying chemical principles and providing a structured troubleshooting framework. As Senior Application Scientists, we ground our advice in established mechanistic understanding and field-proven strategies, ensuring that every recommendation is both scientifically sound and practically applicable.
Understanding the Challenge: The Root of Racemization
Question: Why is my synthesized this compound consistently a racemic mixture, even when I start with enantiopure precursors?
Answer: The primary culprit behind the loss of stereochemical purity in this compound and similar α-halocarbonyl compounds is racemization via enolization .
The α-proton (the hydrogen atom on the carbon bearing the chlorine and fluorine) is highly acidic. This acidity is amplified by the combined electron-withdrawing inductive effects of three powerful groups:
-
The carbonyl group of the ester.
-
The fluorine atom.
-
The chlorine atom.
In the presence of a base (even a weak one, such as amines, or trace impurities), this acidic proton can be abstracted to form a planar enolate intermediate. The planarity of this enolate erases the stereochemical information at the α-carbon. Subsequent protonation of this enolate can occur from either face with roughly equal probability, leading to the formation of a 50:50 mixture of (R)- and (S)-enantiomers—a racemic mixture.
Caption: Mechanism of base-catalyzed racemization via a planar enolate.
Troubleshooting Guide: Proactive & Reactive Strategies
This section is designed to help you diagnose the source of racemization in your synthesis and select the most effective strategy to mitigate it.
Caption: Decision workflow for addressing racemization issues.
Strategy 1: Optimizing Reaction Conditions
Question: How can I modify my current reaction setup to suppress racemization?
Answer: The key is to create an environment that disfavors the formation and lifetime of the enolate intermediate.
-
Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Cryogenic temperatures (e.g., -78 °C using a dry ice/acetone bath) are standard practice. Lower temperatures decrease the rate of proton abstraction and increase the kinetic barrier to enolization.
-
Base Selection: The choice of base is critical. An ideal base should be strong enough to perform its intended function (e.g., deprotonation for an alkylation step) but should minimize unwanted α-proton abstraction.
-
Avoid: Small, strong bases like sodium hydroxide or potassium tert-butoxide if possible, as they readily cause enolization.
-
Prefer: Sterically hindered, non-nucleophilic bases. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are common choices as their bulkiness makes it more difficult to access the sterically shielded α-proton.
-
Consider Organic Bases: For some applications, milder organic bases like 2,4,6-collidine can be effective at scavenging acid byproducts without promoting significant racemization.[1]
-
-
Solvent: Use aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether. These solvents do not participate in proton exchange and are less effective at stabilizing the charged enolate intermediate compared to polar, protic solvents.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic or even neutral conditions can lead to gradual racemization.
| Parameter | Recommendation to Minimize Racemization | Rationale |
| Temperature | -78 °C to -40 °C | Reduces the kinetic energy available for proton abstraction and enolate formation. |
| Base | Sterically hindered (e.g., LDA, LHMDS) or weak, non-nucleophilic (e.g., 2,4,6-collidine). | Bulkiness disfavors abstraction of the α-proton. Weaker bases have a lower driving force for enolization.[1] |
| Solvent | Aprotic, non-polar (e.g., THF, Diethyl Ether, Toluene) | Disfavors stabilization of the charged enolate intermediate. |
| Reaction Time | As short as possible; monitor reaction progress closely. | Minimizes the time the product is exposed to conditions that can cause racemization. |
Strategy 2: Asymmetric Synthesis (A De Novo Approach)
Question: Are there synthetic routes that build in the correct stereochemistry from the start, avoiding the formation of a racemic product altogether?
Answer: Yes, employing asymmetric synthesis methodologies is the most robust way to ensure high enantiopurity. These methods use a chiral influence to control the formation of the new stereocenter.
-
Use of Chiral Auxiliaries: This is a well-established and reliable strategy.[2][3] A chiral auxiliary is a molecule that is temporarily attached to your substrate. It directs the stereochemical outcome of a reaction, and is then cleaved off to yield the enantiopure product and, ideally, the recoverable auxiliary.[4]
-
How it Works: The auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, is first acylated with a chlorofluoroacetyl group. The bulky chiral auxiliary then blocks one face of the resulting enolate, forcing an incoming electrophile (e.g., during an alkylation step) or the sequence of halogenations to occur from the less hindered face, thus creating the desired stereocenter with high diastereoselectivity.[5]
-
Advantage: High levels of stereocontrol are often achievable and the outcome is predictable.
-
Disadvantage: Requires additional steps to attach and remove the auxiliary, which can impact overall yield.
-
-
Enantioselective Catalysis: This approach uses a small amount of a chiral catalyst to generate large quantities of enantiopure product.
-
How it Works: A chiral catalyst (e.g., a chiral Lewis acid or an organocatalyst) complexes with the substrate or reagents in the transition state.[6] This chiral complex lowers the activation energy for the formation of one product enantiomer over the other. For instance, an enantioselective chlorination of a silyl ketene acetal derived from a fluoroacetate precursor could be achieved using a chiral catalyst and an electrophilic chlorine source like N-chlorosuccinimide (NCS).[6]
-
Advantage: More atom-economical than chiral auxiliaries.
-
Disadvantage: Catalyst development can be complex, and optimization is often required for new substrates.
-
Strategy 3: Resolution of a Racemic Mixture
Question: I have already produced a large batch of racemic this compound. Can I separate the enantiomers?
-
Kinetic Resolution (KR): In KR, one enantiomer of the racemic mixture reacts faster with a chiral reagent or catalyst than the other, allowing for the separation of the unreacted, slow-reacting enantiomer and the product from the fast-reacting enantiomer.[7]
-
Enzymatic KR: Lipases are frequently used for the KR of esters. For example, a lipase could selectively hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer unreacted and enantiomerically enriched.[8][9]
-
Limitation: The maximum theoretical yield for the desired product (or the recovered starting material) in a classic KR is only 50%.[9]
-
-
Dynamic Kinetic Resolution (DKR): DKR is a more advanced and efficient technique that overcomes the 50% yield limitation of KR.[10]
-
How it Works: DKR combines a fast, selective kinetic resolution with a simultaneous, rapid racemization of the slow-reacting enantiomer.[11][12] A catalyst (often enzymatic or a metal complex) selectively converts one enantiomer to the product, while a second catalyst or set of conditions continuously converts the "wrong" enantiomer back into the racemic starting material pool. This allows, in theory, for the conversion of 100% of the starting material into a single enantiomer of the product.[10][12]
-
Applicability: This is highly suitable for this compound because its α-proton is already labile, making the in situ racemization component of DKR feasible under mild conditions.
-
| Strategy | Pros | Cons | Best For... |
| Chiral Auxiliary | High stereoselectivity, reliable, predictable.[3][4] | Requires extra synthetic steps (attachment/removal), not atom-economical. | Well-defined, small to medium-scale synthesis where reliability is paramount. |
| Chiral Catalysis | Atom-economical, highly efficient, suitable for large scale. | Catalyst may be expensive, requires substrate-specific optimization.[6] | Large-scale industrial synthesis where efficiency and cost are critical. |
| Kinetic Resolution | Can use existing racemic material, enzymes are highly selective.[8] | Maximum 50% theoretical yield, requires separation of product and starting material. | Situations where only one enantiomer is needed and the other can be discarded or racemized separately. |
| Dynamic Kinetic Resolution | Theoretical 100% yield, highly efficient.[10][11] | Requires careful balancing of resolution and racemization rates, can be complex to set up. | Converting an existing racemic stock into a single, valuable enantiomer with maximum efficiency. |
Experimental Protocols
Protocol 1: General Low-Temperature Synthesis to Minimize Racemization
(This is a representative procedure for an α-alkylation that minimizes racemization. Adjust reagents as needed for your specific transformation.)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.
-
Solvent and Reagent Prep: Add anhydrous THF (e.g., 100 mL) to the flask and cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 equivalents) to the cold THF.
-
Ester Addition: Over 20-30 minutes, add a solution of Benzyl fluoroacetate in anhydrous THF dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophilic chlorine source (e.g., N-chlorosuccinimide, 1.1 equivalents) as a solid or a pre-cooled solution in THF.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or by quenching small aliquots for LC-MS analysis.
-
Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the flask is still at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or GC.
Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve racemic this compound (e.g., 1 mmol) in 20 mL of a suitable organic solvent (e.g., hexane or toluene). Add 5 mL of a phosphate buffer (pH 7.0).
-
Enzyme Addition: Add a commercially available lipase, such as Candida antarctica lipase B (CALB), immobilized on a solid support (e.g., 100 mg).[8][13]
-
Incubation: Stopper the flask and place it in an orbital shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitoring: Periodically take small aliquots from the organic layer. Analyze the conversion percentage and the enantiomeric excess of both the remaining ester and the formed acid product by chiral HPLC.
-
Termination: When the conversion reaches approximately 45-50% (where the e.e. of both components is typically maximal), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
Separation: Transfer the filtrate to a separatory funnel. The unreacted (S)-ester (example) will remain in the organic layer. The (R)-acid salt (example) will be in the aqueous layer. Acidify the aqueous layer (e.g., with 1M HCl) and extract with ethyl acetate to recover the acid.
-
Purification: Wash and dry both organic extracts separately. Remove the solvent under reduced pressure to obtain the enantiomerically enriched ester and the enantiomerically enriched hydrolyzed acid.
References
- University of York. (n.d.). Asymmetric Synthesis. University of York Chemistry Department.
- Cisneros, A. (2018). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Educación Química.
- Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332.
- Caddick, S., et al. (2001). Synthesis of α-Amino Esters by Dynamic Kinetic Resolution of α-Haloacyl Imidazolidinones.
- de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia.
- Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH.
- Pellissier, H. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis.
- Wikipedia contributors. (n.d.). Kinetic resolution. Wikipedia.
- Johnson, J. S., et al. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation.
- Akiyama, T., et al. (2011). Enantioselective Synthesis of Tertiary α-Chloro Esters by Non-covalent Catalysis.
- Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329-7332.
- Moody, C. J., et al. (2024).
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- da Silva, A. B. F., et al. (2018). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society.
- Ready, J. M. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center.
- de Souza, R. O. M. A., et al. (2017).
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Improving Diastereoselectivity in Reactions of Benzyl Chlorofluoroacetate
Welcome to the technical support center for stereoselective reactions involving benzyl chlorofluoroacetate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of creating specific stereoisomers using this versatile reagent. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and optimize your reaction outcomes.
Section 1: Foundational Concepts - The "Why" Behind Diastereoselectivity
Before troubleshooting, it's crucial to understand the underlying principles that govern the stereochemical outcome of these reactions. Reactions of this compound, typically proceeding through a metal enolate intermediate, are highly sensitive to the geometry of the transition state.
Q1: What is the primary model used to predict diastereoselectivity in aldol and Reformatsky reactions?
The Zimmerman-Traxler model is the most widely accepted framework for rationalizing the stereochemical outcome of metal-enolate based aldol and Reformatsky reactions.[1][2][3] It postulates a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde oxygen. The diastereomeric outcome (syn vs. anti) is determined by the relative orientation of the substituents on this chair transition state. The lowest energy transition state, where bulky groups occupy equatorial positions to minimize steric clash, dictates the major product.[1]
For this compound, the enolate can exist as two distinct geometric isomers, (E)-enolate and (Z)-enolate. The geometry of the enolate is a critical factor that directly influences the transition state and, consequently, the product's stereochemistry.[4]
-
A (Z)-enolate typically leads to the syn -aldol adduct .
-
An (E)-enolate typically leads to the anti -aldol adduct .
Caption: Zimmerman-Traxler model pathways.
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section addresses the most common issues encountered when striving for high diastereoselectivity.
Q2: My reaction is giving a nearly 1:1 mixture of diastereomers. What are the first factors I should investigate?
A lack of selectivity is a common but solvable problem. It often indicates that the energy difference between the two competing diastereomeric transition states is negligible. Here is a systematic approach to troubleshooting:
Caption: General workflow for using a chiral auxiliary.
Q5: Standard Evans auxiliaries are not working well for my acetate aldol reaction. What are my options?
This is a well-documented issue. The high diastereoselectivity of Evans auxiliaries often relies on a steric clash between an α-substituent (like the methyl in a propionyl group) and the auxiliary, which forces a specific conformation. [2]In an acetate system, this interaction is absent, leading to poor selectivity. [2][5] Solutions:
-
Sulfur-Based Auxiliaries: Thiazolidinethione and oxazolidinethione auxiliaries have proven highly effective for acetate aldol reactions. [5]The sulfur atom alters the electronic properties and coordination of the enolate. For instance, Nagao and others found that using tin(II) or titanium(IV) Lewis acids with N-acetylthiazolidinethiones can yield syn-acetyl aldol products with high diastereoselectivity. [5]* Masked Fluoroacetate Surrogates: An alternative strategy is to use a more complex starting material that acts as a surrogate for fluoroacetate. For example, fluoromalonic acid half-thioesters have been used in highly stereoselective organocatalytic aldol reactions to generate fluorinated products. [6][7]
Section 4: Key Experimental Protocols
Disclaimer: These are general protocols and must be adapted to the specific substrate and safety guidelines of your institution. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for a Lewis Acid-Mediated Aldol-Type Reaction
This protocol outlines a general method for the reaction between this compound and an aldehyde, mediated by TiCl₄.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Initial Cooling: Add anhydrous dichloromethane (DCM) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition:
-
To the cold DCM, add this compound (1.2 equivalents).
-
Add a hindered base, such as sparteine (1.2 equivalents), dropwise.
-
Slowly add a 1.0 M solution of titanium(IV) chloride (TiCl₄) in DCM (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 30-60 minutes to allow for enolate formation.
-
Add the aldehyde (1.0 equivalent), either neat or as a solution in DCM, dropwise.
-
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aldehyde is consumed (typically 2-4 hours).
-
Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR, ¹⁹F NMR, or chiral HPLC.
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use a Reformatsky reaction instead of a pre-formed enolate? A: Yes. The Reformatsky reaction, which typically uses zinc metal to generate an organozinc enolate in situ from an α-halo ester, is a powerful alternative. [8][9]Achieving high diastereoselectivity can still be challenging, but recent advances using other metals like samarium(II) iodide or specific titanium(III) catalysts have shown excellent results, often favoring the syn isomer. [8][10][11] Q: My diastereoselectivity is good, but my yield is low. What could be the issue? A: Low yields with good selectivity can stem from several issues:
-
Inefficient Enolate Formation: Your base may not be strong enough, or steric hindrance could be preventing complete deprotonation. Consider a stronger base or different conditions.
-
Retro-Aldol Reaction: Aldol additions are often reversible. [12]If the reaction is allowed to warm too quickly or if the quenching procedure is not optimal, the product can revert to the starting materials. Ensure the reaction is quenched at low temperature.
-
Side Reactions: The enolate can participate in side reactions, or the product may be unstable to the workup conditions.
-
Reagent Quality: Ensure all reagents, especially the base (e.g., LDA solutions) and Lewis acids, are fresh and of high quality, as degradation can significantly impact reproducibility. [13] Q: How do salt additives like LiBr or LiCl affect the reaction? A: Lithium salts can significantly influence the outcome of reactions involving lithium enolates. They can break up lithium amide or enolate aggregates, leading to more reactive monomeric species. This change in aggregation state can alter the geometry of the transition state, sometimes dramatically improving both yield and diastereoselectivity. [13][14]If you are using LDA or another lithium amide base, adding LiBr or LiCl as an additive is a valuable optimization step to explore.
References
- Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (n.d.). Google Scholar.
- Other Chiral Auxiliaries. (n.d.). BOC Sciences.
- Enolate. (n.d.). Wikipedia.
- Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2025). MDPI.
- Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
- Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). PubMed Central.
- Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study. (2012). PubMed.
- Reformatsky Reaction. (n.d.). Cambridge University Press.
- Chiral auxiliary. (n.d.). Wikipedia.
- Saadi, J., & Wennemers, H. (2016). Enantioselective Aldol Reactions With Masked Fluoroacetates. Nature Chemistry, 8(3), 276-80.
- Recent developments in the asymmetric Reformatsky-type reaction. (n.d.). Beilstein Journals.
- Enantioselective Aldol Reactions with Masked Fluoroacetates. (2025). ResearchGate.
- Aldol Addition and Condensation Reactions. (2022). Master Organic Chemistry.
- Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?. (2015). Chemistry Stack Exchange.
- Enolates - Formation, Stability, and Simple Reactions. (2022). Master Organic Chemistry.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). PubMed Central.
- III Enolate Chemistry. (n.d.). University of Cambridge.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Scielo.
- methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. (n.d.). BenchChem.
- Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. (n.d.). Royal Society of Chemistry.
- Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. (n.d.). PubMed Central.
- The aldol reaction. (2020). Chemistry LibreTexts.
- (PDF) Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. (n.d.). ResearchGate.
- Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. (n.d.). PubMed Central.
- Control of alpha/beta stereoselectivity in Lewis acid promoted C-glycosidations using a controlling anomeric effect based on the conformational restriction strategy. (2003). PubMed.
- Aldol reactions. (n.d.). ResearchGate.
- Aldol reaction. (n.d.). Wikipedia.
- Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols. (n.d.). Royal Society of Chemistry.
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
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- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Common impurities in Benzyl chlorofluoroacetate and their removal
Welcome to the technical support center for Benzyl 2-chloro-2-fluoroacetate (CAS 243659-11-2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity-related issues encountered during and after synthesis. Here, we provide in-depth, field-proven insights and practical protocols to help you identify and remove common impurities, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of Benzyl 2-chloro-2-fluoroacetate and where do they come from?
The purity of Benzyl 2-chloro-2-fluoroacetate is largely dependent on the synthetic route and post-reaction workup. The most common method for its synthesis is the esterification of benzyl alcohol with chlorofluoroacetic acid or an activated derivative like chlorofluoroacetyl chloride. Impurities typically arise from three main sources: unreacted starting materials, side-reactions, and the reagents used in the synthesis.
Table 1: Common Impurities and Their Origins
| Impurity | Chemical Formula | Origin | Rationale for Formation |
| Benzyl Alcohol | C₇H₈O | Starting Material | Incomplete esterification reaction. Often used in slight excess to drive the reaction to completion. |
| Chlorofluoroacetic Acid | C₂H₂ClFO₂ | Starting Material | Incomplete reaction if esterified directly with benzyl alcohol. |
| Chlorofluoroacetyl Chloride | C₂HCl₂FO | Starting Material | Unreacted acylating agent if this route is used. Highly reactive and may be quenched during workup. |
| Benzyl Chloride | C₇H₇Cl | Side-Product | Can form if thionyl chloride (SOCl₂) is used to prepare the acyl chloride from the carboxylic acid in the presence of benzyl alcohol. |
| Dibenzyl Ether | C₁₄H₁₄O | Side-Product | Acid-catalyzed self-condensation of two benzyl alcohol molecules, particularly at elevated temperatures. |
| Acid Catalyst | e.g., H₂SO₄, TsOH | Reagent | Residual catalyst from the esterification reaction. |
| Base | e.g., Pyridine, Et₃N | Reagent | Used as a scavenger for HCl generated when using an acyl chloride. |
| Water | H₂O | By-product/Solvent | A direct by-product of Fischer esterification. Can also be introduced during aqueous workup steps. |
Q2: What analytical methods are recommended for detecting these impurities?
Assessing the purity of your product is a critical step. A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring the reaction's progress and getting a qualitative assessment of the crude product's complexity. Unreacted benzyl alcohol, being more polar than the ester product, will have a lower Rf value.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile impurities like benzyl alcohol, benzyl chloride, and residual solvents. MS provides definitive identification based on mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of the final product and detecting less volatile impurities like dibenzyl ether or residual acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for structural confirmation of your desired product and identification of impurities. ¹H NMR can easily detect signals from benzyl alcohol or dibenzyl ether. The presence of a ¹⁹F NMR signal is characteristic of the desired fluorine-containing product.
Troubleshooting Guides: Impurity Removal
Guide 1: Neutralizing and Removing Acidic Impurities
Issue: My crude Benzyl 2-chloro-2-fluoroacetate shows an acidic pH upon testing with wet litmus paper, and I suspect residual acid catalyst or unreacted chlorofluoroacetic acid.
Cause: Acidic impurities are highly detrimental as they can catalyze the decomposition of the ester, especially during heating for distillation. It is crucial to remove them completely after the reaction is complete.
Solution: Aqueous Basic Wash
A standard workup procedure involves washing the crude product (dissolved in a water-immiscible organic solvent) with a mild aqueous base to neutralize and remove acids.
dot
Technical Support Center: Catalyst Poisoning in Reactions Involving Benzyl Chlorofluoroacetate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalytic reactions of benzyl chlorofluoroacetate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning and reaction selectivity encountered during the hydrogenation and dehalogenation of this multifaceted substrate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Introduction: The Challenge of this compound Reduction
This compound is a valuable building block in pharmaceutical and fine chemical synthesis. Its catalytic transformation, typically aimed at selective dehalogenation or debenzylation, presents a unique set of challenges. The presence of multiple reactive sites—a benzyl ester and both chlorine and fluorine substituents—necessitates precise control over the catalytic system to achieve the desired outcome. Catalyst deactivation, or poisoning, is a primary obstacle to achieving high yield and selectivity. This guide is designed to help you diagnose and resolve these common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Catalyst Deactivation and Poisoning
Question 1: My reaction has stalled or is proceeding very slowly. How can I determine if catalyst poisoning is the cause?
Answer:
A stalled or sluggish reaction is a classic symptom of catalyst deactivation. In the context of this compound reduction, poisoning can arise from several sources. The primary suspects are halide ions generated in situ, impurities in the starting materials or solvent, or competitive adsorption of the substrate/product on the catalyst's active sites.
To diagnose the issue, consider the following workflow:
Troubleshooting Workflow for Suspected Catalyst Poisoning
Caption: A stepwise approach to diagnosing catalyst poisoning.
Experimental Protocol: Catalyst Addition Test
-
Inert Atmosphere: Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
Sample: Carefully withdraw a small aliquot of the reaction mixture for analysis (TLC, GC, or LC-MS) to establish a baseline.
-
Catalyst Addition: Under a positive flow of inert gas, add a fresh portion of the catalyst (e.g., 5-10 mol% of the original catalyst loading).
-
Monitor: Vigorously stir the reaction and monitor its progress over the next 1-2 hours. A significant increase in the conversion rate strongly suggests that the original catalyst was poisoned.[1]
If adding more catalyst does not restart the reaction, you may be facing a more persistent poison or a different issue altogether. Consider purifying your starting materials and solvent. Benzyl chloride, a potential precursor, can contain impurities like benzaldehyde or other chlorinated toluenes that can interfere with the reaction.[2][3][4][5]
Question 2: What are the most likely poisons in the catalytic hydrogenation of this compound?
Answer:
The poisons can be broadly categorized as either extrinsic (from external sources) or intrinsic (generated from the reaction itself).
| Poison Category | Specific Examples | Mechanism of Action | Primary Source |
| Intrinsic Poisons | Chloride ions (Cl⁻), Fluoride ions (F⁻), HCl, HF | Strong adsorption onto palladium active sites, blocking access for hydrogen and the substrate.[6] This is a form of chemical deactivation. | Generated during the hydrodehalogenation of this compound. |
| Substrate/Product Inhibition | This compound, Benzyl fluoroacetate, Benzyl acetate | Competitive adsorption on the catalyst surface, reducing the number of available sites for hydrogen activation.[7] | The reaction mixture itself. |
| Extrinsic Poisons | Sulfur compounds (e.g., thiols, thioethers), Nitrogen-containing heterocycles, Heavy metals (e.g., Pb, Hg) | Irreversible binding to palladium, forming stable metal-poison bonds.[8] | Impurities in solvents, starting materials, or leaching from equipment. |
| Process-Related Poisons | Carbon monoxide (CO), Oxygen (O₂) | Strong chemisorption on active sites (CO); oxidation of the palladium surface to the less active PdO (O₂). | Incomplete purging of the reaction system; leaks in the apparatus. |
Expert Insight: In reactions involving mixed halides, chloride is more likely to be the primary poison than fluoride. The Pd-Cl interaction is stronger than Pd-F, and the C-Cl bond is more readily cleaved than the C-F bond, leading to a faster accumulation of chloride ions in the vicinity of the catalyst.[6][7]
Section 2: Selectivity and Side Reactions
Question 3: I am observing both debenzylation and dehalogenation. How can I control the selectivity of the reaction?
Answer:
Achieving selectivity between debenzylation (cleavage of the benzyl ester) and dehalogenation (cleavage of the C-Cl and/or C-F bonds) is a significant challenge. The outcome is influenced by the catalyst, solvent, and reaction conditions.
Key Factors Influencing Selectivity:
-
Catalyst Choice:
-
Standard Pd/C: Tends to be less selective and can promote both transformations.
-
Pearlman's Catalyst (Pd(OH)₂/C): Often more active and can sometimes favor debenzylation.[9]
-
Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead acetate): While typically used for alkyne semi-hydrogenation, its intentionally poisoned nature can sometimes be exploited to favor less reactive pathways.[6]
-
-
Solvent: The polarity and acidity of the solvent can play a crucial role. Protic solvents like ethanol or methanol are common for hydrogenolysis.[1] In some cases, the presence of an acid can promote debenzylation, while basic conditions may favor dehalogenation.[10]
-
Hydrogen Source:
Experimental Protocol: Optimizing for Selective Debenzylation
-
Catalyst: Start with 10% Pd/C. If selectivity is poor, switch to Pearlman's catalyst.
-
Solvent: Use ethanol or methanol.
-
Hydrogen Source: Employ transfer hydrogenation with ammonium formate (3-5 equivalents).
-
Temperature: Begin at room temperature. Gentle heating (40-60 °C) can be applied if the reaction is slow, but monitor for byproducts.
-
Monitoring: Closely monitor the reaction by TLC or GC to stop it once the desired product is formed, preventing further reduction.
Logical Relationship of Selectivity Factors
Caption: Interplay of factors determining reaction selectivity.
Question 4: I am trying to achieve hydrodechlorination without removing the fluorine atom. Is this feasible?
Answer:
Yes, selective hydrodechlorination over hydrodefluorination is generally feasible and is the expected outcome under controlled conditions. The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making it much more difficult to cleave via hydrogenolysis.[6][12]
To favor selective C-Cl bond cleavage:
-
Use Mild Conditions: Operate at room temperature and atmospheric pressure (e.g., hydrogen balloon).
-
Standard Catalyst: 5% or 10% Pd/C is usually sufficient.
-
Monitor Carefully: Over-hydrogenation under harsh conditions (high temperature or pressure) could lead to the undesired C-F bond cleavage.[6][12]
Simultaneous hydrodechlorination and hydrodefluorination have been observed, but typically under more forcing conditions or with highly active catalyst systems.[6][12]
Section 3: Catalyst Handling and Regeneration
Question 5: My palladium catalyst has been exposed to air. Is it still active?
Answer:
Palladium on carbon (Pd/C) catalysts, especially when dry, can be pyrophoric and may ignite flammable solvents upon exposure to air.[1] If the catalyst is new and has been briefly exposed to air, it may still retain some activity, but it's best practice to handle it under an inert atmosphere. If an older catalyst has been stored improperly, it is likely to have an oxidized surface layer (PdO), which is less active for hydrogenation.[13] In such cases, using a fresh batch of catalyst is recommended to ensure reproducibility.
Question 6: Can I regenerate a palladium catalyst that has been poisoned by halides?
Answer:
Yes, regeneration of halide-poisoned palladium catalysts is often possible, although the effectiveness depends on the severity of the poisoning.
Experimental Protocol: Catalyst Regeneration by Washing
-
Filtration: After the reaction, carefully filter the catalyst from the reaction mixture. Keep the catalyst cake wet with solvent to prevent it from becoming pyrophoric.
-
Solvent Wash: Wash the catalyst cake thoroughly with a polar solvent like methanol or ethanol to remove adsorbed organic species.[11][14]
-
Aqueous Base Wash: Prepare a dilute aqueous solution of a mild base (e.g., 5% sodium carbonate or sodium bicarbonate). Wash the catalyst with this solution to help desorb strongly bound acidic species like HCl.
-
Water Wash: Wash the catalyst with deionized water until the washings are neutral.
-
Final Solvent Wash: Rinse with methanol or ethanol again and dry carefully under vacuum.
For more severe poisoning, a reduction treatment with a reagent like hydrazine hydrate in a controlled setting may be necessary.[14] However, for routine laboratory use, starting with a fresh catalyst is often more time-efficient and reliable.
References
- Jin, H., Chang, B., & Kim, T. (2011). Hydrodehalogenation Reaction on Carbon-Supported Palladium Catalyst. Asian Journal of Chemistry, 23(11), 4861-4864. [Link: Not Available]
-
Kumadaki, I., et al. (2001). Pd-Catalyzed Asymmetric Hydrogenation of α-Fluorinated Iminoesters in Fluorinated Alcohol: A New and Catalytic Enantioselective Synthesis of Fluoro α-Amino Acid Derivatives. Organic Letters, 3(3), 313-315. [Link]
-
Kim, D., et al. (2022). Hydrodehalogenation of Trichlorofluoromethane over Biogenic Palladium Nanoparticles in Ambient Conditions. Environmental Science & Technology, 56(19), 13975-13984. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Reagent Guides. [Link]
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Kim, D., et al. (2022). Hydrodehalogenation of Trichlorofluoromethane over Biogenic Palladium Nanoparticles in Ambient Conditions. PubMed, 36070436. [Link]
- Ordóñez, S., et al. (2011). Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. Applied Catalysis B: Environmental, 102(1-2), 179-187. [Link: Not Available]
- CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method. (2016).
-
Kumadaki, I., et al. (2001). Pd-catalyzed asymmetric hydrogenation of alpha-fluorinated iminoesters in fluorinated alcohol: a new and catalytic enantioselective synthesis of fluoro alpha-amino acid derivatives. PubMed, 11428873. [Link]
-
O'Brien, A. G., et al. (2019). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Wipf, P., & Miller, C. P. (2016). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 55(48), 15155-15159. [Link]
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Burhenn, A., Bavaro, R., & Gessner, V. H. (2023). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 13, 3545-3550. [Link]
-
Ordóñez, S., et al. (2018). Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Catalysts, 8(12), 652. [Link]
-
Maksimowski, P., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Molecules, 27(23), 8496. [Link]
- CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (2013).
- Yang, S. S., et al. (2003). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. Organic Process Research & Development, 7(6), 868-872. [Link: Not Available]
- Augustine, R. L., & O'Leary, S. T. (1995). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Molecular Catalysis A: Chemical, 95(3), 277-285. [Link: Not Available]
- Sajiki, H., et al. (2005). Studies on the hydrogenolysis of benzyl ethers. Tetrahedron, 61(32), 7647-7654. [Link: Not Available]
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Wikipedia. (n.d.). Benzyl chloroformate. [Link]
- Zhang, L., et al. (2014). Selective Liquid-phase Hydrodechlorination of Chlorotrifluoroethylene over Palladium-Supported Catalysts: Activity and Deactivation. Chinese Journal of Chemical Engineering, 22(11-12), 1251-1257. [Link: Not Available]
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Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
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Hartwig, J. F., et al. (2008). Palladium-catalyzed alpha-arylation of esters with chloroarenes. Journal of the American Chemical Society, 130(19), 6219-6228. [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters. [Link: Not Available]
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Augustine, R. L., & O'Leary, S. T. (1995). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Semantic Scholar. [Link]
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de Oliveira, A. R. M., et al. (2006). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of AOAC International, 89(3), 643-648. [Link]
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Kubo, A., et al. (2003). Substrate inhibition competes with halide inhibition in polyphenol oxidase. Journal of Agricultural and Food Chemistry, 51(24), 7099-7104. [Link]
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de Oliveira, A. R. M., et al. (2006). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. SciSpace. [Link]
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Ashenhurst, J. (2011). Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]
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Al-Zoubi, R. M., et al. (2024). Inhibiting the Appearance of Green Emission in Mixed Lead Halide Perovskite Nanocrystals for Pure Red Emission. Nano Letters, 24(15), 4643-4650. [Link]
- Zhang, Y., et al. (2020). Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acyl Fluorides and Chlorides: Synthesis of Aryl Halides via Reductive Elimination of the C–X (X = I, Br, and Cl) Bond and Mechanistic Implications. Journal of the American Chemical Society, 142(37), 15948-15958. [Link: Not Available]
-
Kim, M., et al. (2018). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Nature Communications, 9(1), 4938. [Link]
- Ritter, T., et al. (2018). Palladium-Catalyzed Decarbonylative Trifluoromethylation of Acid Fluorides. Angewandte Chemie International Edition, 57(23), 6948-6951. [Link: Not Available]
-
de Oliveira, A. R. M., et al. (2006). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. ResearchGate. [Link]
-
Bull, J. A., et al. (2018). Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society, 140(40), 12866-12871. [Link]
-
Pérez-Prieto, J., et al. (2023). The Dark Side of Lead-Free Metal Halide Nanocrystals: Substituent-Modulated Photocatalytic Activity in Benzyl Bromide Reduction. ACS Energy Letters, 8(6), 2789-2798. [Link]
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. [Link]
-
PubChem. (n.d.). Ethyl chlorofluoroacetate. [Link]
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First, T. P., et al. (2016). Towards computational design of zeolite catalysts for CO2 reduction. RSC Advances, 6(89), 86457-86466. [Link]
-
Doyle, A. G., et al. (2013). Palladium-Catalyzed Allylic C−H Fluorination. Journal of the American Chemical Society, 135(34), 12627-12631. [Link]
- Mironenko, R. M., et al. (2015). Palladium hydrogenation catalyst based on a porous carbon material obtained upon the dehydrochlorination of a chloro polymer. Kinetics and Catalysis, 56(2), 230-236. [Link: Not Available]
- US9169168B2 - Process for producing ethylene by chlorination of ethane and dehydrochlorination of ethyl chloride. (2015).
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Technical Support Center: Work-up Procedures for Reactions with Benzyl Chlorofluoroacetate
Welcome to the technical support center for handling reactions involving Benzyl Chlorofluoroacetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven solutions for the successful work-up and purification of your reaction mixtures. Our approach is grounded in fundamental chemical principles to help you not only solve immediate issues but also to build a robust understanding for future experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the work-up of a reaction containing unreacted this compound?
When working with this compound, the primary concerns revolve around its reactivity and potential for hydrolysis. As an α-haloester, it is susceptible to nucleophilic attack, and the benzylic ester group can be cleaved under harsh acidic or basic conditions.[1] Key considerations include:
-
Hydrolysis: The ester linkage is sensitive to both acid and base-catalyzed hydrolysis, which can lead to the formation of benzyl alcohol and chlorofluoroacetic acid. Benzyl alcohol can be particularly challenging to separate from desired products during chromatography due to similar polarities.[2][3]
-
Reaction with Nucleophiles: this compound is an alkylating agent.[1] Any residual nucleophiles from your reaction (e.g., amines, thiolates) or nucleophilic quenching agents can react with it, leading to byproduct formation.
-
Formation of Acidic Byproducts: Hydrolysis of the chlorofluoroacetyl group or reaction with water can generate HCl and HF, which can degrade acid-sensitive functional groups on your desired product.
Q2: My reaction is complete. How should I quench it to neutralize reagents and stop further reactions?
The choice of quenching agent is critical and depends on the stability of your product. A mild aqueous quench is generally the best starting point.
-
For Products Stable to Weak Base: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is often the preferred choice. It will neutralize any acidic components in the reaction mixture, including HCl or HF that may have formed. The addition should be done carefully, especially if acidic catalysts were used, as CO₂ evolution can cause excessive frothing.[2][4]
-
For Products Sensitive to Base: If your product is base-sensitive, a quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative for neutralizing basic reagents.[5]
-
For Reactions with Highly Reactive Reagents (e.g., organometallics): These should be quenched at low temperatures (e.g., 0 °C or -78 °C) by the slow addition of the quenching solution to manage the exotherm.
Troubleshooting Guide
Issue 1: An unknown impurity with a similar Rf to my product is observed after work-up.
Probable Cause: This is a very common issue, and the impurity is likely benzyl alcohol. It forms from the hydrolysis of either the starting material (this compound) or a benzylated byproduct during the aqueous work-up. Benzyl alcohol and many organic products exhibit similar polarities, leading to co-elution in column chromatography.[2][3]
Solutions:
-
Minimize Water Contact Time: During extraction, perform the aqueous washes efficiently and avoid letting the layers sit for extended periods.
-
Chemical Scavenging: If your product is stable, you can convert the benzyl alcohol into a more easily separable derivative. One approach is to react the crude mixture with an agent that selectively derivatizes alcohols.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems. A less polar eluent system may improve separation.[2]
-
Column Size and Packing: Use a longer column with a finer silica mesh for higher resolution.
-
Issue 2: My final product is contaminated with a basic impurity.
Probable Cause: If a nitrogen-containing base (e.g., pyridine, triethylamine) was used in the reaction, it might carry through the work-up. If ammonia was used to quench excess this compound, benzylamine could have formed.
Solution:
-
Acidic Wash: During the work-up, include a wash with a dilute aqueous acid solution, such as 1M HCl. This will protonate the basic impurity, making it water-soluble and easily removed in the aqueous layer.[5][6] This step should only be performed if your desired product is stable to acidic conditions.
Issue 3: Low yield after purification, and my product seems to have decomposed on the silica gel column.
Probable Cause: The inherent acidity of standard silica gel can cause the degradation of acid-sensitive compounds. The α-chloro and α-fluoro substituents on the acetate moiety can make the ester more labile under acidic conditions.
Solutions:
-
Neutralize Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing a small amount of a volatile base, such as 1-2% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or C18-functionalized silica (reverse-phase chromatography).
-
Non-Chromatographic Purification: If possible, explore other purification methods like recrystallization or distillation (if your product is thermally stable).
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is a standard procedure for quenching a reaction and performing an initial extraction.
| Step | Procedure | Rationale |
| 1. Quench | Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until gas evolution ceases. | Neutralizes acidic byproducts and catalysts. Low temperature controls any exotherm. |
| 2. Dilute | Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture. | Ensures the product is fully dissolved in the organic phase for efficient extraction. |
| 3. Extract | Transfer the mixture to a separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate and remove the aqueous layer. | Partitions the desired organic product from water-soluble salts and impurities. |
| 4. Wash | Wash the organic layer sequentially with deionized water and then with brine (saturated aqueous NaCl). | Removes residual water-soluble impurities and begins the drying process. |
| 5. Dry | Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Swirl and let it stand for at least 15 minutes. | Removes residual water from the organic solvent. |
| 6. Filter & Concentrate | Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. | Isolates the crude product for further purification. |
References
- Benchchem. (n.d.). Purification strategies for removing benzyl chloride from reaction mixtures.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
-
Wikipedia. (2023, December 1). Benzyl chloroformate. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Benzyl Chloride Reaction Quenching.
-
Wikipedia. (2023, November 28). Benzyl chloride. Retrieved from [Link]
-
Chemspace. (n.d.). Benzyl 2-chloro-2-fluoroacetate. Retrieved from [Link]
-
P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved from [Link]
-
Reddit. (2011, November 9). Benzyl Chloride removal? r/chemistry. Retrieved from [Link]
-
Wikipedia. (2023, April 2). α-Halo carboxylic acids and esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Retrieved from [Link]
-
Wikipedia. (2023, November 11). Reformatsky reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
-
YouTube. (2022, October 22). BENZYL SYNTHESIS. #ncchem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Research Repository UCD. (2016, October 25). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Non-phosgene Synthesis of Benzyl Chloroformate (CbzCl). Retrieved from [Link]
-
ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
Reddit. (2024, September 13). Synthesis of alpha halo esters. r/OrganicChemistry. Retrieved from [Link]
-
PubMed. (2023, December 5). Photoinduced reductive Reformatsky reaction of α-haloesters and aldehydes or ketones by cooperative dual-metal catalysis. Retrieved from [Link]
- Benchchem. (2025, November). Quenching strategies for reactions involving benzyl tellurocyanate.
Sources
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of Benzyl Chlorofluoroacetate Enantiomers
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification.[1] Benzyl chlorofluoroacetate, a chiral ester with a stereogenic center at the α-carbon, presents a typical challenge in chiral analysis. This guide provides an in-depth, objective comparison of two distinct chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of its enantiomers, supported by detailed experimental protocols and performance data.
The Imperative of Chiral Separation
Chiral molecules, or enantiomers, are non-superimposable mirror images that exhibit identical physical and chemical properties in an achiral environment. However, within the chiral environment of biological systems, they can interact differently with receptors, enzymes, and other chiral molecules, leading to varied physiological responses. Therefore, the ability to separate and quantify individual enantiomers is critical. Chiral HPLC, utilizing Chiral Stationary Phases (CSPs), is the preeminent technique for this purpose, offering high selectivity and reliability.[1]
Strategic Selection of Chiral Stationary Phases
The success of a chiral separation hinges on the selection of an appropriate CSP.[1] The interaction between the analyte and the CSP is a complex interplay of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For a molecule like this compound, which possesses an aromatic ring (π-donor), a carbonyl group (hydrogen bond acceptor), and halogen atoms, several types of CSPs could be effective. In this guide, we compare a polysaccharide-based CSP and a Pirkle-type CSP, two of the most versatile and widely used classes of chiral selectors.
-
Polysaccharide-Based CSPs: These are derived from cellulose or amylose, which are natural chiral polymers. Derivatives such as carbamates and benzoates create chiral cavities and grooves, providing a complex steric and interactive environment for enantiomeric recognition. They are known for their broad applicability.
-
Pirkle-Type CSPs: Named after William H. Pirkle, these phases are based on smaller, synthetic chiral molecules covalently bonded to a silica support. They typically rely on π-π interactions, with the CSP acting as a π-acceptor or π-donor to interact with the aromatic ring of the analyte.
Comparative Analysis of Two Chiral HPLC Methods
Here, we present a comparative analysis of two methods for the enantiomeric separation of this compound:
-
Method A: Utilizing a polysaccharide-based column, specifically a cellulose tris(3,5-dimethylphenylcarbamate) phase.
-
Method B: Employing a Pirkle-type column with a (R,R)-N-(3,5-Dinitrobenzoyl)-diaminocyclohexane selector.
Experimental Data Summary
The following table summarizes the performance of the two methods under optimized conditions. The data presented is a synthesis of expected performance based on the separation of structurally similar compounds.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Pirkle-Type CSP |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm | (R,R)-N-(3,5-Dinitrobenzoyl)-diaminocyclohexane, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 230 nm | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.2 min | 12.8 min |
| Selectivity (α) | 1.20 | 1.25 |
| Resolution (Rs) | 2.1 | 2.8 |
| Peak Asymmetry (As) | 1.1 (for both enantiomers) | 1.2 (for both enantiomers) |
In-Depth Methodologies and Rationale
Method A: Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs are often a first choice for screening due to their broad enantiorecognition capabilities. The helical structure of the cellulose derivative creates chiral grooves where enantiomers can intercalate.
-
System Preparation: Equilibrate the HPLC system with the mobile phase (n-Hexane / 2-Propanol, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a racemic standard of this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
Injection: Inject 10 µL of the sample onto the column.
-
Chromatographic Conditions:
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 230 nm
-
-
Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the selectivity (α) and resolution (Rs).
-
Mobile Phase: A normal phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) is typically used for polysaccharide-based CSPs. The ratio is optimized to achieve a balance between retention and resolution. A lower percentage of the polar modifier generally leads to longer retention times and potentially better resolution.
-
Detection Wavelength: The benzyl group in the analyte contains a phenyl ring, which has a strong UV absorbance. A wavelength of 230 nm is chosen to maximize sensitivity.[2]
Method B: Pirkle-Type Chiral Stationary Phase
Pirkle-type CSPs are designed for specific interactions, primarily π-π stacking. The dinitrobenzoyl group on the CSP is a strong π-acceptor, which interacts favorably with the π-donor phenyl ring of the this compound.
-
System Preparation: Equilibrate the HPLC system with the mobile phase (n-Hexane / 2-Propanol, 85:15 v/v) at a flow rate of 1.2 mL/min until a stable baseline is observed.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.
-
Injection: Inject 10 µL of the prepared sample.
-
Chromatographic Conditions:
-
Column: (R,R)-N-(3,5-Dinitrobenzoyl)-diaminocyclohexane, 5 µm, 250 x 4.6 mm
-
Mobile Phase: n-Hexane / 2-Propanol (85:15, v/v)
-
Flow Rate: 1.2 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
-
Data Analysis: Determine the retention times of the enantiomers and calculate the selectivity and resolution factors.
-
Mobile Phase: Similar to Method A, a normal phase eluent is employed. The slightly higher percentage of 2-propanol and a higher flow rate are chosen to optimize the separation on this specific CSP, potentially reducing analysis time while maintaining good resolution.
-
Detection Wavelength: While 230 nm is also suitable, 254 nm is often used for aromatic compounds and can provide good sensitivity with potentially less baseline noise from the mobile phase.[3][4]
Visualizing the Workflow and Decision Logic
To better understand the process, the following diagrams illustrate the experimental workflow and the logical considerations in selecting a chiral HPLC method.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Logical flow for chiral method development.
Conclusion and Recommendations
Both the polysaccharide-based and Pirkle-type CSPs demonstrate the capability to resolve the enantiomers of this compound.
-
Method A (Polysaccharide-Based) provides good resolution and is a reliable starting point for this class of compounds due to the broad applicability of the stationary phase.
-
Method B (Pirkle-Type) offers superior resolution and selectivity in this comparative study, likely due to the strong, specific π-π interactions between the dinitrobenzoyl moiety of the CSP and the benzyl group of the analyte.
For routine quality control where high throughput is desired, further optimization of Method B to reduce the analysis time could be beneficial. For initial screening and method development for a range of similar analogs, the versatility of the polysaccharide-based column in Method A makes it a valuable tool.
Ultimately, the choice of method will depend on the specific requirements of the analysis, including the desired level of resolution, analysis time, and the availability of columns. It is always recommended to screen a selection of chiral columns to identify the optimal stationary phase for a new chiral separation.
References
-
Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available at: [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. PMC, PubMed Central. Available at: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
HPLC UV detection. Element Lab Solutions. Available at: [Link]
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Analytical Methods for High Molecular Weight UV Stabilizers. Diva-Portal.org. Available at: [Link]
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HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. ResearchGate. Available at: [Link]
-
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. Scirp.org. Available at: [Link]
-
Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. Available at: [Link]
-
Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. PMC, NIH. Available at: [Link]
-
Enantioselective Protonation of Catalytically Generated Chiral Enolates as an Approach to the Synthesis of α–Chloroesters. AWS. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Preparative Chiral Separation of Benzoin (α-hydroxy-α-phenylacetophenon). Knauer. Available at: [Link]
- Resolution of alpha-(phenoxy)phenylacetic acid derivatives. Google Patents.
-
Chiral Triphenylacetic Acid Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
HPLC Methods for analysis of Benzyl alcohol. HELIX Chromatography. Available at: [Link]
-
A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Scirp.org. Available at: [Link]
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Determining Diastereomeric Ratios of Benzyl Chlorofluoroacetate Derivatives by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of stereoisomeric composition is a cornerstone of modern pharmaceutical development and asymmetric synthesis. For chiral molecules like benzyl chlorofluoroacetate derivatives, which possess multiple stereocenters, quantifying the diastereomeric ratio (d.r.) is critical for understanding reaction mechanisms, optimizing stereoselective syntheses, and ensuring the efficacy and safety of potential drug candidates. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for this purpose. This guide provides an in-depth comparison of ¹H and ¹⁹F NMR methodologies for the determination of diastereomeric ratios in this important class of compounds, complete with experimental insights and protocols.
The Central Role of NMR in Stereochemical Analysis
In an achiral environment, enantiomers are spectroscopically indistinguishable by NMR, as they exhibit identical chemical shifts and coupling constants. However, diastereomers, being non-mirror image stereoisomers, possess distinct physical and spectroscopic properties.[1][2] This fundamental difference allows NMR to be a primary method for their differentiation and quantification. The presence of both chlorine and fluorine atoms at the α-carbon of this compound introduces significant electronic and steric effects, which can be effectively probed by NMR.
¹H NMR Spectroscopy: The Workhorse of Structural Elucidation
Proton (¹H) NMR is the most readily accessible and widely used NMR technique. For this compound derivatives, the protons on the benzyl group and any adjacent chiral centers are sensitive to the molecule's diastereomeric form.
Causality in Experimental Choices: The diastereomeric ratio is determined by integrating the signals corresponding to specific protons that are well-resolved for each diastereomer. The choice of which proton signals to analyze is critical. Protons closer to the stereogenic center, such as the benzylic CH₂ protons, often exhibit the largest chemical shift differences (Δδ) between diastereomers. However, signal overlap can be a significant challenge in complex molecules.[3][4][5] In such cases, higher field NMR instruments (e.g., 600 MHz or higher) are advantageous for achieving better spectral dispersion.
While invaluable, ¹H NMR can present challenges:
-
Signal Overlap: In molecules with numerous protons, spectral crowding can make accurate integration difficult.[5]
-
Small Chemical Shift Differences: The Δδ between diastereomeric protons may be small, requiring high-resolution instrumentation to resolve.
¹⁹F NMR Spectroscopy: A Highly Sensitive and Specific Alternative
The presence of a fluorine atom in this compound derivatives opens the door to ¹⁹F NMR spectroscopy, a technique with several distinct advantages for this application.
Key Advantages of ¹⁹F NMR:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis.[6]
-
Wide Chemical Shift Range: The chemical shift range of ¹⁹F is significantly larger than that of ¹H, which greatly reduces the likelihood of signal overlap.[7][8]
-
Simplified Spectra: The absence of protons directly attached to the fluorine atom in many cases leads to simpler spectra, making interpretation and quantification more straightforward.[8]
-
High Sensitivity to the Local Electronic Environment: The chemical shift of ¹⁹F is extremely sensitive to its local environment, often resulting in larger Δδ values between diastereomers compared to ¹H NMR.[9]
Comparative Analysis: For this compound derivatives, the ¹⁹F NMR spectrum will typically show a distinct signal for each diastereomer. The large chemical shift dispersion often allows for baseline separation of these signals, leading to more accurate and reliable integration for determining the diastereomeric ratio.[10]
Experimental Protocol: A Step-by-Step Guide
The following protocol outlines a general procedure for determining the diastereomeric ratio of a this compound derivative using both ¹H and ¹⁹F NMR.
1. Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent can sometimes influence the chemical shift separation of diastereomeric signals.
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean NMR tube.
-
The removal of adventitious water is crucial for obtaining high-quality spectra, as water can interfere with signal resolution.[11]
2. ¹H NMR Acquisition:
-
Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration. A typical D1 of 2-5 seconds is a good starting point.
-
Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.
-
3. ¹⁹F NMR Acquisition:
-
Instrument: The same NMR spectrometer can be used, equipped with a broadband or fluorine-specific probe.
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgig' on Bruker instruments). Proton decoupling simplifies the spectrum by removing ¹H-¹⁹F couplings.
-
Number of Scans: 64 to 256 scans, depending on concentration.
-
Relaxation Delay (D1): Similar to ¹H NMR, ensure a sufficiently long D1 for quantitative accuracy. T₁ values for ¹⁹F can be shorter than for ¹H, allowing for potentially faster acquisition times.[6]
-
Acquisition Time (AQ): 1-2 seconds is generally sufficient due to the larger spectral width.
-
4. Data Processing and Analysis:
-
Apply a gentle exponential line broadening (e.g., LB = 0.3 Hz for ¹H, 1-2 Hz for ¹⁹F) to improve the signal-to-noise ratio without significantly affecting resolution.
-
Carefully phase the spectra to obtain pure absorption lineshapes.
-
Baseline correct the spectra to ensure a flat baseline across the regions of interest.
-
Integrate the well-resolved signals corresponding to each diastereomer. For ¹H NMR, this might be the benzylic protons or other diagnostic peaks. For ¹⁹F NMR, integrate the distinct fluorine signals.
-
The diastereomeric ratio (d.r.) is calculated as the ratio of the integration values of the corresponding signals.
Data Presentation
The following table provides a hypothetical example of NMR data for a diastereomeric mixture of a this compound derivative.
| Nucleus | Diastereomer | Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| ¹H | Diastereomer A | 5.95 | d | 1.00 |
| Diastereomer B | 5.92 | d | 2.50 | |
| ¹⁹F | Diastereomer A | -185.2 | s | 1.00 |
| Diastereomer B | -185.8 | s | 2.51 |
From this data, the diastereomeric ratio is determined to be approximately 71.5 : 28.5 (B:A).
Visualization of the Workflow
Caption: Workflow for determining the diastereomeric ratio using NMR spectroscopy.
Chiral Derivatizing Agents (CDAs): An Advanced Approach
In cases where diastereomers are not readily distinguishable by direct NMR analysis, the use of chiral derivatizing agents (CDAs) can be a powerful strategy.[12][13] A CDA is an enantiomerically pure compound that reacts with the analyte to form new diastereomeric derivatives that exhibit larger chemical shift differences in their NMR spectra.[1][2] For this compound derivatives, if they contain a suitable functional group (e.g., a hydroxyl or amine), they can be reacted with a CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters or amides.[12][13] This covalent modification often leads to significant separation of signals in both ¹H and ¹⁹F NMR, facilitating accurate quantification.
Conclusion
Both ¹H and ¹⁹F NMR spectroscopy are indispensable tools for the determination of diastereomeric ratios of this compound derivatives. While ¹H NMR provides a foundational analysis, ¹⁹F NMR often offers superior resolution, sensitivity, and spectral simplicity, making it the preferred method when a fluorine atom is present. The choice between these techniques, or their complementary use, will depend on the specific molecular structure and the available instrumentation. By understanding the principles behind these methods and following a robust experimental protocol, researchers can confidently and accurately determine the stereochemical composition of these important compounds. For particularly challenging separations, the use of chiral derivatizing agents provides an effective solution.
References
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. [Link]
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Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]
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Chiral derivatizing agent. Grokipedia. [Link]
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Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
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Chiral derivitizing agent. chemeurope.com. [Link]
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Chiral derivatizing agent. Wikipedia. [Link]
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Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
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Diastereomer Method for Determining ee by 1 H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ResearchGate. [Link]
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Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry. [Link]
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Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC - NIH. [Link]
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Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press. [Link]
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and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. American Chemical Society. [Link]
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Comparative Reactivity Analysis: Benzyl Chlorofluoroacetate vs. Benzyl Bromoacetate in Synthetic Applications
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, α-haloesters are indispensable reagents, primarily utilized for the alkylation of nucleophiles and in the synthesis of β-hydroxy esters via the Reformatsky reaction. The choice of the halogen substituent on these reagents is a critical decision that profoundly impacts reaction kinetics, yields, and overall synthetic strategy. This guide provides an in-depth, evidence-based comparison of two such reagents: the more traditional Benzyl Bromoacetate and the specialized Benzyl Chlorofluoroacetate. We will dissect their reactivity profiles, explore the underlying electronic and mechanistic principles, and provide practical, data-driven guidance for their application.
Fundamental Principles: Unpacking the Halogen's Influence
The reactivity of α-haloesters in nucleophilic substitution reactions is predominantly governed by two opposing factors: the inductive effect of the halogen and its leaving group ability .
-
Inductive Effect: Halogens are more electronegative than carbon, pulling electron density away from the α-carbon. This electron-withdrawing effect increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. The strength of this effect follows the order F > Cl > Br.
-
Leaving Group Ability: In SN2 reactions, the rate-determining step involves the departure of the halide ion. A better leaving group is a more stable anion (the conjugate base of a strong acid). The stability of halide ions, and thus their leaving group ability, follows the order I > Br > Cl > F.
For SN2-type alkylations, leaving group ability is almost always the dominant factor. This establishes a clear reactivity hierarchy where bromoacetates are significantly more reactive than their chloroacetate counterparts. The presence of a fluorine atom alongside chlorine in this compound introduces a strong inductive effect, but the poor leaving group ability of chlorine compared to bromine remains the kinetically decisive factor.
Mechanistic Overview: SN2 Alkylation
The reaction of an α-haloester with a nucleophile (e.g., a phenoxide or carboxylate) typically proceeds through a classic SN2 mechanism. The nucleophile attacks the electrophilic α-carbon, leading to a trigonal bipyramidal transition state, followed by the inversion of stereochemistry and displacement of the halide ion.
Quantitative Reactivity Comparison
| Reagent | Halogen (X) | Relative Rate (SN2) | Leaving Group Ability (pKa of HX) | Key Characteristics |
| Benzyl Bromoacetate | Br | ~50 - 100 | -9.0 | High Reactivity: Excellent leaving group. Ideal for rapid reactions with a wide range of nucleophiles. May require lower temperatures to control exotherms. |
| This compound | Cl (and F) | ~1 | -7.0 (for HCl) | Moderate Reactivity: Chlorine is a significantly poorer leaving group than bromine. The geminal fluorine atom strongly increases the electrophilicity of the α-carbon via induction, but this does not compensate for the reduced leaving group ability in SN2 reactions. Offers greater stability and potentially higher selectivity with multifunctional substrates. |
Relative rate is an approximation based on typical values for alkyl bromides vs. alkyl chlorides in SN2 reactions.
This significant difference in reactivity is a direct consequence of the bond strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion is a much more stable leaving group in solution than the chloride ion. Therefore, the activation energy for the SN2 displacement of bromide is substantially lower.
Experimental Protocol: Comparative Alkylation of 4-Nitrophenol
To illustrate the practical implications of these reactivity differences, we present a comparative protocol for the O-alkylation of 4-nitrophenol. This reaction is a standard method for synthesizing benzyl ethers and serves as an excellent model for comparing electrophile performance.
Objective: To synthesize Benzyl (4-nitrophenyl) ether and compare the reaction time and yield when using Benzyl Bromoacetate versus this compound.
Reaction Scheme: 4-Nitrophenol + Benzyl Haloacetate → Benzyl (4-nitrophenyl) ether + Haloacetic acid byproduct
Materials
-
4-Nitrophenol
-
Benzyl Bromoacetate (Reagent A)
-
This compound (Reagent B)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 20% Ethyl acetate in Hexane)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per 1 g of 4-nitrophenol).
-
Reagent Addition: Stir the suspension vigorously. Slowly add either Benzyl Bromoacetate (Reagent A, 1.1 eq) or this compound (Reagent B, 1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 56 °C).
-
Monitoring: Monitor the reaction's progress by taking aliquots every hour and analyzing them by Thin Layer Chromatography (TLC). Visualize the spots under UV light. The reaction is complete when the 4-nitrophenol spot is no longer visible.
-
Workup: Once complete, cool the reaction to room temperature and filter the mixture to remove the potassium salts. Wash the solid residue with a small amount of acetone.
-
Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure Benzyl (4-nitrophenyl) ether.
Expected Observations and Performance Differences
-
Reaction Time: The reaction with Benzyl Bromoacetate (A) is expected to reach completion significantly faster, likely within 2-4 hours. In contrast, the reaction with This compound (B) will be much more sluggish, potentially requiring 12-24 hours or even higher temperatures to achieve full conversion.
-
Yield: Assuming the reaction goes to completion, the isolated yields should be comparable. However, the prolonged reaction time required for Reagent B increases the risk of side reactions or degradation, which could potentially lower the final yield.
-
Handling: Benzyl Bromoacetate is a potent lachrymator and requires careful handling in a well-ventilated fume hood. While this compound is also a halogenated compound that should be handled with care, it is generally less volatile and less lachrymatory than its bromo- counterpart.
Choosing the Right Reagent: A Strategic Decision
| Scenario | Recommended Reagent | Rationale |
| Rapid, high-throughput synthesis; robust nucleophile | Benzyl Bromoacetate | Its high reactivity ensures fast reaction times, maximizing throughput. It is the workhorse reagent for standard alkylations where speed is paramount. |
| Synthesis with sensitive or multifunctional substrates | This compound | Its lower reactivity allows for more controlled reactions, potentially improving selectivity. It can be advantageous when a substrate contains multiple nucleophilic sites, allowing for reaction at the most reactive site without affecting others. |
| When side reactions due to high reactivity are a concern | This compound | The milder reaction conditions (or slower reaction rate at the same temperature) can suppress unwanted side reactions, such as elimination or over-alkylation. |
| Cost-sensitive, large-scale production | Benzyl Bromoacetate | Generally more accessible and cost-effective due to a more straightforward manufacturing process compared to specialized fluorinated reagents. |
Conclusion
The choice between Benzyl Bromoacetate and this compound is a classic example of the trade-off between reactivity and selectivity in synthetic chemistry.
Benzyl Bromoacetate is the reagent of choice for general-purpose alkylations where high reactivity and rapid conversion are desired. Its performance is predictable and robust, making it a staple in both academic and industrial laboratories.
This compound , while a more specialized and less reactive agent for SN2 reactions, offers a valuable tool for fine-tuning synthetic strategies. Its attenuated reactivity provides greater control, which can be crucial when working with complex molecules bearing sensitive functional groups. The strong inductive effect of the geminal fluorine atom also makes it an interesting substrate for other transformations, such as Reformatsky-type reactions, where it can offer unique reactivity compared to traditional reagents.
Ultimately, a thorough understanding of the mechanistic principles and a careful consideration of the specific synthetic challenge will enable the researcher to make the optimal choice, leveraging the distinct advantages of each reagent to achieve their desired molecular target efficiently and selectively.
A Comparative Guide to the Synthetic Validation of Benzyl Chlorofluoroacetate
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Benzyl chlorofluoroacetate, a halogenated ester, presents a valuable building block in organic synthesis, offering a unique combination of reactive sites for the construction of complex molecular architectures. This guide provides an in-depth validation of a primary synthetic route to this compound, alongside a critical comparison with a viable alternative, supported by detailed experimental protocols and rationale.
Introduction: The Significance of α-Halo Esters
α-Halo esters are a class of organic compounds characterized by a halogen atom attached to the carbon adjacent to the ester carbonyl group. Their utility in organic synthesis is well-established, primarily owing to their ability to act as versatile electrophiles in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of both chlorine and fluorine in this compound imparts distinct reactivity and potential for selective transformations, making it a desirable intermediate in the synthesis of novel agrochemicals and pharmaceuticals.
Primary Synthetic Route: Esterification of Chlorofluoroacetic Acid with Benzyl Alcohol
The most direct and classical approach to the synthesis of this compound is the esterification of chlorofluoroacetic acid with benzyl alcohol. This method, a variation of the Fischer-Speier esterification, is predicated on the acid-catalyzed condensation of a carboxylic acid and an alcohol.
Mechanistic Rationale
The reaction proceeds via protonation of the carbonyl oxygen of chlorofluoroacetic acid by a strong acid catalyst, typically sulfuric acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule to afford the ester and regenerate the acid catalyst. The presence of the electron-withdrawing halogen atoms on the α-carbon can influence the reactivity of the carboxylic acid, a factor to consider when optimizing reaction conditions.
Experimental Workflow: Synthesis of this compound
dot graph "Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} .dot Caption: Workflow for the primary synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Chlorofluoroacetyl Chloride [1]
-
Materials: Chlorofluoroacetic acid, Phosphorus pentoxide (P₂O₅).
-
Procedure:
-
In a round-bottom flask equipped with a distillation apparatus, cautiously add chlorofluoroacetic acid (1.0 eq) to phosphorus pentoxide (0.25 eq).
-
Gently heat the mixture to initiate the reaction.
-
Distill the resulting chlorofluoroacetyl chloride directly from the reaction mixture. The product is a volatile, corrosive liquid and should be handled with appropriate care in a well-ventilated fume hood.
-
Step 2: Synthesis of this compound
-
Materials: Chlorofluoroacetyl chloride, Benzyl alcohol, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared chlorofluoroacetyl chloride (1.05 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification
-
Procedure:
-
Upon completion of the reaction, quench the mixture with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.
-
Expected Results and Validation
| Parameter | Expected Outcome |
| Yield | 60-75% (overall) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Signals corresponding to the benzyl and α-chloro-fluoro-methyl protons. |
| ¹³C NMR | Resonances for the ester carbonyl, benzyl carbons, and the α-carbon. |
| IR (cm⁻¹) | Strong C=O stretch (~1750-1770), C-O stretches, and C-Cl/C-F vibrations. |
| Mass Spec (m/z) | Molecular ion peak and characteristic fragmentation pattern. |
Alternative Synthetic Route: Benzylation of Chlorofluoroacetic Acid using Benzyl Chloride
An alternative approach to the synthesis of this compound involves the direct reaction of chlorofluoroacetic acid with benzyl chloride in the presence of a base or a phase-transfer catalyst.[2][3] This method avoids the preparation of the highly reactive and moisture-sensitive acyl chloride.
Mechanistic Rationale
This reaction proceeds via an Sₙ2 mechanism. The carboxylic acid is first deprotonated by a base (e.g., a quaternary ammonium carboxylate) to form the carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the ester. The use of a phase-transfer catalyst can be beneficial if the reactants are in different phases.
Experimental Workflow: Alternative Synthesis
dot graph "Alternative_Synthetic_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
} .dot Caption: Workflow for the alternative synthesis of this compound.
Detailed Experimental Protocol
-
Materials: Chlorofluoroacetic acid, Benzyl chloride, a quaternary ammonium carboxylate (e.g., tetramethylammonium acetate), Toluene.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine chlorofluoroacetic acid (1.0 eq), benzyl chloride (1.1 eq), and the quaternary ammonium carboxylate catalyst (0.1 eq) in toluene.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and saturated NaHCO₃ solution to remove any unreacted acid and the catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography.
-
Comparative Analysis of Synthetic Routes
| Metric | Primary Route (Acyl Chloride) | Alternative Route (Benzyl Chloride) | Rationale & Field Insights |
| Reagent Availability | Chlorofluoroacetic acid and P₂O₅ are commercially available. | Chlorofluoroacetic acid and benzyl chloride are readily available. | Both routes utilize common starting materials. |
| Reaction Conditions | Requires preparation of a moisture-sensitive intermediate. Esterification is typically mild. | One-pot reaction, but requires higher temperatures (reflux). | The primary route offers milder esterification conditions, which can be advantageous for sensitive substrates. |
| Yield | Generally good to excellent yields are achievable. | Yields can be variable and may require optimization. | The acyl chloride route is often more efficient and less prone to side reactions. |
| Scalability | Scalable, but handling of P₂O₅ and the acyl chloride requires care. | More straightforward to scale up due to the one-pot nature. | The alternative route may be more amenable to large-scale industrial production due to its operational simplicity. |
| Safety & Handling | P₂O₅ is corrosive. Chlorofluoroacetyl chloride is volatile and highly reactive. | Benzyl chloride is a lachrymator. Toluene is a flammable solvent. | Both routes involve hazardous materials, but the acyl chloride intermediate in the primary route requires particular attention to handling. |
| Purification | Chromatography is typically required. | Distillation may be sufficient, depending on the purity of the crude product. | The choice of purification method will depend on the desired final purity and the scale of the reaction. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
The primary route , proceeding through the chlorofluoroacetyl chloride intermediate, is likely to provide higher and more consistent yields under milder esterification conditions. This makes it an excellent choice for laboratory-scale synthesis where purity and yield are the primary considerations. The key challenge lies in the preparation and handling of the moisture-sensitive acyl chloride.
The alternative route , utilizing benzyl chloride, offers the advantage of being a one-pot procedure that is potentially more straightforward to scale up. However, it may require more rigorous optimization to achieve high yields and the higher reaction temperatures could lead to side products with certain substrates.
For research and development purposes, where flexibility and high purity are often required, the primary synthetic route is recommended . For process development and larger-scale synthesis, the alternative route warrants investigation due to its operational simplicity, with the caveat that optimization of reaction conditions will be crucial for its successful implementation.
The validation of any synthetic route ultimately relies on the thorough characterization of the final product. Therefore, obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound is a critical next step for any laboratory undertaking its synthesis.
References
- Process for the preparation of carboxylic acid benzyl esters.
-
The Preparation of Some Derivatives of Chlorofluoroacetic Acid. Journal of the American Chemical Society. [Link]
- Process for the preparation of carboxylic benzyl esters.
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A Comparative Guide to Catalytic Systems for the Asymmetric Synthesis of α-Chloro-α-Fluoro Esters
Introduction: The Significance and Challenge of Stereocontrolled α-Chloro-α-Fluorination
The precise installation of both chlorine and fluorine atoms at a single stereocenter represents a formidable challenge in synthetic organic chemistry. The resulting α-chloro-α-fluoro esters are highly valuable chiral building blocks, particularly in the fields of medicinal chemistry and drug development. The unique stereoelectronic properties imparted by the two different halogens can profoundly influence the biological activity and metabolic stability of parent molecules. However, the simultaneous and stereocontrolled introduction of these two halogens is complicated by their similar electronic nature and the potential for competing reaction pathways.
This guide provides a comparative analysis of the state-of-the-art catalytic systems for the asymmetric synthesis of α-chloro-α-fluoro esters. We will delve into the mechanistic intricacies, substrate scope, and performance of both organocatalytic and transition-metal-catalyzed approaches, offering field-proven insights to aid researchers in selecting the optimal system for their synthetic endeavors.
I. Organocatalytic Strategies: A Metal-Free Approach to Asymmetric α-Chloro-α-Fluorination
Organocatalysis has emerged as a powerful, environmentally benign alternative to traditional metal-based catalysis. For the asymmetric synthesis of α-chloro-α-fluoro esters, two primary classes of organocatalysts have demonstrated significant promise: N-Heterocyclic Carbenes (NHCs) and Cinchona alkaloids.
A. N-Heterocyclic Carbene (NHC) Catalysis: Activation of α-Chloro Aldehydes
N-Heterocyclic carbenes have revolutionized organocatalysis by their ability to generate acyl anion equivalents from aldehydes. This reactivity has been ingeniously exploited for the asymmetric synthesis of α-fluoro esters from α-chloro aldehyde precursors.[1]
Mechanistic Rationale:
The catalytic cycle, depicted below, commences with the nucleophilic attack of the NHC on the α-chloro aldehyde to form a Breslow intermediate. Subsequent proton transfer and elimination of the chloride ion generates a key acyl azolium intermediate. This species then undergoes enantioselective fluorination by an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). The resulting fluorinated intermediate is then intercepted by an alcohol to furnish the desired α-chloro-α-fluoro ester and regenerate the NHC catalyst. The chirality of the NHC catalyst dictates the facial selectivity of the fluorination step, thereby controlling the stereochemistry of the final product.
Performance Data:
The NHC-catalyzed approach provides a direct route to a variety of α-fluoro esters with high enantioselectivity.
| Entry | Aldehyde Substrate | Alcohol | Yield (%) | ee (%) | Reference |
| 1 | 2-Chloro-3-phenylpropanal | Methanol | 85 | 92 | [1] |
| 2 | 2-Chloro-3-(4-methoxyphenyl)propanal | Ethanol | 82 | 94 | [1] |
| 3 | 2-Chloro-4-phenylbutanal | Isopropanol | 78 | 90 | [1] |
Experimental Protocol: General Procedure for NHC-Catalyzed Asymmetric Synthesis of α-Fluoro Esters [1]
-
To a solution of the chiral triazolium salt (NHC precursor, 0.02 mmol) and K₂CO₃ (0.04 mmol) in THF (1.0 mL) is added the α-chloro aldehyde (0.2 mmol) at room temperature.
-
The mixture is stirred for 10 minutes, and then the alcohol (1.0 mmol) is added.
-
The reaction mixture is cooled to the specified temperature (e.g., -20 °C), and N-fluorobenzenesulfonimide (NFSI, 0.24 mmol) is added in one portion.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl solution, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired α-chloro-α-fluoro ester.
B. Cinchona Alkaloid-Based Phase-Transfer Catalysis
Cinchona alkaloids are versatile chiral scaffolds that have been extensively used in asymmetric catalysis.[2] In the context of α-halogenation, they are often employed as phase-transfer catalysts (PTCs) to shuttle anionic reagents between aqueous and organic phases, enabling reactions under mild conditions. While a direct one-step synthesis of α-chloro-α-fluoro esters using this method is not yet well-established, the principles of asymmetric α-chlorination of β-keto esters are highly relevant and provide a strong foundation for future development.[3]
Mechanistic Rationale:
In a typical phase-transfer catalyzed α-chlorination, a chiral quaternary ammonium salt derived from a Cinchona alkaloid forms a tight ion pair with the enolate of the ester in the organic phase. This chiral ion pair then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS), with the stereochemical outcome dictated by the steric and electronic environment of the catalyst. The catalyst effectively shields one face of the enolate, leading to a highly enantioselective chlorination.
Performance Data (for α-chlorination of β-keto esters):
| Entry | Substrate | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | 2-Methoxycarbonyl-1-indanone | O'Donnell Catalyst | 95 | 94 | [3] |
| 2 | tert-Butyl 2-oxocyclohexanecarboxylate | Cinchonidinium Salt | 88 | 91 | [4] |
| 3 | Ethyl 2-oxocyclopentanecarboxylate | Quinine-derived PTC | 92 | 85 | [5] |
Experimental Protocol: General Procedure for Asymmetric α-Chlorination of β-Keto Esters [3]
-
To a stirred solution of the β-keto ester (1.0 mmol) and the chiral Cinchona alkaloid-derived phase-transfer catalyst (0.05 mmol) in a suitable organic solvent (e.g., toluene, 5 mL) is added an aqueous solution of a base (e.g., 50% KOH).
-
The biphasic mixture is stirred vigorously at room temperature for 30 minutes.
-
The electrophilic chlorine source (e.g., N-chlorosuccinimide, 1.1 mmol) is added, and the reaction is stirred until completion (monitored by TLC).
-
The phases are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the α-chloro-β-keto ester.
II. Transition-Metal Catalysis: Exploring New Frontiers
While organocatalysis has made significant strides, transition-metal catalysis offers complementary approaches with potentially different substrate scopes and reactivity. The development of transition-metal-catalyzed asymmetric synthesis of α-chloro-α-fluoro esters is still in its early stages, but promising results in related transformations suggest a fertile ground for future research.
A. Palladium Catalysis
Palladium catalysis is a cornerstone of modern organic synthesis. While direct Pd-catalyzed asymmetric α-chloro-α-fluorination of esters has not been extensively reported, related transformations such as fluoroarylation of alkenes hint at the potential of high-valent palladium intermediates in C-F bond formation.[6] A plausible, though yet to be demonstrated, pathway could involve the oxidative addition of a Pd(0) complex to an α-chloro-α-silyl ester, followed by enantioselective fluorination with an electrophilic fluorine source and reductive elimination.
B. Copper Catalysis
Copper catalysis is attractive due to the low cost and low toxicity of copper salts. Copper-catalyzed asymmetric additions to carbonyl compounds are well-established.[7] A potential strategy for the synthesis of α-chloro-α-fluoro esters could involve the reaction of a fluorinated nucleophile with an α-chloro-α-keto ester in the presence of a chiral copper catalyst.
C. Iridium Catalysis
Iridium catalysts have shown remarkable activity in a variety of asymmetric transformations.[8] Iridium-catalyzed C-H activation and functionalization could offer a novel route to α-chloro-α-fluoro esters. For instance, a directed C-H fluorination of an α-chloro ester, guided by a suitable directing group, could be a viable strategy.
Comparative Summary and Future Outlook
| Catalytic System | Advantages | Disadvantages | Key Mechanistic Feature |
| N-Heterocyclic Carbenes (NHCs) | Metal-free, high enantioselectivity, direct conversion from aldehydes. | Substrate scope can be limited, requires α-chloro aldehyde precursor. | Generation of a chiral acyl azolium intermediate. |
| Cinchona Alkaloids (PTC) | Mild reaction conditions, operational simplicity, readily available catalysts. | Indirect approach for α-chloro-α-fluoro esters, may require multi-step synthesis. | Formation of a chiral ion pair between the catalyst and enolate. |
| Transition Metals (Pd, Cu, Ir) | High catalytic activity, potential for novel reactivity. | Catalyst toxicity, often requires inert atmosphere, less developed for this specific transformation. | Involves various oxidation states of the metal center (e.g., oxidative addition, reductive elimination). |
The asymmetric synthesis of α-chloro-α-fluoro esters remains a challenging yet rewarding endeavor. Organocatalytic methods, particularly those employing N-heterocyclic carbenes, currently offer the most direct and well-established route to these valuable compounds with high enantiocontrol. Cinchona alkaloid-based phase-transfer catalysis provides a robust platform for asymmetric α-halogenations, which could be adapted for the synthesis of the target molecules.
The field of transition-metal catalysis for this specific transformation is nascent but holds immense potential. Future research will likely focus on the design of novel chiral ligands and the exploration of new mechanistic pathways to enable efficient and highly selective palladium-, copper-, and iridium-catalyzed routes to α-chloro-α-fluoro esters. The development of such methods will undoubtedly accelerate the discovery of new pharmaceuticals and agrochemicals with improved properties.
References
-
Shibatomi, K., & Yamamoto, H. (2010). Stereoselective Synthesis of α,α‐Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. Angewandte Chemie International Edition, 49(33), 5799-5801. [Link]
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Dong, X., Yang, W., Hu, W., & Sun, J. (2015). N-heterocyclic carbene catalyzed enantioselective α-fluorination of aliphatic aldehydes and α-chloro aldehydes: synthesis of α-fluoro esters, amides, and thioesters. Angewandte Chemie International Edition, 54(2), 660-663. [Link]
-
Liu, R. Y., Wasa, M., & Jacobsen, E. N. (2015). Enantioselective synthesis of tertiary α-chloro esters by non-covalent catalysis. Tetrahedron letters, 56(23), 3428-3430. [Link]
-
Rovis, T. (2014). Asymmetric N-Heterocyclic Carbene (NHC) Catalyzed Acyl Anion Reactivity. Accounts of chemical research, 47(10), 2940-2954. [Link]
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Molvinger, K., & Mioskowski, C. (2018). Scope of α‐chloro esters. [Link]
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Sahoo, B. M., Banik, B. K., Tiwari, A., Tiwari, V., & Borah, P. (2021). Comparison of organocatalysis with conventional catalysis. Current Organocatalysis, 8(1), 3-17. [Link]
-
Jew, S. S., & Park, H. G. (2009). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, (41), 6111-6124. [Link]
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Romo, D., & Rovis, T. (2017). Stereospecific Asymmetric N-Heterocyclic Carbene (NHC)-Catalyzed Redox Synthesis of Trifluoromethyl Dihydropyranones and Mechanistic Insights. The Journal of Organic Chemistry, 82(19), 10186-10197. [Link]
-
Enders, D., Niemeier, O., & Henseler, A. (2007). When Organocatalysis Meets Transition‐Metal Catalysis. Angewandte Chemie International Edition, 46(29), 5428-5443. [Link]
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Gridnev, I. D. (2019). Birds of a Feather—Asymmetric Organocatalysis Meets Asymmetric Transition Metal Catalysis. Symmetry, 11(9), 1109. [Link]
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Dong, X. Q., Zhao, Q., Li, P., Chen, C., & Zhang, X. (2015). Metal-organo Catalysis: Cooperating Transition-metal Catalysis and Organocatalysis Through a Covalent Bond. Organic Chemistry Frontiers, 2(7), 813-817. [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of Benzyl Chlorofluoroacetate Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth technical comparison of the anticipated biological activities of benzyl chlorofluoroacetate derivatives. While direct experimental data on this specific class of compounds is emerging, we can infer and predict their biological profile by examining structurally related analogs, particularly other halogenated benzyl esters and α-haloesters. This document synthesizes existing data on these related compounds to provide a predictive framework for screening the antimicrobial, antifungal, and cytotoxic properties of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis based on structure-activity relationships.
The Rationale for Screening this compound Derivatives
The benzyl ester motif is a common feature in a variety of biologically active compounds, and the introduction of halogen atoms can significantly modulate a molecule's physicochemical properties and biological activity. The presence of both chlorine and fluorine on the acetate moiety of this compound derivatives suggests several potential avenues for biological interaction. Halogenation can increase lipophilicity, thereby enhancing membrane permeability, and the α-haloester functionality introduces a potential alkylating agent, capable of forming covalent bonds with biological nucleophiles. These characteristics provide a strong rationale for screening these derivatives for a range of biological activities.
Comparative Analysis of Anticipated Biological Activities
Based on the known activities of structurally similar compounds, we can anticipate that this compound derivatives will exhibit activity in three main areas: antimicrobial, antifungal, and anticancer.
Antimicrobial Activity
Benzyl alcohol and its derivatives are known to possess antibacterial efficacy.[1] The introduction of halogens is expected to enhance this activity. Studies on other halogenated compounds have shown potent antibacterial effects, including against antibiotic-resistant strains.[2] The proposed mechanism of action for α-haloesters often involves the alkylation of essential bacterial enzymes or other proteins, leading to disruption of cellular processes.
Comparative Data on Related Benzyl Derivatives:
While specific data for this compound is not yet widely available, a study on various O-benzyl derivatives provides insight into the potential antimicrobial spectrum. The minimum inhibitory concentrations (MICs) for a selection of these compounds against Gram-positive and Gram-negative bacteria are presented below.
| Compound ID | R Group on Benzyl Moiety | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| BC-1 | H | >100 | >100 | >100 |
| BC-2 | 4-Cl | 50 | 25 | >100 |
| BC-3 | 2,4-diCl | 12.5 | 6.25 | 50 |
| Ciprofloxacin | (Standard) | 0.5 | 0.25 | 0.5 |
This table presents hypothetical data based on trends observed in related compounds for illustrative purposes.
Antifungal Activity
Organofluorine compounds have a significant history in the development of antifungal agents.[1] The presence of fluorine in the chlorofluoroacetate group may enhance the antifungal potential of these benzyl esters. The mechanism could involve the inhibition of fungal-specific enzymes or disruption of the fungal cell membrane.
Comparative Data on Related Halogenated Esters:
The following table illustrates the antifungal activity of various halo-substituted esters against common fungal pathogens, providing a basis for comparison.
| Compound ID | Ester Moiety | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| BE-1 | Acetate | >200 | >200 |
| BE-2 | Chloroacetate | 100 | 150 |
| BE-3 | Fluoroacetate | 75 | 100 |
| BE-4 (Predicted) | Chlorofluoroacetate | <75 | <100 |
| Fluconazole | (Standard) | 2 | 16 |
This table presents hypothetical data based on trends observed in related compounds for illustrative purposes.
Anticancer (Cytotoxic) Activity
Numerous benzyl derivatives have been investigated for their cytotoxic effects on cancer cell lines.[3][4] The introduction of halogens can further enhance this activity. For instance, a series of aryl benzyl ethers with fluoro substituents have demonstrated cytotoxicity against human tumor cell lines.[3] The proposed mechanism of action for many cytotoxic halogenated compounds involves the induction of apoptosis.
Comparative Cytotoxicity of Substituted Benzyl Derivatives:
The following table presents the half-maximal inhibitory concentration (IC50) values of a series of glucopyranosyl-conjugated benzyl derivatives against a human colorectal carcinoma cell line (HCT-116) and a normal human embryonic kidney cell line (293T), highlighting the impact of substitution on the benzyl ring.[4]
| Compound ID | R Group (para-position) | IC50 on HCT-116 (µM) | IC50 on 293T (µM) | Selectivity Index (SI) |
| 8b | H | 18.3 ± 2.1 | 35.6 ± 3.5 | 1.9 |
| 8c | 4-CH3 | 25.4 ± 2.8 | > 100 | > 3.9 |
| 8d | 4-OCH3 | 15.2 ± 1.5 | 85.3 ± 7.9 | 5.6 |
| 8e | 4-F | 22.8 ± 2.5 | 58.9 ± 5.1 | 2.6 |
| 8f | 4-Cl | 28.7 ± 3.1 | 65.4 ± 6.2 | 2.3 |
| 8g | 4-Br | 35.6 ± 3.9 | 78.2 ± 8.1 | 2.2 |
| 8h | 4-I | 41.2 ± 4.5 | 92.5 ± 9.8 | 2.2 |
This data suggests that substitutions on the benzyl ring can significantly influence both the potency and selectivity of the cytotoxic effect.[4]
Experimental Protocols
To facilitate the screening of this compound derivatives, detailed protocols for key biological assays are provided below.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of benzyl esters is the esterification of the corresponding benzyl alcohol with a carboxylic acid, often in the presence of an acid catalyst.[5][6][7]
Proposed Synthesis of this compound:
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
To a solution of benzyl alcohol (1.0 eq) in a suitable solvent such as toluene, add chlorofluoroacetic acid (1.1 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Antimicrobial Activity Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.[8]
Caption: Agar well diffusion assay workflow.
Step-by-Step Protocol:
-
Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland standard.
-
Inoculate molten Mueller-Hinton agar with the bacterial suspension and pour it into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Add a defined volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations into the wells.
-
Include a positive control (a known antibiotic) and a negative control (solvent alone).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: MTT assay workflow for cytotoxicity.
Step-by-Step Protocol:
-
Seed the desired cancer cell line (e.g., HCT-116, MCF-7) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the this compound derivative.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comprehensive framework for the biological activity screening of this compound derivatives. By leveraging data from structurally related compounds, we can formulate a rational approach to investigating their potential as antimicrobial, antifungal, and anticancer agents. The provided experimental protocols offer standardized methods for conducting these initial screenings.
Future research should focus on the synthesis of a library of this compound derivatives with systematic variations in substitution on the benzyl ring to establish clear structure-activity relationships. Promising lead compounds identified through these initial screens should then be subjected to more in-depth mechanistic studies to elucidate their mode of action at the molecular level. This will be a critical step in the journey from a novel chemical entity to a potential therapeutic agent.
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Charles, A. K., & Darbre, P. (2009). Oestrogenic activity of benzyl salicylate, benzyl benzoate and butylphenylmethylpropional (Lilial) in MCF7 human breast cancer cells in vitro. Journal of Applied Toxicology, 29(5), 422-434. Retrieved from [Link]
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Patchett, A. A., Taub, D., Weissberger, B., Valiant, M. E., Gadebusch, H., Thornberry, N. A., & Bull, H. G. (1988). Antibacterial activities of fluorovinyl- and chlorovinylglycine and several derived dipeptides. Antimicrobial Agents and Chemotherapy, 32(3), 319-323. Retrieved from [Link]
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Romeo, R., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. Retrieved from [Link]
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A Comparative Guide to the Kinetic Stability of Benzyl Chlorofluoroacetate in Aqueous Media
For researchers, medicinal chemists, and drug development professionals, understanding the hydrolytic stability of ester-containing molecules is paramount. Esters are common functional groups in prodrugs, serving as cleavable linkers that are hydrolyzed in vivo to release the active pharmaceutical ingredient. The rate of this hydrolysis is a critical parameter, influencing bioavailability, therapeutic efficacy, and potential toxicity. This guide provides an in-depth analysis of the kinetic studies of benzyl chlorofluoroacetate hydrolysis, comparing its reactivity with structurally related esters to elucidate the principles governing its stability.
Introduction: The Critical Role of Ester Stability in Drug Design
The ester functional group is a cornerstone of prodrug design due to its susceptibility to enzymatic and chemical hydrolysis. The ability to tune the rate of this cleavage by modifying the ester's electronic and steric environment is a powerful tool for controlling drug release profiles. Benzyl esters are frequently employed due to the biocompatibility of the resulting benzyl alcohol by-product. However, the introduction of electron-withdrawing halogen atoms on the acyl group, as in this compound, dramatically alters the ester's reactivity. This guide will explore the mechanistic basis for this altered reactivity and present a framework for predicting and experimentally verifying the hydrolytic stability of such compounds.
The central hypothesis is that the inductive electron-withdrawing effects of the chlorine and fluorine atoms will significantly increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water and leading to a faster hydrolysis rate compared to a non-halogenated analogue like benzyl acetate.
Mechanistic Considerations in Ester Hydrolysis
The hydrolysis of esters can proceed through several mechanisms, but the most common for compounds like this compound under neutral or basic conditions is the bimolecular acyl-oxygen cleavage (BAC2) pathway.[1] This mechanism involves the nucleophilic addition of a water molecule or hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group, in this case, the benzyloxy anion, which is rapidly protonated to benzyl alcohol.
The rate-determining step in this process is typically the initial nucleophilic attack.[2] Factors that stabilize the transition state leading to the tetrahedral intermediate will accelerate the reaction. Electron-withdrawing groups on the acyl portion of the ester enhance the electrophilicity of the carbonyl carbon, making it a more favorable target for the nucleophile.[3]
Caption: General BAC2 mechanism for ester hydrolysis.
Comparative Kinetic Analysis
To contextualize the reactivity of this compound, we will compare its hypothetical hydrolysis rate with two benchmark compounds: Benzyl Acetate (less reactive) and Benzyl Trichloroacetate (more reactive). This comparison highlights the profound impact of α-halogenation on the stability of the ester bond.
Hypothetical Experimental Data
The following table summarizes plausible kinetic data for the hydrolysis of the three esters under pseudo-first-order conditions in a buffered aqueous solution (pH 7.4) at 37°C. Such conditions are often used to mimic physiological environments.
| Compound | Structure | Electron-Withdrawing Groups | Predicted Half-Life (t1/2) | Predicted Rate Constant (kobs, s-1) |
| Benzyl Acetate | C₆H₅CH₂OC(O)CH₃ | None | ~ 48 hours | ~ 4 x 10-6 |
| This compound | C₆H₅CH₂OC(O)CHFCl | -F, -Cl | ~ 15 minutes | ~ 7.7 x 10-4 |
| Benzyl Trichloroacetate | C₆H₅CH₂OC(O)CCl₃ | -Cl, -Cl, -Cl | < 1 minute | > 1.2 x 10-2 |
Interpretation of Data:
-
Benzyl Acetate: Serving as our baseline, this ester is relatively stable due to the minimal inductive effect of the methyl group.
-
This compound: The presence of both fluorine and chlorine atoms creates a strong dipole, significantly withdrawing electron density from the carbonyl carbon. This inductive effect drastically increases its susceptibility to nucleophilic attack, leading to a much faster hydrolysis rate compared to benzyl acetate.
-
Benzyl Trichloroacetate: With three strongly electron-withdrawing chlorine atoms, the carbonyl carbon of this ester is extremely electrophilic. Consequently, its hydrolysis is exceptionally rapid, often occurring too quickly to measure accurately under standard conditions.
The leaving group, the benzyl alkoxide, is the same in all three cases, meaning the observed differences in reaction rates can be primarily attributed to the electronic effects of the substituents on the acyl group.[4]
Experimental Protocol for Kinetic Analysis
A robust and reproducible experimental design is crucial for obtaining reliable kinetic data. The following protocol outlines a standard method for monitoring the hydrolysis of these esters using High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a typical kinetic hydrolysis experiment.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.
-
Prepare 10 mM stock solutions of Benzyl Acetate, this compound, and Benzyl Trichloroacetate in acetonitrile.
-
-
Reaction Setup:
-
Place a known volume of the pH 7.4 buffer into a temperature-controlled reaction vessel (e.g., a jacketed beaker) maintained at 37°C with constant stirring.
-
Allow the buffer to thermally equilibrate.
-
-
Initiation and Sampling:
-
Initiate the hydrolysis reaction by adding a small volume of the ester stock solution to the buffer to achieve a final concentration of approximately 100 µM. The amount of organic solvent should be kept low (e.g., <1% v/v) to minimize its effect on the reaction kinetics.[5][6]
-
Immediately start a timer and withdraw the first aliquot (t=0).
-
Continue to withdraw aliquots at predetermined time intervals. The frequency of sampling should be adjusted based on the expected half-life of the ester (e.g., every hour for benzyl acetate, every minute for this compound).
-
Each aliquot should be immediately quenched by adding it to a vial containing a mixture of cold acetonitrile and a small amount of acid (e.g., formic acid) to stop the hydrolysis.
-
-
Analytical Method (HPLC):
-
Analyze the quenched samples using a reverse-phase HPLC system with a C18 column.
-
A suitable mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile.[2]
-
Monitor the elution of the ester using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Generate a calibration curve to correlate the peak area of the ester with its concentration.
-
For each time point, determine the concentration of the remaining ester.
-
Assuming pseudo-first-order kinetics (as water is in vast excess), plot the natural logarithm of the ester concentration (ln[Ester]) against time.
-
The plot should yield a straight line, and the observed rate constant (kobs) can be determined from the negative of the slope. The half-life (t1/2) is then calculated as 0.693 / kobs.[2]
-
Conclusion and Implications for Drug Development
The kinetic analysis, even when based on well-established chemical principles, clearly demonstrates that the hydrolytic stability of a benzyl ester is exquisitely sensitive to the electronic nature of its acyl substituent. The introduction of one or more halogen atoms, such as in this compound, provides a potent mechanism for accelerating hydrolysis.
For professionals in drug development, this has several key implications:
-
Tunable Release: Haloacetates can be used to design prodrugs with rapid release kinetics, which may be desirable for acute conditions.
-
Stability Challenges: Conversely, such compounds may be too unstable for oral administration, potentially hydrolyzing in the gastrointestinal tract before absorption.
-
Predictive Power: By understanding the structure-activity relationships governing ester hydrolysis, chemists can rationally design prodrugs with tailored cleavage rates, optimizing their pharmacokinetic and pharmacodynamic profiles.
This guide provides a framework for comparing and evaluating the hydrolytic stability of novel esters. The principles and experimental protocols described herein are broadly applicable and serve as a valuable resource for the rational design of ester-based therapeutics.
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Safety Operating Guide
Navigating the Safe Handling of Benzyl Chlorofluoroacetate: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and manipulation of novel chemical entities are paramount. Among these, halogenated esters like Benzyl chlorofluoroacetate play a crucial role. However, their reactive nature necessitates a thorough understanding of safe handling protocols to protect laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for the safe handling and disposal of this compound.
A Note on Chemical Identity: The precise chemical "this compound" is not readily found in standard chemical safety databases. This guide synthesizes safety protocols based on the known hazards of structurally similar compounds, namely Benzyl chloroacetate and Benzyl chloroformate. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound you are handling.
Understanding the Risks: A Proactive Approach to Safety
This compound, as a halogenated ester, is anticipated to present several significant hazards. Understanding these risks is the foundational step in implementing effective safety measures.
Primary Hazards:
-
Corrosivity: Similar compounds are known to cause severe skin burns and eye damage. Contact with tissues can lead to chemical burns.
-
Respiratory Irritation: Inhalation of vapors or mists can cause respiratory irritation.[1][2]
-
Toxicity: May be harmful if swallowed or inhaled.[3] Some related compounds are suspected of causing damage to organs through prolonged or repeated exposure.
-
Flammability: While not always highly flammable, related compounds are combustible liquids and can form explosive mixtures with air upon intense heating.[1][4]
-
Reactivity: Contact with water or moisture can lead to decomposition, liberating toxic and corrosive gases such as hydrogen chloride.[1][5]
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
1. Hand Protection:
-
Rationale: To prevent skin contact, which can cause irritation or severe burns.
-
Recommended Gloves: Nitrile or neoprene gloves provide good resistance to a range of chemicals, including halogenated compounds.[6][7][8] For prolonged or high-exposure tasks, consider using a double layer of gloves.
-
Best Practices: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin.[9] Wash hands thoroughly after removing gloves.
2. Eye and Face Protection:
-
Rationale: To protect against splashes and vapors that can cause serious eye damage and irritation.[2][4]
-
Required Equipment:
-
Chemical Splash Goggles: These should be worn at all times when handling the liquid.[9] They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: In conjunction with goggles, a face shield is required when there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance.[9]
-
3. Body Protection:
-
Rationale: To protect the skin on the arms and body from accidental splashes.
-
Required Attire: A flame-resistant lab coat is essential. For tasks with a higher risk of significant spillage, a chemical-resistant apron over the lab coat is recommended.[8]
4. Respiratory Protection:
-
Rationale: To prevent the inhalation of harmful vapors or aerosols.
-
When Required: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][10]
-
Respirator Selection: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1][4] The specific type of respirator should be determined by a qualified industrial hygienist based on a risk assessment.
PPE Summary Table
| Body Part | Required PPE | Rationale |
| Hands | Nitrile or Neoprene Gloves (double-gloving recommended) | Prevents skin contact and chemical burns.[6][7][8] |
| Eyes | Chemical Splash Goggles | Protects against splashes and vapors.[9] |
| Face | Face Shield (in addition to goggles for high-risk tasks) | Provides broader protection from splashes.[9] |
| Body | Flame-Resistant Lab Coat (Chemical-resistant apron as needed) | Protects skin from accidental contact.[8] |
| Respiratory | Work within a Chemical Fume Hood (Respirator if necessary) | Prevents inhalation of harmful vapors.[4][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
1. Preparation and Pre-Handling:
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific chemical.
-
Designate a Work Area: All handling of this compound should be done in a designated area within a chemical fume hood.[10]
-
Assemble all Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available before starting the procedure.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
2. Handling the Chemical:
-
Personal Protective Equipment: Don all required PPE before opening the container.
-
Dispensing: Use a pipette or a syringe for transferring small volumes. For larger volumes, use a graduated cylinder and pour carefully to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
-
Reactions: When running reactions, ensure the apparatus is securely clamped and that any pressure buildup can be safely vented.
3. Post-Handling and Storage:
-
Secure the Container: Tightly close the container immediately after use.
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong oxidizing agents, acids, and bases.[4]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.
-
Solid Waste: All contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the primary hazards (e.g., Corrosive, Toxic).
3. Disposal Procedure:
-
Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service.[11] Do not pour any amount of this compound down the drain.
-
Follow Institutional Guidelines: Adhere to your institution's specific hazardous waste disposal procedures.
Disposal Workflow Diagram
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. westliberty.edu [westliberty.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
